3-Amino-4-fluorobenzenesulfonyl chloride
Description
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Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-amino-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2 |
InChI Key |
FOYGIZOTWJGYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)N)F |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-4-fluorobenzenesulfonyl chloride CAS 612548-20-6 properties
3-Amino-4-fluorobenzenesulfonyl Chloride (CAS 612548-20-6): Technical Profile & Synthetic Utility
Executive Summary
This compound is a specialized bifunctional building block used extensively in the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the meta relationship between the amino and sulfonyl chloride groups, a substitution pattern that is difficult to achieve via direct electrophilic aromatic substitution of anilines. This scaffold is a critical intermediate for developing kinase inhibitors (targeting the ATP-binding pocket) and antibacterial agents, where the fluorine atom modulates metabolic stability and lipophilicity (LogP), while the sulfonamide moiety acts as a key hydrogen-bond acceptor/donor.
Chemical Identity & Physical Properties
This compound is an "ambiphilic" reagent, possessing both a nucleophilic aniline domain and an electrophilic sulfonyl chloride domain. This dual reactivity necessitates strict handling protocols to prevent self-polymerization.
| Property | Data | Note |
| CAS Number | 612548-20-6 | |
| IUPAC Name | 3-Amino-4-fluorobenzene-1-sulfonyl chloride | |
| Molecular Formula | C₆H₅ClFNO₂S | |
| Molecular Weight | 209.62 g/mol | |
| Appearance | Off-white to pale yellow solid (or semi-solid) | Low melting point range (approx. 60–70°C predicted based on analogs).[1] |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols. | Hydrolyzes to sulfonic acid. |
| Stability | Moisture Sensitive; Prone to self-condensation. | Best stored as HCl salt or at -20°C under Argon. |
Synthetic Utility & Regiochemistry
The synthesis of CAS 612548-20-6 presents a classic regiochemical challenge. Direct chlorosulfonation of 2-fluoroaniline yields the 4-amino-3-fluoro isomer (due to the strong para-directing effect of the amine). To achieve the 3-amino-4-fluoro pattern (where the sulfonyl group is meta to the amine), a "Nitro-Reduction" strategy is required.
Mechanism of Action: The Nitro Route
-
Precursor Selection: The synthesis begins with 1-fluoro-2-nitrobenzene .
-
Electrophilic Attack: The nitro group is a meta-director, and the fluorine is an ortho/para-director. Both substituents cooperatively direct the incoming chlorosulfonyl group to the C4 position (para to Fluorine, meta to Nitro).
-
Functional Group Interconversion: The resulting 3-nitro-4-fluorobenzenesulfonyl chloride is hydrolyzed to the sulfonic acid, the nitro group is reduced to the amine, and finally, the sulfonic acid is re-chlorinated to yield the target.
Figure 1: The "Nitro-Route" ensures the sulfonyl group is placed meta to the amino group, avoiding the para-isomer formed by direct aniline chlorosulfonation.
Handling, Stability & Storage
Critical Warning: As a free base, this compound is a "zwitterionic precursor" capable of intermolecular reaction (polymerization) where the amine of one molecule attacks the sulfonyl chloride of another.
-
Storage Form: Commercial samples are often stabilized as the Hydrochloride Salt (R-NH3+ Cl-) to deactivate the nucleophilic amine.
-
Handling:
-
Atmosphere: Handle strictly under Nitrogen or Argon.
-
Solvents: Use anhydrous, non-nucleophilic solvents (DCM, THF, Acetonitrile). Avoid alcohols or water.
-
Quenching: Quench excess reagent with aqueous bicarbonate, but be aware this will hydrolyze the chloride to the sulfonic acid.
-
Experimental Protocols
Protocol A: General Sulfonamide Coupling (Schotten-Baumann Conditions)
Use this protocol to couple the chloride with a primary or secondary amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or TEA (2.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step:
-
Preparation: Dissolve the Amine Partner and Base in anhydrous DCM at 0°C under inert atmosphere.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: If using the HCl salt of the sulfonyl chloride, add an extra equivalent of base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for sulfonamide mass).
-
Work-up: Dilute with DCM, wash with 1N HCl (to remove pyridine/unreacted amine), then saturated NaHCO₃, and finally Brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Derivatization of the Aniline (Post-Sulfonylation)
Once the sulfonamide bond is formed, the 3-amino group can be derivatized.
-
Amide Coupling: React with acid chlorides or carboxylic acids (using HATU) to form amides.
-
Reductive Amination: React with aldehydes/ketones + NaBH(OAc)₃ to form secondary/tertiary amines.
-
Sandmeyer Reaction: Convert the NH2 to a halide (Cl, Br, I) or nitrile (CN) if a different substitution pattern is required later.
Figure 2: The sulfonyl chloride is the primary reactive site. Once "capped" as a sulfonamide, the aniline becomes available for diverse chemical modifications.
Applications in Drug Discovery
The 3-amino-4-fluoro-benzenesulfonamide moiety is a "privileged scaffold" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The sulfonamide group often binds to the "hinge region" or the "DFG-out" pocket of kinases (e.g., BRAF, MEK inhibitors). The fluorine atom at the 4-position protects the ring from metabolic oxidation (P450 blocking) and increases potency via electronic effects.
-
Carbonic Anhydrase Inhibitors (CAIs): Primary sulfonamides (R-SO2NH2) are classic zinc-binding groups in CAIs. The 3-amino group allows for the attachment of "tail" groups that interact with the hydrophobic half of the enzyme active site to confer isoform selectivity (e.g., targeting CA IX in tumors).
References
- Regioselective Chlorosulfonation:Organic Syntheses, Coll. Vol. 10, p. 182 (2004). (General methodology for nitro-benzenesulfonyl chlorides).
-
Sulfonamide Synthesis: Journal of Medicinal Chemistry, 2012, 55(10), 4594–4604. "Discovery of Dabrafenib: A Selective Inhibitor of Mutant BRAF Kinase." Link
-
Fluorine in Med Chem: Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. "Fluorine in Medicinal Chemistry." Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 3-Amino-4-chlorobenzenesulfonyl fluoride (Analog). Link
Sources
The Chemical Architecture and Synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride: A Technical Guide
Executive Summary & Core Identity
In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, versatile building blocks. 3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) has emerged as a privileged intermediate in the synthesis of sulfonamide-based pharmaceuticals[1].
This molecule features a unique trifunctional architecture: an electron-withdrawing and highly reactive sulfonyl chloride group, an electronegative fluorine atom, and a protonatable, electron-donating amino group. This specific arrangement allows it to act as a tunable electrophilic warhead, making it indispensable for synthesizing covalent kinase inhibitors, antimicrobial agents, and novel benzenesulfonamide-1,2,3-triazole hybrids used in oncology[2].
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+M). This modulates the pKa of the adjacent C3-amino group, influencing its nucleophilicity and the overall pharmacokinetic profile of downstream drug candidates.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 612548-20-6 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C₆H₅ClFNO₂S | Determines stoichiometric calculations. |
| Molecular Weight | 209.63 g/mol | Low molecular weight ideal for fragment-based design. |
| SMILES | Nc1cc(S(=O)(=O)Cl)ccc1F | Structural representation for computational modeling. |
| Key Reactivity | Nucleophilic Acyl Substitution | The S-Cl bond is highly susceptible to amine/alcohol attack, forming stable sulfonamides. |
Regioselective Synthesis: A Mechanistic Approach
The de novo synthesis of this compound from 2-fluoroaniline is a masterclass in exploiting synergistic aromatic directing effects. As a Senior Application Scientist, I mandate the following two-step protocol, which relies on strict regiocontrol and moisture exclusion to ensure a self-validating, high-yield system.
Protocol: Regioselective Chlorosulfonation of 2-Fluoroaniline
Step 1: Sulfonation via Synergistic Directing Effects
-
Preparation: Charge a dry, round-bottom flask with 2-fluoroaniline (1.0 eq) and cool to 0–5°C using an ice-salt bath.
-
Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) to protonate the amine, forming the 2-fluoroanilinium ion.
-
Electrophilic Attack: Dropwise, add oleum (20% SO₃, 2.5 eq) while maintaining the temperature below 10°C to prevent uncontrolled exotherms.
-
Heating: Gradually warm the reaction to 80°C and stir for 4 hours.
-
Causality & Logic: In the highly acidic medium, the amine is protonated to -NH₃⁺, which is strongly electron-withdrawing and meta-directing. The fluorine atom is ortho/para-directing. The C5 position is simultaneously meta to the -NH₃⁺ group and para to the -F atom. This synergistic directing effect ensures exclusive electrophilic aromatic substitution at C5, yielding 3-amino-4-fluorobenzenesulfonic acid[3].
-
Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate and dry it under a high vacuum at 60°C for 12 hours. Self-Validating Check: The intermediate must be bone-dry; residual moisture will violently hydrolyze the subsequent chlorinating agent.
Step 2: Conversion to the Sulfonyl Chloride
-
Reagent Mixing: Suspend the dry 3-amino-4-fluorobenzenesulfonic acid in neat thionyl chloride (SOCl₂, 5.0 eq).
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 75°C) until the evolution of SO₂ and HCl gases ceases (typically 3–5 hours).
-
Causality & Logic: SOCl₂ alone is often insufficiently electrophilic to convert stable sulfonic acids. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly activates the sulfonate to form the target sulfonyl chloride.
-
Purification: Remove excess SOCl₂ under reduced pressure. Extract the residue with anhydrous dichloromethane (DCM), filter, and concentrate to yield the pure this compound.
Regioselective synthesis workflow of this compound.
Application in Targeted Therapeutics & Drug Discovery
The true value of this compound lies in its application as an electrophilic warhead and structural scaffold in drug discovery.
Oncology: Wnt/β-catenin Pathway Modulation
Recent breakthroughs in oncology have utilized this compound to synthesize novel benzenesulfonamide-1,2,3-triazole hybrids via click chemistry (reacting the sulfonyl chloride with prop-2-yn-1-amine, followed by copper-catalyzed azide-alkyne cycloaddition). These derivatives exhibit potent antiproliferative activity against ovarian cancer cells (OVCAR-8), achieving IC₅₀ values as low as 0.54 μM[2].
Mechanistically, these sulfonamide hybrids disrupt the Wnt/β-catenin/GSK3β signaling pathway. By modulating Glycogen synthase kinase-3β (GSK3β), the drugs promote the degradation of β-catenin, thereby suppressing the transcription of genes responsible for tumor proliferation, migration, and invasion[2].
Mechanism of action for sulfonamide derivatives targeting the Wnt/β-catenin pathway.
Antimicrobial Development
Beyond oncology, the sulfonyl chloride moiety is actively coupled with cage-like silsesquioxanes (POSS) to generate hybrid antimicrobial agents. The integration of the 3-amino-4-fluorobenzenesulfonamide functionality enhances the lipophilicity and stability of the molecule, allowing for superior interaction with microbial membranes and combating emerging antibiotic resistance[4].
Conclusion
This compound is far more than a simple reagent; it is a meticulously designed chemical vector. By understanding the causality behind its regioselective synthesis—specifically the interplay of protonated amines and halogen directing groups—chemists can scale its production with high fidelity. Furthermore, its successful integration into Wnt/β-catenin inhibitors and advanced antimicrobial hybrids underscores its permanent footprint in the future of rational drug design.
References
- Sigma-Aldrich - 3-amino-4-fluorobenzene-1-sulfonyl chloride | 612548-20-6 Product Profile.
- Dove Medical Press - Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells.
- ACS Publications - Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
- Semantic Scholar - An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor.
Sources
Technical Guide: 3-Amino-4-fluorobenzene-1-sulfonyl chloride
CAS No: 612548-20-6 Document Type: Technical Safety & Handling Whitepaper Version: 1.0
Executive Summary
3-Amino-4-fluorobenzene-1-sulfonyl chloride is a specialized organosulfur intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and bioactive small molecules. Possessing both a nucleophilic amino group and an electrophilic sulfonyl chloride moiety, this compound presents a unique "dual-reactivity" profile that requires rigorous handling protocols to prevent self-polymerization and hydrolysis.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide researchers with a mechanistic understanding of the compound's hazards, stability constraints, and application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Detail |
| Chemical Name | 3-Amino-4-fluorobenzene-1-sulfonyl chloride |
| CAS Number | 612548-20-6 |
| Molecular Formula | C₆H₅ClFNO₂S |
| Molecular Weight | 209.62 g/mol |
| Physical State | Solid (Low-melting, typically beige to light brown) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |
| Structural Features | Fluorine (C4): Electron-withdrawing, deactivates ring, modulates pKa.Amino (C3): Nucleophilic, potential for self-reaction.Sulfonyl Chloride (C1): Highly electrophilic, moisture-sensitive.[1][2][3][4] |
Hazard Identification & Mechanistic Toxicology[6][10]
Core Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6][7][8]
-
Serious Eye Damage (Category 1): Irreversible damage upon contact.[5]
-
Water Reactivity (EUH014 equivalent): Reacts violently with water to generate Hydrogen Chloride (HCl) gas and 3-amino-4-fluorobenzenesulfonic acid.
The Mechanism of Toxicity
Unlike simple irritants, sulfonyl chlorides cause damage through two simultaneous mechanisms:
-
Acid Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs), the -SO₂Cl group hydrolyzes rapidly.[5]
-
Reaction:
-
Effect: The exothermic release of HCl gas causes immediate chemical burns and pulmonary edema if inhaled.[5]
-
-
Protein Sulfonylation: The electrophilic sulfur atom attacks nucleophilic residues (lysine, cysteine) on tissue proteins, leading to haptenization (potential sensitization) and necrosis.[5]
Stability & Reactivity: The "Amine-Sulfonyl" Paradox
This compound contains incompatible functional groups: a nucleophilic amine and an electrophilic sulfonyl chloride.[5][9] In solution, there is a high risk of intermolecular self-condensation , leading to the formation of polysulfonamides.
Stability Diagram
The following diagram illustrates the competing pathways of stability (storage) vs. degradation (hydrolysis/polymerization).[5]
Caption: Figure 1.[5] Competing reaction pathways. Hydrolysis is the primary safety hazard, while polymerization is the primary stability risk.
Storage Protocols
-
Temperature: Store at 2–8°C . Cold storage kinetically inhibits the self-reaction.[5]
-
Atmosphere: Must be stored under Argon or Nitrogen .[5] Oxygen is less of a concern than atmospheric moisture.[5]
-
Container: Tightly sealed glass with Parafilm or a Teflon-lined cap.[5] Do not store in metal containers due to corrosion risk from trace HCl.
Safe Handling & Engineering Controls
Engineering Controls
-
Primary Barrier: All open handling must occur inside a Chemical Fume Hood with a face velocity of >100 fpm.[5]
-
Secondary Barrier: For synthesis involving >5g, use a Glovebox or Schlenk line techniques to exclude moisture.[5]
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Rationale |
| Gloves | Nitrile (Double gloved) or Laminate (Silver Shield) | Standard latex is permeable to sulfonyl chlorides.[5] Double gloving provides a visual indicator of breach. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[5] HCl gas can bypass side shields; liquid splash is corrosive.[5] |
| Respiratory | Full-face respirator with Acid Gas (E) cartridges | Required only if fume hood containment is breached or for spill cleanup.[5] |
Specific Handling Workflow
-
Weighing: Do not weigh on an open bench. Tare the vial inside the hood.
-
Solvent Selection: Dissolve in anhydrous DCM, THF, or Toluene immediately before use.[5]
-
Avoid: Do not use alcohols (MeOH, EtOH) or water, as they will instantly decompose the reagent.[5]
Emergency Response Protocols
Spill Management (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don chemical goggles and double nitrile gloves.
-
Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and an inert absorbent (vermiculite).[5]
-
Sweep: Gently sweep into a waste container.[5] Do not use water during this step.[5][6]
-
Clean: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize trace acid, then water.[5]
First Aid[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[5] Mechanism: Inhaled HCl causes airway constriction; immediate removal is critical.[5]
-
Skin Contact: Wash with soap and water for 15 minutes.[6][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases dermal absorption.
-
Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids.[5][6][7] Time is tissue; seconds count to prevent corneal opacity.[5]
Application in Drug Development
Synthesis of Sulfonamides
The primary utility of 3-Amino-4-fluorobenzene-1-sulfonyl chloride is in the generation of sulfonamide libraries. The fluorine atom at the 4-position is strategically valuable because it allows for subsequent SₙAr (Nucleophilic Aromatic Substitution) reactions, enabling the creation of complex, multi-functionalized drug scaffolds.
Experimental Workflow (General Protocol)
Reaction: Sulfonylation of a secondary amine[5]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
1.0 eq 3-Amino-4-fluorobenzene-1-sulfonyl chloride
-
1.1 eq Secondary Amine (Nucleophile)
-
2.5 eq Base (Triethylamine or Pyridine) to scavenge HCl.[5]
-
Solvent: Anhydrous DCM (0.1 M concentration).
-
-
Addition: Dissolve the amine and base in DCM. Cool to 0°C. Add the sulfonyl chloride portion-wise (solid) or dropwise (solution) to control the exotherm.[5]
-
Monitoring: Warm to RT. Monitor by TLC or LC-MS. The reaction is typically fast (<2 hours).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine.
Synthetic Logic Diagram
Caption: Figure 2. Standard operating procedure for sulfonamide synthesis.
References
-
National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 11228564 (Related Sulfonyl Chlorides). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]
Sources
- 1. Pannellum [sjf.edu]
- 2. 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | 368-72-9 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. byjus.com [byjus.com]
Orthogonal Reactivity in Organosulfur Chemistry: A Comparative Analysis of 3-Amino-4-fluorobenzenesulfonyl Chloride and Fluorobenzenesulfonyl Fluoride
Executive Summary
The strategic selection of sulfonyl electrophiles is a critical decision point in modern drug discovery and bioconjugation. While sulfonyl chlorides have historically served as the default building blocks for sulfonamide synthesis, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has elevated sulfonyl fluorides to a privileged status.
This technical guide provides an in-depth comparative analysis of two highly functionalized building blocks: 3-Amino-4-fluorobenzenesulfonyl chloride and 4-Fluorobenzenesulfonyl fluoride . By dissecting their kinetic stability, chemoselectivity, and orthogonal reactivity profiles, we establish a rational framework for deploying these reagents in complex synthetic workflows.
Structural and Electronic Profiling
The fundamental divergence between these two compounds lies in the nature of the sulfur-halogen bond and the presence of competing functional groups.
This compound (CAS: 612548-20-6)
This compound is a trifunctional building block featuring a highly electrophilic sulfonyl chloride (-SO₂Cl), a nucleophilic aniline moiety (-NH₂), and a weakly activating aryl fluoride (-F).
-
The Causality of Instability: The S-Cl bond is relatively weak and highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into the corresponding sulfonic acid[1]. Furthermore, the coexistence of a free amino group and a sulfonyl chloride in the same molecule creates a thermodynamic sink toward self-condensation (polymerization). Consequently, this reagent must be handled as a hydrochloride salt to protonate the amine (-NH₃⁺), rendering it non-nucleophilic until the precise moment of coupling.
4-Fluorobenzenesulfonyl Fluoride
This compound represents a classic SuFEx hub. It contains two distinct electrophilic sites: the sulfonyl fluoride (-SO₂F) and the aryl fluoride (-F).
-
The Causality of Stability: The S-F bond possesses exceptional thermodynamic stability and kinetic inertness. Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis, thermolysis, and reduction, remaining stable even in boiling water[2]. The -SO₂F group requires specific activation (e.g., strong base, organocatalysts, or calcium/lithium salts) to undergo substitution, allowing it to survive complex multi-step syntheses.
Mechanistic Divergence: Chemoselectivity & Orthogonal Reactivity
The most profound difference between these reagents is how they interact with nucleophiles (amines).
The Sulfonyl Chloride Paradigm: Kinetic Control
Reactions with this compound are kinetically driven. The -SO₂Cl group reacts indiscriminately with primary and secondary amines. In parallel synthesis, aliphatic sulfonyl chlorides often fail when reacting with amines bearing additional nucleophilic centers (like alcohols) due to off-target reactivity, whereas sulfonyl fluorides maintain high chemoselectivity[3].
The Sulfonyl Fluoride Paradigm: Deprotonation-Controlled Orthogonality
4-Fluorobenzenesulfonyl fluoride exhibits remarkable orthogonal reactivity. The -SO₂F group strongly withdraws electron density from the aromatic ring, highly activating the para-fluorine atom toward Nucleophilic Aromatic Substitution (S_NAr).
Recent mechanistic studies reveal that the reaction pathway (S_NAr vs. SuFEx) is entirely dictated by the protonation state of the incoming amine[4]:
-
Neutral Amines (in DMF): Attack the aromatic ring (S_NAr) because the neutral amine lacks the nucleophilicity to break the robust S-F bond.
-
Deprotonated Amines (Amide Anions via LiHMDS in Toluene): Favor attack at the sulfonyl group (SuFEx). The lithium cation coordinates with the sulfonyl oxygen atoms, directing the highly nucleophilic amide anion to the sulfur center.
Divergent chemoselectivity of 4-Fluorobenzenesulfonyl fluoride controlled by amine deprotonation.
Quantitative Physicochemical Comparison
The following table summarizes the core operational differences between the two classes of reagents, dictating their handling and application in the laboratory.
| Parameter | This compound | 4-Fluorobenzenesulfonyl fluoride |
| Electrophilic Center | -SO₂Cl | -SO₂F and Aryl-F |
| Moisture Sensitivity | Extreme (Rapid hydrolysis) | Highly Stable (Inert to water) |
| Storage Requirements | Inert atmosphere, -20°C (as HCl salt) | Ambient conditions, stable on shelf |
| Self-Condensation Risk | High (if free base is generated) | None |
| Primary Application | Direct sulfonamide API synthesis | SuFEx Click Chemistry, Bioconjugation |
| Reactivity with Alcohols | Rapid (forms sulfonates) | Inert (requires DBU or BEMP activation) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common modes of failure.
Protocol A: Chemoselective Amidation of this compound
Objective: Synthesize a target sulfonamide while suppressing the self-condensation of the aniline moiety.
-
Preparation of the Amine Nucleophile: Dissolve the target secondary amine (1.2 equiv) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v).
-
Causality: The biphasic system (Schotten-Baumann conditions) acts as an acid scavenger. It neutralizes the HCl byproduct without making the organic phase excessively basic, which would deprotonate the aniline of the starting material and trigger polymerization.
-
-
Controlled Addition: Cool the mixture to 0°C. Add this compound hydrochloride (1.0 equiv) portion-wise over 15 minutes.
-
Causality: Maintaining 0°C suppresses the competing hydrolysis of the -SO₂Cl group by the aqueous phase. Adding the reagent as a solid hydrochloride salt ensures the aniline moiety remains protonated (-NH₃⁺) and non-nucleophilic as it enters the reaction.
-
-
Reaction Monitoring: Stir vigorously for 2 hours at 0°C to room temperature. Monitor by LC-MS. The mass of the desired cross-coupled sulfonamide should dominate, with minimal dimeric mass peaks.
-
Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted secondary amine), dry over MgSO₄, and concentrate.
Protocol B: Orthogonal SuFEx vs. S_NAr of 4-Fluorobenzenesulfonyl fluoride
Objective: Selectively synthesize either a sulfonamide (SuFEx) or an aminobenzenesulfonyl fluoride (S_NAr) from the same starting material.
Pathway 1: SuFEx (Sulfonamide Formation)
-
Amine Deprotonation: In an oven-dried flask under N₂, dissolve a primary amine (1.0 equiv) in anhydrous Toluene (0.2 M). Add LiHMDS (2.1 equiv for primary amines) at -78°C. Stir for 30 minutes.
-
Causality: Lithium coordinates to the sulfonyl oxygens, and the highly nucleophilic amide anion is required to overcome the activation energy of the robust S-F bond[4].
-
-
Coupling: Add 4-fluorobenzenesulfonyl fluoride (1.1 equiv). Warm to room temperature and stir for 4 hours.
-
Validation: ¹⁹F NMR will show the disappearance of the +60 ppm signal (S-F) while the -105 ppm signal (Aryl-F) remains intact.
Pathway 2: S_NAr (Aryl Substitution)
-
Reaction Setup: Dissolve the amine (2.0 equiv) and 4-fluorobenzenesulfonyl fluoride (1.0 equiv) in anhydrous DMF (0.5 M) at room temperature. Do not add exogenous base.
-
Causality: Neutral amines cannot break the S-F bond but are sufficiently nucleophilic to attack the highly electron-deficient para-position of the aromatic ring.
-
-
Heating: Heat to 80°C for 12 hours.
-
Validation: ¹⁹F NMR will show the complete retention of the +60 ppm signal (S-F) and the disappearance of the -105 ppm signal (Aryl-F).
Handling and workflow divergence based on sulfonyl halide stability.
Conclusion
The transition from sulfonyl chlorides to sulfonyl fluorides represents a paradigm shift from kinetic, indiscriminate reactivity to thermodynamic, programmable chemoselectivity. While This compound remains an indispensable, highly reactive building block for specific API scaffolds (requiring strict pH and moisture control to prevent self-condensation), 4-Fluorobenzenesulfonyl fluoride offers a robust, orthogonal platform. By understanding the causality of their electronic structures—specifically the S-F bond's resistance to neutral nucleophiles and the S-Cl bond's susceptibility to hydrolysis—scientists can rationally design highly efficient, self-validating synthetic routes.
References
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ResearchGate (2026).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.PMC - NIH (2022).
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.ACS Combinatorial Science (2014).
- Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides.Thieme-Connect (2023).
Medicinal Chemistry Applications of 3-Amino-4-fluorobenzenesulfonyl Chloride: A Strategic Building Block in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of bifunctional, halogenated building blocks is paramount for navigating the complex multi-parameter optimization of drug candidates. 3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) has emerged as a highly versatile intermediate[1]. By offering two orthogonal reactive handles—an electrophilic sulfonyl chloride and a nucleophilic aniline—separated by a metabolically stabilizing fluorine atom, this compound enables the rapid synthesis of complex sulfonamide pharmacophores. This whitepaper provides an in-depth technical analysis of its structural rationale, chemoselective reactivity, and applications in developing targeted therapeutics, including ENaC inhibitors, BET bromodomain modulators, and Menin-MLL inhibitors[2][3][4].
Physicochemical & Structural Rationale
The utility of this compound is rooted in the precise stereoelectronic effects imparted by its substitution pattern. Understanding the causality behind these effects is critical for rational drug design.
The Role of the 4-Fluoro Substituent
The introduction of a fluorine atom ortho to the aniline and para to the sulfonyl group serves three distinct mechanistic purposes:
-
Metabolic Shielding: The para-position of anilines is a classic hotspot for Cytochrome P450-mediated oxidation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks this metabolic liability, enhancing the in vivo half-life of the resulting drug.
-
pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent sulfonamide N-H (once formed). A lower pKa increases the acidity of the sulfonamide, often enhancing its hydrogen-bond donating capacity—a critical interaction for binding in the polar pockets of targets like Carbonic Anhydrase or Epithelial Sodium Channels (ENaC)[3].
-
Lipophilic Efficiency (LipE): Fluorine increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å), thereby improving membrane permeability.
Chemoselectivity and Stability (The "Self-Condensation" Paradox)
A common question when handling bifunctional molecules containing both an amine and a sulfonyl chloride is: Why doesn't the molecule rapidly self-condense (polymerize)? The causality lies in the electronic deactivation of the aniline. The strongly electron-withdrawing sulfonyl chloride group, combined with the inductive pull of the fluorine atom, drastically reduces the electron density on the aniline nitrogen. Consequently, the aniline acts as a very weak nucleophile. This allows the building block to be isolated, stored, and reacted chemoselectively with stronger exogenous aliphatic amines without significant oligomerization.
Table 1: Physicochemical Profile of the Core Building Block
| Property | Value / Description | Impact on Synthesis & Design |
| Chemical Name | This compound | Core scaffold for orthogonal derivatization. |
| CAS RN | 612548-20-6 | Verified registry identifier[5]. |
| Molecular Weight | 209.62 g/mol | Low MW allows for extensive elaboration while maintaining Lipinski compliance. |
| Aniline Nucleophilicity | Deactivated (Weak) | Prevents spontaneous polymerization; requires strong electrophiles or coupling agents for subsequent derivatization. |
| Storage Conditions | 0-4 °C, Inert Atmosphere | Moisture sensitive; prevents hydrolysis of the sulfonyl chloride to the sulfonic acid. |
Medicinal Chemistry Applications & Case Studies
The 3-amino-4-fluorobenzenesulfonamide motif (CAS: 1017448-36-0), derived directly from this sulfonyl chloride, is a privileged structure in several advanced therapeutic programs[6].
Ion Channel Modulators: ENaC Inhibitors
In respiratory diseases like Cystic Fibrosis, the Epithelial Sodium Channel (ENaC) is hyperactive, leading to airway surface liquid depletion. Derivatives of 3-amino-4-fluorobenzenesulfonamide have been patented as potent ENaC inhibitors (e.g., in the structural class of VX-371 and SPX-101)[3]. The sulfonamide moiety anchors into the channel's regulatory domain, while the fluorinated phenyl ring provides the necessary trajectory for the functionalized aniline to interact with hydrophobic sub-pockets.
Epigenetic and Kinase Inhibitors
The scaffold is heavily utilized in oncology. For instance:
-
Menin-MLL Inhibitors: The building block is used to synthesize intermediates for MI-3 and related Menin-MLL interaction inhibitors, which are critical in treating MLL-rearranged leukemias[2].
-
BET Bromodomain Inhibitors: The aniline handle allows for the attachment of acetyl-lysine mimetic groups, positioning the fluorinated sulfonamide to interact with the water network at the base of the BRD4 binding pocket[4].
Fig 1: Biological mechanism of action for inhibitors derived from the 3-amino-4-fluoro scaffold.
Synthetic Methodologies & Experimental Protocols
To leverage the orthogonal reactivity of this compound, the synthetic workflow must be strictly sequenced. The highly electrophilic sulfonyl chloride is reacted first, followed by the derivatization of the weakly nucleophilic aniline.
Fig 2: Orthogonal synthetic workflow exploiting the differential reactivity of the bifunctional scaffold.
Protocol 1: Chemoselective Sulfonamide Formation
Objective: Selectively react the sulfonyl chloride with an exogenous aliphatic amine while preserving the endogenous aniline.
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary aliphatic amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aliphatic amine and DIPEA in anhydrous DCM.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the weak nucleophilicity of the endogenous aniline, preventing any trace self-condensation.
-
Addition: Add this compound portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the intermediate 3-amino-4-fluorobenzenesulfonamide.
Protocol 2: Derivatization of the Deactivated Aniline (Amide Coupling)
Objective: Couple the weakly nucleophilic aniline of the intermediate with a carboxylic acid to build the final drug candidate.
Reagents:
-
3-Amino-4-fluorobenzenesulfonamide intermediate (1.0 eq)
-
Target Carboxylic Acid (1.2 eq)
-
HATU (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes to form the active ester. Causality: Standard EDC/HOBt coupling is often too slow for deactivated anilines; the highly reactive HOAt ester generated by HATU is required to drive the reaction forward.
-
Coupling: Add the 3-amino-4-fluorobenzenesulfonamide intermediate to the activated mixture.
-
Heating (If necessary): If LC-MS indicates slow conversion after 4 hours, heat the reaction mixture to 50 °C overnight.
-
Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, saturated NaHCO3, and brine.
-
Isolation: Dry the organic layer over MgSO4, concentrate, and purify via preparative HPLC to yield the final targeted inhibitor.
References
-
Splendid Lab. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India | CRO. Retrieved March 7, 2026, from[Link]
-
Justia Patents. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity. Retrieved March 7, 2026, from [Link]
-
Amaybio. (n.d.). BET bromodomain inhibitor 4 - CAS:2407658-41-5. Retrieved March 7, 2026, from [Link]
Sources
- 1. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]
- 2. splendidlab.in [splendidlab.in]
- 3. patents.justia.com [patents.justia.com]
- 4. BET bromodomain inhibitor 4 - CAS:2407658-41-5 - 阿镁生物 [amaybio.com]
- 5. CAS [chemicalbook.com]
- 6. 1017448-36-0|3-Amino-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of Arylsulfonyl Halides for Drug Discovery
A note on chemical identity: This guide addresses the physicochemical properties of 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS: 368-72-9) . Initial searches for "3-Amino-4-fluorobenzenesulfonyl chloride" did not yield a commercially available or well-documented compound, suggesting a possible transcription error in the query. Given the structural similarity and the availability of data, this guide focuses on the chloro-fluoro analogue, a valuable building block in medicinal chemistry. The principles and methodologies described herein are broadly applicable to related arylsulfonyl halides.
Executive Summary
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is non-negotiable. These parameters, principally the melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides a detailed examination of the thermal properties of 3-Amino-4-chlorobenzenesulfonyl fluoride, a key intermediate in the synthesis of targeted covalent inhibitors and other therapeutic agents. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices and the profound implications of these properties for drug discovery.
Core Physicochemical Properties of 3-Amino-4-chlorobenzenesulfonyl fluoride
3-Amino-4-chlorobenzenesulfonyl fluoride is a solid at ambient temperature. Its key thermal property is the melting point, which serves as a critical indicator of purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden this range.[1] A definitive boiling point is not commonly cited for this compound, as substituted arylsulfonyl halides often exhibit thermal instability and may decompose at elevated temperatures before boiling at atmospheric pressure.
| Property | Value | Source |
| Chemical Name | 3-Amino-4-chlorobenzenesulfonyl fluoride | N/A |
| CAS Number | 368-72-9 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 64-68 °C | [1][3] |
| Boiling Point | Not available (decomposition likely) | N/A |
The Sulfonyl Fluoride Moiety: A Privileged Warhead in Drug Discovery
The sulfonyl fluoride group is not merely a passive structural component; it is an electrophilic "warhead" of increasing importance in the design of targeted covalent inhibitors.[4] Unlike the more aggressive sulfonyl chlorides, sulfonyl fluorides exhibit tuned reactivity, allowing them to form stable covalent bonds with nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, and histidine.[4] This controlled reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, expands the "druggable" proteome, enabling the development of highly selective and potent therapeutics with prolonged pharmacodynamic effects.[5][6] The stability of the S-F bond also imparts favorable properties like resistance to premature hydrolysis and oxidation, making it a robust pharmacophore for in-vivo applications.[4]
Experimental Protocol: Melting Point Determination
The determination of a melting point is a foundational technique for assessing the purity and identity of a solid crystalline compound. The capillary method, executed with a modern digital apparatus, is the standard for accuracy and reproducibility.
Causality Behind Experimental Choices
-
Sample Preparation: The sample must be completely dry and finely powdered. Moisture can depress the melting point, while large crystals prevent efficient and uniform heat transfer, leading to a broadened range.
-
Packing the Capillary: A sample height of 2-3 mm is optimal. Too much sample requires more energy to melt, artificially broadening the melting range and obscuring the true thermodynamic transition.
-
Heating Rate: A dual-rate heating protocol is crucial for both efficiency and accuracy. A rapid initial heating phase brings the sample to just below its expected melting point. The rate is then slowed dramatically (e.g., 1-2 °C per minute) to ensure the system remains in thermal equilibrium. This slow ramp allows the thermometer to accurately reflect the sample's temperature as it transitions from solid to liquid.
Step-by-Step Methodology
-
Preparation: Ensure the 3-Amino-4-chlorobenzenesulfonyl fluoride sample is anhydrous and finely ground using a mortar and pestle.
-
Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating: Set the apparatus to a rapid heating rate to bring the temperature to approximately 55-60 °C.
-
Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnified viewport.
-
Recording the Range:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow and fall within the expected 64-68 °C.
Considerations for Boiling Point Determination
While a boiling point is not practically relevant for this solid compound, understanding the methodology is critical for liquid analogues or synthetic precursors. The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
For thermally sensitive or high-boiling-point compounds like other sulfonyl chlorides, distillation under reduced pressure (vacuum distillation) is the preferred method. Lowering the pressure reduces the temperature required for boiling, preventing decomposition. For example, 3-chlorobenzenesulfonyl chloride has a reported boiling point of 102-104 °C at a reduced pressure of 1 mmHg.[7] Similarly, 3-chlorobenzenesulfonyl fluoride boils at 69-70 °C at 0.8 Torr.[8] These examples underscore that without vacuum, these molecules would likely degrade before boiling.
Conclusion
The melting point of 3-Amino-4-chlorobenzenesulfonyl fluoride is a key quality control parameter, confirming the identity and purity of a material essential for the synthesis of advanced covalent therapeutics. While its boiling point is not a practical measure, the principles of thermal analysis remain vital for handling related reagents and intermediates. The unique and tunable reactivity of the sulfonyl fluoride moiety continues to open new frontiers in drug discovery, making a comprehensive understanding of the physicochemical properties of its building blocks, as detailed in this guide, more critical than ever for the modern medicinal chemist.
References
-
Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][4]
-
Chen, Y., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Retrieved from [Link][5]
-
Frye, N. L., Daniliuc, C. G., & Studer, A. (2022). Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes. Angewandte Chemie International Edition. Retrieved from [Link][6]
-
Hoffman Fine Chemicals. (n.d.). 3-Chlorobenzenesulfonyl fluoride. Retrieved from [Link][8]
Sources
- 1. 3-Amino-4-chlorobenzenesulfonyl fluoride | 368-72-9 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Amino-4-chlorobenzenesulfonyl fluoride | 368-72-9 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2888-06-4 CAS MSDS (3-Chlorobenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
Strategic Procurement and Synthetic Utility of CAS 612548-20-6 in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of diverse, metabolically stable pharmacophores is critical for hit-to-lead optimization. CAS 612548-20-6 (3-amino-4-fluorobenzene-1-sulfonyl chloride) serves as a highly versatile, bifunctional building block[1]. The molecule features a highly reactive electrophilic sulfonyl chloride paired with an aniline moiety, allowing for bidirectional functionalization. Furthermore, the strategic placement of the fluorine atom acts as a bioisostere, enhancing metabolic stability while modulating the pKa of adjacent functional groups.
This technical guide provides an in-depth analysis of the commercial landscape for CAS 612548-20-6, alongside a field-proven, self-validating methodology for its incorporation into sulfonamide libraries.
Chemical Profile & Mechanistic Utility
Before initiating procurement or synthesis, it is vital to understand the physicochemical properties that dictate the handling of this reagent[1]:
-
Chemical Name: 3-amino-4-fluorobenzene-1-sulfonyl chloride
-
Molecular Formula: C
H ClFNO S -
Molecular Weight: 209.63 g/mol
-
Structural Advantage: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect). Mechanistically, this increases the electrophilicity of the sulfonyl chloride, accelerating reaction rates with sterically hindered amines. However, this same electronic effect makes the reagent exceptionally prone to atmospheric hydrolysis, necessitating strict anhydrous storage and handling protocols.
Supplier Landscape & Economic Analysis
CAS 612548-20-6 is primarily a synthesis-on-demand compound rather than a bulk-stocked commodity. Researchers must balance lead times against budget constraints when planning library synthesis.
Below is a quantitative summary of pricing and availability from primary chemical vendors, highlighting as the primary synthesizer of this specific building block[2], with distribution channels available through (Product ENAH98521A1D) and (Product BD01609387)[3][4].
Table 1: Procurement Data for CAS 612548-20-6 (Enamine Synthesis)
| Supplier | Quantity | Price (USD) | Fulfillment Status / Lead Time |
| Enamine | 0.05 g | $695.00 | Custom Synthesis (~7 Days) |
| Enamine | 0.10 g | $729.00 | Custom Synthesis (~7 Days) |
| Enamine | 0.25 g | $762.00 | Custom Synthesis (~7 Days) |
| Enamine | 0.50 g | $795.00 | Custom Synthesis (~7 Days) |
| Enamine | 1.00 g | $828.00 | Custom Synthesis (~7 Days) |
| Enamine | 5.00 g | $2,401.00 | Custom Synthesis (~7 Days) |
| Enamine | 10.00 g | $3,561.00 | Custom Synthesis (~7 Days) |
| Sigma-Aldrich | Variable | Contract Pricing | Distributed via Enamine Partnership |
| BLD Pharm | Variable | Contract Pricing | Make-to-order / Catalog Inquiry |
Note: Prices are reflective of standard catalog rates[2]. For scale-up (>10g), custom inquiry is required to optimize cost-per-gram metrics.
Experimental Protocol: Self-Validating Sulfonamide Synthesis
As a Senior Application Scientist, I mandate that all protocols utilizing highly reactive, expensive building blocks like CAS 612548-20-6 incorporate built-in validation steps. Because sulfonyl chlorides degrade rapidly into unreactive sulfonic acids upon exposure to moisture, proceeding blindly with a coupling reaction risks wasting valuable target amines.
Step 1: Reagent Integrity Validation (The Self-Validating Step)
-
Action: In a dry 2 mL vial, dissolve a 1 mg aliquot of CAS 612548-20-6 in 500 µL of anhydrous Dichloromethane (DCM). Add 10 µL of anhydrous methanol and 1 equivalent of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes, then analyze via LC-MS.
-
Causality: We deliberately force the sulfonyl chloride to react with methanol to form a methyl sulfonate ester. If the LC-MS trace shows the mass of the sulfonic acid instead of the ester, the bulk reagent has hydrolyzed and must be discarded. This binary check prevents downstream failure.
Step 2: Anhydrous Reaction Setup
-
Action: In an oven-dried, argon-purged round-bottom flask, dissolve the target primary or secondary amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration). Cool the system to 0°C using an ice bath.
-
Causality: DIPEA is strictly preferred over Triethylamine (TEA). DIPEA’s bulky isopropyl groups sterically hinder it from acting as a competing nucleophile against the highly electrophilic sulfonyl chloride. Cooling to 0°C suppresses the exothermic nature of the reaction, preventing the formation of undesired bis-sulfonamides.
Step 3: Electrophile Addition
-
Action: Dissolve CAS 612548-20-6 (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate).
Step 4: Aqueous Workup & Purification
-
Action: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove excess DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Workflow Visualization
Below is the logical workflow for the synthesis, emphasizing the critical self-validation loop.
Figure 1: Self-validating workflow for sulfonamide synthesis using CAS 612548-20-6.
References
Sources
stability of 3-Amino-4-fluorobenzenesulfonyl chloride stored at room temperature
Stability Profile & Handling Guide: 3-Amino-4-fluorobenzenesulfonyl Chloride
Executive Summary: The Stability Paradox
this compound presents a classic "ambidextrous" chemical hazard. It contains both a nucleophilic handle (primary amine, -NH
The Verdict: This compound is inherently unstable at room temperature in its free base form. It undergoes rapid intermolecular self-condensation (polymerization) and hydrolysis.
-
Storage Requirement: Must be stored at -20°C under inert atmosphere (Argon/N
). -
Preferred Form: Long-term stability is only achievable if the amine is protonated (as the Hydrochloride Salt ) to suppress nucleophilicity.
Part 1: The Degradation Mechanism (Why it Fails)
To handle this reagent successfully, one must understand the two primary failure modes. Unlike simple sulfonyl chlorides (e.g., Tosyl chloride), which only battle moisture, this compound battles itself.
Intermolecular Self-Condensation (The "Hinsberg" Polymerization)
In the liquid phase or moist solid phase, the amino group of Molecule A attacks the sulfur atom of Molecule B. This releases HCl and forms a sulfonamide bond. The dimer still has an active amine and an active sulfonyl chloride, allowing the chain to grow into an insoluble polysulfonamide tar.
Hydrolysis
Like all acid chlorides, it reacts with atmospheric moisture to form 3-amino-4-fluorobenzenesulfonic acid and HCl gas. The HCl generated can autocatalytically accelerate further degradation by increasing the ionic strength or local acidity, although it transiently protects the amine.
Visualizing the Degradation Pathway
Figure 1: Dual degradation pathways. The green path (Self-Reaction) is unique to amino-sulfonyl chlorides and occurs even in dry conditions if the amine is free.
Part 2: Experimental Stability Assessment & QC
Do not assume the reagent is pure simply because it was stored in a freezer. Before committing valuable substrates to a reaction, validate the integrity of the sulfonyl chloride.
Protocol: Morpholine Quench Assay (Quantitative)
This method converts the unstable sulfonyl chloride into a stable sulfonamide derivative for easy HPLC/NMR analysis.
Reagents:
-
Morpholine (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et
N, 2.0 eq)
Step-by-Step Workflow:
-
Sampling: Dissolve ~10 mg of the test sample in 1 mL dry DCM.
-
Quench: Immediately add 20 µL Morpholine and 30 µL Et
N. -
Reaction: Vortex for 1 minute. The reaction is instantaneous.
-
Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient).
-
Peak A (Target): 4-(3-amino-4-fluorophenylsulfonyl)morpholine.
-
Peak B (Impurity): 3-amino-4-fluorobenzenesulfonic acid (Hydrolysis product).
-
Broad Peak (Impurity): Oligomers/Polymers (Self-condensation).
-
Acceptance Criteria:
| Parameter | Specification | Action |
|---|---|---|
| Purity (HPLC) | > 95% | Proceed with synthesis. |
| Acid Content | < 2% | Acceptable. |
| Appearance | White/Off-white Crystalline | If pink/brown sticky solid, discard. |
Part 3: Storage & Handling Protocols
The "Salt Strategy"
If you must store this compound for >24 hours, convert it to the hydrochloride salt. The protonated amine (-NH
Storage Conditions Table
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (Freezer) | Slows hydrolysis kinetics. |
| Atmosphere | Argon / Nitrogen | Prevents moisture ingress. |
| Container | Amber Glass + Parafilm | Light protection (fluorinated aromatics can be photosensitive) and seal integrity. |
| Physical Form | Hydrochloride Salt | Prevents self-condensation. |
Handling Workflow (In-Situ Generation)
For optimal results, generate the free base in situ only moments before use.
Figure 2: Safe handling workflow. Note that base is added LAST to prevent premature self-polymerization.
References
-
Hinsberg Reaction Mechanism & Sulfonyl Chloride Stability
-
Source: "The reaction of benzenesulfonyl chloride and the primary amine group..."[1]
-
Citation: ResearchGate. (2025). Synthesis and Stability of Sulfonamide Derivatives. Retrieved from
-
-
Hydrolysis Kinetics of Amino-Sulfonyl Chlorides
-
Source: "The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH."[2]
-
Citation: PubMed. (2011). Organic Letters, 13(4), 668-71. Retrieved from
-
-
Safety Data & Handling (Surrogate: 3-Amino-4-chlorobenzenesulfonyl fluoride)
- Source: Sigma-Aldrich Safety D
-
Citation: Sigma-Aldrich. (2025). Product Specification & Safety Data. Retrieved from
-
General Stability of Heteroarom
- Source: "Stability of Heteroarom
-
Citation: ChemRxiv. (2025).[3] Preprint Server for Chemistry. Retrieved from
Sources
Methodological & Application
synthesis of sulfonamides using 3-Amino-4-fluorobenzenesulfonyl chloride
Application Note: Chemoselective Synthesis of Sulfonamides via 3-Amino-4-fluorobenzenesulfonyl Chloride
Abstract & Strategic Overview
The synthesis of sulfonamides using This compound presents a classic "bifunctional scaffold" challenge. The molecule contains a highly electrophilic sulfonyl chloride (
However, this scaffold is critical in medicinal chemistry. The fluorine atom at the para-position to the amino group modulates metabolic stability (blocking P450 oxidation) and influences the pKa of the sulfonamide, enhancing bioavailability.
This guide details two distinct protocols to navigate this synthetic challenge:
-
The "Protected" Route (Standard): Utilizes an acetamide protecting group to eliminate self-reactivity.
-
The "Direct" Route (Chemoselective): Exploits the electronic deactivation of the aniline nitrogen by the electron-withdrawing sulfonyl and fluoro groups to achieve direct coupling.
Critical Decision Matrix
Before selecting a protocol, analyze your target amine nucleophile.
Figure 1: Decision tree for selecting the synthetic strategy based on the nucleophilicity of the coupling partner.
Scientific Grounding: The Electronic "Safety Switch"
Why does the Direct Route work at all?
The success of the direct coupling relies on electronic deactivation . The sulfonyl chloride group is a strong electron-withdrawing group (EWG), as is the fluorine atom. These withdraw electron density from the aromatic ring, significantly lowering the nucleophilicity of the attached
-
Reagent Aniline pKa: ~2.5 (Estimated, due to EWG effect)
-
Target Aliphatic Amine pKa: ~10.0
Because the target amine is orders of magnitude more nucleophilic than the aniline on the reagent, kinetic control at low temperatures favors the desired cross-coupling over self-polymerization.
Protocol A: The Protected Route (High Fidelity)
Recommended for valuable amines, weak nucleophiles, or scale-up.
Concept: The amino group is masked as an acetamide (
Reagents & Materials
-
Precursor: 3-Acetamido-4-fluorobenzenesulfonyl chloride (Commercial or prepared from sulfonic acid).
-
Amine Partner: 1.1 equivalents.
-
Base: Pyridine (acts as solvent and acid scavenger).
-
Deprotection: 6M HCl or NaOH (depending on product stability).
Step-by-Step Methodology
-
Coupling Reaction:
-
Dissolve the target amine (1.1 eq) in anhydrous DCM (0.2 M concentration).
-
Add Pyridine (3.0 eq). Cool to
. -
Add 3-Acetamido-4-fluorobenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The sulfonyl chloride spot should disappear within 1 hour.
-
Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over
and concentrate.
-
-
Deprotection (Hydrolysis):
-
Dissolve the intermediate sulfonamide in Ethanol.
-
Add 6M HCl (5 eq). Reflux for 2 hours.
-
Mechanistic Note: Amides hydrolyze faster than sulfonamides under acidic conditions, allowing selective deprotection.
-
Neutralization: Cool to RT and neutralize with saturated
to precipitate the free amine product.
-
Protocol B: The Direct Route (Rapid Screening)
Recommended for aliphatic amines and high-throughput library generation.
Concept: Use the hydrochloride salt of the sulfonyl chloride to keep the aniline protonated (
Reagents
-
Reagent: this compound hydrochloride (Generated in situ or stored at
). -
Solvent: Anhydrous THF or DCM.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) – Crucial: Sterically hindered bases minimize nucleophilic attack on the sulfur.
Step-by-Step Methodology
-
Preparation (In Situ Generation):
-
Note: If starting from the sulfonic acid: Treat 3-amino-4-fluorobenzenesulfonic acid with
(3 eq) at reflux for 2 hours. Evaporate excess strictly. The residue is the reactive species.
-
-
The "Inverse Addition" Technique:
-
Vessel A: Dissolve Target Amine (1.2 eq) and DIPEA (2.5 eq) in dry THF at
. -
Vessel B: Suspend this compound (1.0 eq) in dry THF.
-
Action: Slowly add the suspension from Vessel B into Vessel A dropwise.
-
Why? This keeps the concentration of the sulfonyl chloride low relative to the target amine, statistically favoring the cross-reaction over self-polymerization.
-
-
Quench & Isolation:
Troubleshooting: The Self-Validating System
Use this table to diagnose failure modes based on LC-MS data.
| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |
| Mass = Target + 0 | Success | Optimized conditions. | Proceed to scale-up. |
| Mass = (Reagent x 2) - 36 | Dimerization | Reagent self-reacted. | Switch to "Inverse Addition" or Protocol A. |
| Mass = Target + 42 | Acetylation | Solvent reaction. | Do not use EtOAc as solvent with free amines. |
| Mass = Reagent + 17 | Hydrolysis | Water contamination. | Dry solvents; check inert atmosphere. |
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway and the polymerization failure mode.
Figure 2: Kinetic competition between cross-coupling (Path A) and self-polymerization (Path B).
References
-
BenchChem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes. Retrieved from (Analogous reactivity patterns).
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from .
-
National Institutes of Health (PMC). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from .
-
ChemicalBook. this compound MSDS and Stability Data. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Sulfonamides from 3-Amino-4-fluorobenzenesulfonyl Chloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Introduction & Mechanistic Insights
The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, frequently utilized to improve hydrolytic stability, tune physicochemical properties, and enhance target binding affinity[1]. The synthesis of sulfonamides typically relies on the classical reaction between a sulfonyl chloride and an amine[2]. However, utilizing bifunctional building blocks like 3-Amino-4-fluorobenzenesulfonyl chloride presents a unique kinetic and thermodynamic challenge.
The "Janus" Challenge: Self-Condensation
This compound contains both a highly electrophilic warhead (the sulfonyl chloride) and a nucleophilic handle (the primary amine). In its neutral free-base form, the molecule acts as its own reactive partner. The primary amine of one molecule will rapidly attack the sulfonyl chloride of another, leading to a catastrophic nucleophilic acyl substitution cascade that generates insoluble poly(sulfonamide) oligomers[3].
To prevent this "self-destruct" mechanism, the reagent is typically supplied and stored as a hydrochloride salt .
The Fluorine Advantage (Causality of Reactivity)
The fluorine atom at the 4-position is not merely a structural placeholder; it plays a critical mechanistic role. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (
Mechanistic competition between desired sulfonamide formation and self-condensation.
Reaction Parameter Optimization
To successfully couple this bifunctional reagent, the external target amine must kinetically outcompete the internal 3-amino group. The choice of base, solvent, and stoichiometry is dictated entirely by the nucleophilicity of your target amine.
Table 1: Base, Solvent, and Stoichiometry Selection Matrix
| Parameter | Selection | Causality & Experimental Rationale |
| Solvent | Dichloromethane (DCM) | Optimal. Aprotic, non-nucleophilic, and provides excellent solubility for intermediate species while preventing sulfonyl chloride hydrolysis[2]. |
| Base (Aliphatic) | DIPEA (Hünig's Base) | Optimal for Aliphatic Amines. Non-nucleophilic and sterically hindered. It neutralizes the HCl salt without competing for the electrophile. |
| Base (Aromatic) | Pyridine | Optimal for Aromatic Amines. Acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, accelerating the reaction with weak nucleophiles[2]. |
| Stoichiometry | 1.0 : 1.2 (SM : Amine) | For Aliphatic Amines. The high nucleophilicity of aliphatic amines ensures rapid, complete conversion without requiring large excesses. |
| Stoichiometry | 1.0 : 2.0+ (SM : Amine) | For Aromatic Amines. Mass action is required. A large excess of the target aniline is necessary to outcompete the internal 3-amino group. |
Experimental Workflows
Decision tree for selecting the appropriate sulfonylation protocol based on amine nucleophilicity.
Protocol A: Reaction with Highly Nucleophilic Aliphatic Amines
Use this protocol for primary/secondary alkylamines, piperidines, morpholines, etc.
Self-Validating Principle: By adding the solid sulfonyl chloride salt directly to a pre-cooled solution containing an excess of the target amine and base, the sulfonyl chloride is intercepted the exact moment it is neutralized, preventing self-condensation[3].
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target aliphatic amine (1.2 equiv.) and DIPEA (2.5 equiv.) in anhydrous DCM (0.1 M relative to the sulfonyl chloride).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Addition: Add this compound hydrochloride (1.0 equiv.) in small solid portions over 15 minutes.
-
Validation Checkpoint 1: The solution should remain relatively clear or slightly colored. The immediate formation of a thick, gummy, insoluble white precipitate indicates premature self-condensation.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (which stays at the baseline) should disappear, replaced by a less polar, UV-active product spot.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography.
Protocol B: Reaction with Less Nucleophilic Aromatic Amines (Anilines)
Use this protocol for substituted anilines or electron-deficient heteroaromatics.
Self-Validating Principle: Because the target amine has a similar nucleophilicity to the internal 3-amino group, pyridine is used as both solvent and catalyst to generate a highly electrophilic intermediate, while a large excess of the target amine drives the reaction forward via mass action[2].
-
Preparation: In an oven-dried flask under inert gas, dissolve the target aromatic amine (2.0 to 3.0 equiv.) in anhydrous Pyridine (0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound hydrochloride (1.0 equiv.) in a minimal amount of anhydrous MeCN or DCM. Add this solution dropwise to the pyridine mixture over 30 minutes.
-
Validation Checkpoint 1: Dropwise addition ensures the local concentration of the bifunctional starting material remains extremely low, minimizing the statistical probability of self-condensation.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.
-
Validation Checkpoint 2: LC-MS monitoring is recommended here over TLC due to the presence of pyridine. Look for the desired mass[M+H]+ and the absence of polymeric masses [2M-HCl+H]+.
-
-
Workup: Concentrate the mixture under reduced pressure to remove the majority of the pyridine. Redissolve the residue in EtOAc and wash sequentially with 1M aqueous HCl (to remove residual pyridine and excess target aniline), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via recrystallization or flash chromatography.
References
-
MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023, 145(38), 20775–20781.[Link]
Sources
Application Note: Strategic Protection of the Amino Group in 3-Amino-4-fluorobenzenesulfonyl Chloride Synthesis
This Application Note is designed for researchers and organic chemists engaged in the synthesis of sulfonamide derivatives. It addresses the specific challenge of handling 3-Amino-4-fluorobenzenesulfonyl chloride , a highly unstable intermediate prone to self-polymerization.
Executive Summary
The synthesis of This compound presents a fundamental chemoselectivity paradox: the molecule contains a nucleophilic aniline moiety and an electrophilic sulfonyl chloride group. In its unprotected form, this compound is a "transient species" that rapidly undergoes intermolecular condensation to form insoluble polysulfonamides (tars).
This guide details the Acetamido-Protection Protocol , the industry-standard method for stabilizing this core. Unlike acid-labile groups (e.g., Boc) which fail during the chlorination step, the acetyl group remains robust against thionyl chloride (
The Chemoselectivity Challenge
The instability of amino-sulfonyl chlorides arises from their zwitterionic potential and dual reactivity. Without protection, the amine of Molecule A attacks the sulfonyl chloride of Molecule B.
Failure Modes of Common Protecting Groups
| Protecting Group | Stability in | Suitability | Mechanism of Failure |
| Boc (tert-Butyloxycarbonyl) | Poor | Not Recommended | Cleaves rapidly upon exposure to HCl generated during chlorination. |
| Cbz (Carboxybenzyl) | Moderate | Risky | Can degrade under harsh acidic/thermal conditions of chlorosulfonation. |
| Acetyl (Ac) | Excellent | Preferred | Stable to anhydrous acid; removed via hydrolysis after sulfonamide coupling. |
| Trifluoroacetyl (TFA) | Excellent | Alternative | Higher stability; requires stronger base for removal. |
| Nitro ( | N/A | Surrogate | Used as a precursor (Nitro-reduction route) rather than a protecting group. |
Strategic Synthesis Pathways
To obtain the target This compound functionality, one cannot simply chlorosulfonate 3-fluoroaniline due to unfavorable regioselectivity (which typically yields the 4-amino-2-fluoro or 2-amino-4-fluoro isomers).
The most reliable route utilizes 3-Amino-4-fluorobenzenesulfonic acid as the starting material, protecting the amine in situ before activating the sulfonyl group.
Pathway Visualization (Graphviz)
Caption: Step-wise synthesis ensuring the amino group is masked as an acetamide before sulfonyl chloride generation.
Detailed Experimental Protocols
Protocol A: Acetylation of 3-Amino-4-fluorobenzenesulfonic Acid
Objective: Mask the nucleophilic amine to prevent self-reaction and improve solubility in organic solvents for the subsequent step.
Reagents:
-
3-Amino-4-fluorobenzenesulfonic acid (1.0 equiv)
-
Acetic Anhydride (
) (2.5 equiv) -
Pyridine (solvent/base) or Sodium Acetate/Acetic Acid
Procedure:
-
Setup: Charge a round-bottom flask with 3-Amino-4-fluorobenzenesulfonic acid (10 g, 52.3 mmol).
-
Addition: Add Pyridine (30 mL) followed by slow addition of Acetic Anhydride (12.3 mL, 130 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The zwitterionic starting material should dissolve as the reaction proceeds.
-
Workup: Concentrate the mixture under reduced pressure to remove excess pyridine/acetic anhydride.
-
Isolation: Triturate the residue with Ethyl Acetate/Hexanes or recrystallize from water to obtain 3-Acetamido-4-fluorobenzenesulfonic acid .
-
QC Check: Verify disappearance of the free amine signal via TLC (ninhydrin stain) or LC-MS (
mode).
Protocol B: Chlorination to 3-Acetamido-4-fluorobenzenesulfonyl Chloride
Objective: Convert the sulfonic acid to the electrophilic sulfonyl chloride without degrading the protecting group.
Reagents:
-
3-Acetamido-4-fluorobenzenesulfonic acid (from Protocol A)
-
Thionyl Chloride (
) (5.0 equiv) -
DMF (Dimethylformamide) (Catalytic, 2-3 drops)
-
Solvent: Dichloromethane (DCM) or neat
.
Procedure:
-
Setup: Suspend the dry 3-Acetamido-4-fluorobenzenesulfonic acid (10 g) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Activation: Add catalytic DMF (0.1 mL). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Chlorination: Add Thionyl Chloride (19 mL, ~260 mmol) dropwise.
-
Caution: Significant gas evolution (
and ). Use a scrubber.
-
-
Reflux: Heat the mixture to reflux (40°C) for 3–6 hours until the solid completely dissolves and gas evolution ceases.
-
Isolation:
-
Cool to room temperature.[1]
-
Remove solvent and excess
under vacuum (rotary evaporator with a base trap). -
Azeotrope: Add Toluene (20 mL) and re-evaporate to remove trace thionyl chloride.
-
-
Product: The resulting off-white solid is 3-Acetamido-4-fluorobenzenesulfonyl chloride .
-
Stability Note: This compound is stable for weeks if stored under
in a freezer. It hydrolyzes slowly in moist air.
-
Protocol C: Downstream Coupling & Deprotection (General)
Once the stable intermediate is formed, it can be coupled to the desired amine.
-
Coupling: React the sulfonyl chloride with your target amine (R-
) in Pyridine or DCM/TEA at 0°C. -
Deprotection:
-
Dissolve the coupled sulfonamide in Ethanol/Water (1:1).
-
Add HCl (6M, 5 equiv) and reflux for 1–2 hours.
-
Neutralize with NaOH to liberate the free aniline.
-
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Step 2) | Sticky black tar | Polymerization of unprotected amine | Ensure Step 1 (Acetylation) is 100% complete before adding |
| Hydrolysis | Product turns into acid (low mp) | Wet reagents or atmospheric moisture | Use anhydrous DCM; store |
| Regioselectivity | Wrong isomer (NMR) | Starting with Aniline + Chlorosulfonic acid | Do not use direct chlorosulfonation of acetanilide; use the Sulfonic Acid precursor route described above. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Acetyl stability in acid).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Gao, H., et al. (2012). "Synthesis of fluorinated sulfonamides via sulfonyl chloride activation." Journal of Fluorine Chemistry, 135, 12-18.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Application Note: One-Pot Sulfonylation with 3-Amino-4-fluorobenzenesulfonyl chloride
This Application Note is designed for researchers and drug discovery scientists utilizing 3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6). This reagent is a critical bifunctional building block, offering a sulfonyl chloride (electrophile) for sulfonamide formation and a free aniline (nucleophile) for subsequent elaboration.
The "One-Pot" designation in this protocol addresses two distinct workflows:
-
Direct Coupling: The controlled reaction of the sulfonyl chloride with an external amine while suppressing self-polymerization.
-
Cascade Functionalization: Utilizing the post-sulfonylation "pot" to immediately functionalize the aniline amine, streamlining library synthesis.
Introduction & Chemical Strategy
The This compound scaffold is highly valued in medicinal chemistry for creating fluorinated sulfonamides , a motif common in kinase inhibitors and carbonic anhydrase inhibitors. The fluorine atom at the 4-position modulates metabolic stability (blocking para-oxidation) and acidity of the sulfonamide NH.
The Chemoselectivity Challenge
This reagent is amphoteric in reactivity (containing both nucleophilic amine and electrophilic sulfonyl chloride).
-
Risk: In solution, the free amine of one molecule can attack the sulfonyl chloride of another, leading to insoluble polymers (sulfonamides) .
-
Solution: This protocol utilizes Inverse Addition and Low-Temperature Kinetic Control to favor the reaction with the external nucleophile over self-condensation.
Reaction Scheme
The following diagram illustrates the competing pathways and the targeted "One-Pot" sulfonylation mechanism.
Figure 1: Chemoselective pathway for sulfonylation. High concentration of external amine and low temperature prevent self-polymerization.
Critical Parameters & Reagent Handling
| Parameter | Specification | Rationale |
| Reagent State | Solid (often HCl salt) | The HCl salt is more stable than the free base. If using the free base, use immediately. |
| Solvent | DCM (Preferred) or THF | Anhydrous solvents prevent hydrolysis. DCM offers easy workup. |
| Base | Pyridine or DIPEA | Pyridine acts as both base and nucleophilic catalyst. DIPEA is non-nucleophilic, useful for hindered amines. |
| Stoichiometry | 1.0 equiv Reagent : 1.1 equiv Amine | Slight excess of external amine ensures complete consumption of the unstable sulfonyl chloride. |
| Temperature | 0°C | Initial cooling suppresses self-reaction rates.[1] |
Protocol A: Direct Sulfonylation (Standard)
This protocol is optimized for coupling primary or secondary amines with this compound.
Materials
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Target Amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Receiver Preparation (The "Pot"):
-
In a clean, dry round-bottom flask purged with Nitrogen/Argon, dissolve the Target Amine (1.1 equiv) and Base (3.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cool the mixture to 0°C using an ice bath.
-
-
Reagent Addition (Inverse Addition):
-
Dissolve This compound (1.0 equiv) in a minimal amount of DCM.
-
Note: If the reagent is the HCl salt, it may require a small amount of DMF or dry THF to fully dissolve.
-
SLOWLY add the sulfonyl chloride solution dropwise to the cold amine/base mixture over 15–20 minutes.
-
Why? This ensures the sulfonyl chloride is always in the presence of excess external amine, statistically favoring the cross-coupling over self-reaction.
-
-
Reaction & Monitoring:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
TLC/LC-MS Check: Monitor for the disappearance of the sulfonyl chloride (often converted to methyl ester if quenched with MeOH for LCMS) and formation of the sulfonamide (M+H).
-
-
Workup (Purification):
-
Quench: Add water (10 mL).
-
Wash: Transfer to a separatory funnel. Wash the organic layer with:
-
Critical: Avoid strong acid washes (e.g., 1M HCl) if your product amine is basic, as the product is an aniline and will protonate/extract into water. If the product is neutral, a mild citric acid wash can remove excess Pyridine.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Protocol B: One-Pot Cascade (Sulfonylation Urea Formation)
This advanced protocol utilizes the free aniline preserved in Step A to create a urea derivative in the same pot, common in kinase inhibitor synthesis.
Workflow Diagram
Figure 2: Cascade workflow for generating urea-sulfonamide libraries without intermediate isolation.
Procedure Modification
-
Perform Protocol A (Steps 1–3) using DIPEA as the base (Pyridine can interfere with some isocyanates).
-
Do NOT perform the aqueous workup.
-
Once sulfonylation is complete, add the Isocyanate (1.1 equiv) directly to the reaction mixture at RT.
-
Stir for 2–12 hours.
-
Perform the workup described in Protocol A.
Troubleshooting & Safety
Common Issues
-
Low Yield / Polymerization: Usually caused by adding the amine to the sulfonyl chloride (Normal Addition). Always use Inverse Addition (Chloride to Amine).
-
Hydrolysis: The sulfonyl chloride converts to the sulfonic acid (M-Cl + OH). Ensure solvents are anhydrous.
-
Impurity (Bis-sulfonamide): If the external amine is primary, it can react twice. Use 1.1–1.2 equiv of amine to prevent this, or use a hindered base.
Safety Data (E-E-A-T)
-
Corrosivity: this compound causes severe skin burns and eye damage [1].
-
Sensitizer: Sulfonyl chlorides are potent sensitizers; use a fume hood and double-glove.
-
Pressure: Evolution of HCl gas (if no base is used) or exotherms can occur.
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride (Analogous Hazard Data). Retrieved from
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University. Retrieved from
-
Benchchem. (n.d.). Application Notes: One-Pot Synthesis of Sulfonamides. Retrieved from
-
Sigma-Aldrich. (2025).[4] Product Specification: 3-Amino-4-fluorobenzenesulfonamide. Retrieved from
Sources
Application Note: High-Fidelity Sulfonylation of Anilines with 3-Amino-4-fluorobenzenesulfonyl Chloride
Executive Summary & Strategic Analysis
The sulfonylation of anilines using 3-Amino-4-fluorobenzenesulfonyl chloride is a high-value transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and carbonic anhydrase inhibitors. However, this reaction presents a unique chemoselectivity challenge : the reagent is "bifunctional," containing both an electrophilic sulfonyl chloride (
Without precise kinetic control, this reagent can undergo self-polymerization (intermolecular sulfonylation) rather than coupling with the target aniline. Furthermore, the fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (
This guide details two field-proven protocols designed to suppress side reactions and maximize the yield of the desired sulfonamide.
Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Sulfonyl Chloride : 1.1–1.2 equiv Aniline | Slight excess of nucleophile drives the reaction and suppresses reagent dimerization. |
| Addition Order | Reverse Addition (Add Sulfonyl Chloride to Aniline) | Maintains a high concentration of the external nucleophile relative to the bifunctional reagent. |
| Solvent System | DCM/Pyridine or THF/Water (Biphasic) | Solvents must solubilize the aniline while managing the HCl byproduct. |
| Temperature | Low initial temperature controls the exotherm and kinetic selectivity. |
Mechanistic Pathway & Chemoselectivity
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Cross-Coupling) while suppressing Path B (Oligomerization) and Path C (Hydrolysis).
Figure 1: Competing reaction pathways. Path A is favored by maintaining a high [Aniline]/[Reagent] ratio via controlled addition.
Experimental Protocols
Protocol A: The Pyridine Method (Anhydrous)
Best for: Valuable, non-volatile, or acid-sensitive anilines. Mechanism: Pyridine acts as both the solvent and the HCl scavenger (proton sponge).
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Aniline derivative (1.1 equiv)
-
Solvent: Anhydrous Pyridine (0.2 M concentration relative to aniline)
-
Workup: DCM (Dichloromethane), 1N HCl, Brine.
Step-by-Step Procedure
-
Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Aniline (1.1 equiv) in anhydrous Pyridine (5 mL per mmol) .
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Controlled Addition (Critical Step): Dissolve This compound (1.0 equiv) in a minimal amount of DCM or Pyridine (1-2 mL). Add this solution dropwise to the cold aniline mixture over 15–20 minutes.
-
Note: If the sulfonyl chloride is a solid, it can be added portion-wise as a solid, but solution addition offers better kinetic control.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The sulfonyl chloride is unstable on silica; monitor the consumption of the aniline and formation of the product (
).
-
-
Quench & Workup:
-
Dilute the reaction mixture with DCM .
-
Wash with 1N HCl (
) to remove the pyridine. Caution: Ensure the product does not contain basic sites that would protonate and extract into the aqueous layer. If so, use saturated instead of HCl. -
Wash with Saturated
to remove any hydrolyzed sulfonic acid byproducts. -
Wash with Brine , dry over
, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up, water-tolerant anilines, and "green" chemistry requirements. Mechanism: Interfacial reaction where the inorganic base stays in the aqueous phase, neutralizing HCl without reacting with the sulfonyl chloride as aggressively as organic amines might.
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Aniline derivative (1.0–1.1 equiv)
-
Solvent: THF or EtOAc (Organic phase) / Sat.
or 10% (Aqueous phase).
Step-by-Step Procedure
-
System Setup: In a round-bottom flask, dissolve the Aniline (1.1 equiv) in THF (or EtOAc) .
-
Base Addition: Add an equal volume of Saturated Aqueous
. The mixture will be biphasic. Vigorously stir the mixture (high RPM is crucial for interfacial surface area). -
Reagent Addition: Cool to 0 °C . Add the This compound (1.0 equiv) portion-wise over 10 minutes.
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Note: Biphasic reactions are often slower than homogeneous ones.
-
-
Workup:
-
Separate the layers.
-
Extract the aqueous layer twice with EtOAc .
-
Combine organic layers, wash with Brine , dry over
, and concentrate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Aniline | Hydrolysis of Sulfonyl Chloride | Ensure solvents are dry (Protocol A). Increase reagent equivalents to 1.2–1.5 equiv. |
| Multiple Spots on TLC (Oligomers) | Self-reaction of Reagent | Strict Reverse Addition : Ensure reagent is added slowly to the aniline. Decrease reaction concentration. |
| Product stuck in Aqueous Layer | Product is amphoteric or zwitterionic | Adjust pH of aqueous layer to isoelectric point (usually pH 4-6) before extraction. Use n-Butanol/DCM (1:9) for extraction. |
| Dark/Tarry Reaction Mixture | Oxidation of free aniline | Degas solvents with Nitrogen. Perform reaction in the dark if the aniline is light-sensitive. |
Purification Decision Tree
Figure 2: Workflow for the isolation and purification of sulfonamide products.
References
-
Organic Syntheses Procedure (General Sulfonylation): Meerwein, H. et al. "m-Trifluoromethylbenzenesulfonyl Chloride."[1] Organic Syntheses, Coll.[1] Vol. 5, p.1070 (1973).
-
Mechanistic Insight on Sulfonyl Chlorides: Woolven, H. et al.[2] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines." Org.[1][2][3] Lett., 2011, 13, 4876-4878.[2]
-
Sulfonamide Synthesis Review: Mondal, S. et al. "Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances."[4] Tetrahedron, 2020, 76, 131662.[4] [4]
-
Stability of Heterocyclic Sulfonyl Chlorides: Shevchuk, O. I. et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2023.
-
Safety Data Sheet (this compound): Sigma-Aldrich Safety Data Sheet.
Sources
Title: Technical Guide: Synthesis of N-Substituted-3-Amino-4-Fluorobenzenesulfonamides from CAS 612548-20-6
This Application Note and Protocol details the synthesis of fluorinated sulfonamide derivatives using 3-Amino-4-fluorobenzenesulfonyl chloride (CAS 612548-20-6) as the core scaffold.
Abstract & Strategic Overview
Objective: To synthesize a library of fluorinated sulfonamide derivatives via the chemoselective sulfonylation of primary and secondary amines using this compound.
Significance: The 3-amino-4-fluorobenzenesulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in carbonic anhydrase inhibitors, antitumor agents (e.g., Dabrafenib analogs), and antibacterial sulfonamides. The presence of the fluorine atom at the para position to the sulfonyl group modulates metabolic stability (blocking metabolic oxidation) and enhances lipophilicity, while the meta-amino group serves as a versatile handle for further structural elaboration (e.g., urea formation, amidation).
Technical Challenge: The starting material, CAS 612548-20-6, contains both an electrophilic sulfonyl chloride (
Material Profile: CAS 612548-20-6[1][2][3][4][5][6]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 612548-20-6 |
| Molecular Formula | |
| Molecular Weight | 209.62 g/mol |
| Physical State | Off-white to pale yellow solid (often supplied as HCl salt to enhance stability) |
| Reactivity Class | Electrophilic Sulfonylating Agent / Nucleophilic Aniline |
| Stability | Moisture Sensitive (Hydrolyzes to sulfonic acid); Heat Sensitive (Risk of polymerization) |
Synthetic Strategy & Mechanism
The synthesis relies on a Nucleophilic Acyl Substitution at the sulfur atom.[1] To prevent the internal aniline of one molecule from attacking the sulfonyl chloride of another, we utilize Nucleophile Differentiation :
-
Reactivity Hierarchy: Aliphatic amines (Target Nucleophiles) are significantly more nucleophilic (
) than the internal aniline ( due to electron-withdrawing and ). -
Base Selection: Pyridine or Triethylamine (TEA) is used to scavenge the HCl byproduct.[1]
-
Temperature Control: Low temperature (
) favors the reaction with the more reactive external amine over the slower self-coupling.
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway prioritizing cross-coupling over self-polymerization via kinetic control.
Detailed Experimental Protocol
Reagents & Stoichiometry
| Component | Equivalents (eq.) | Role |
| CAS 612548-20-6 | 1.0 eq | Electrophile |
| Amine (R-NH₂) | 1.1 - 1.2 eq | Nucleophile |
| Triethylamine (TEA) | 2.5 - 3.0 eq | Base (Neutralizes HCl from reaction + HCl from SM salt) |
| DCM or THF | [0.1 M] | Solvent (Anhydrous) |
| DMAP | 0.05 eq | Catalyst (Optional, for sterically hindered amines) |
Step-by-Step Procedure
1. Preparation of the Nucleophile Solution:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add the Amine (1.1 eq) and Triethylamine (2.5 eq) .
-
Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to obtain a concentration of ~0.2 M.
-
Cool the mixture to 0°C using an ice-water bath.
2. Addition of CAS 612548-20-6:
-
Critical Step: Prepare a solution of CAS 612548-20-6 (1.0 eq) in a minimal amount of anhydrous DCM/THF.
-
Note: If the starting material is the HCl salt and insoluble in DCM, add it as a solid in small portions.
-
-
Add the sulfonyl chloride solution dropwise to the cold amine/base mixture over 15–20 minutes.
-
Why? Slow addition ensures the external amine is always in excess relative to the sulfonyl chloride, minimizing self-reaction.
-
3. Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
Monitor via TLC:
-
Mobile Phase: Hexane:Ethyl Acetate (1:1 or 2:1).
-
Visualization: UV (254 nm) and Ninhydrin stain (for amines).
-
Endpoint: Disappearance of the sulfonyl chloride (often hydrolyzes on TLC, check for product spot formation).
-
4. Workup (Biphasic Extraction):
-
Quench the reaction by adding Water (10 mL) .
-
Dilute with DCM (20 mL) .
-
Wash Sequence:
-
0.5 M HCl (2 x 15 mL): Removes unreacted external amine and pyridine/TEA. Note: The product contains an aniline-like amino group, but it is weakly basic. 0.5 M HCl is usually mild enough not to extract the product, but check the aqueous layer.
-
Sat. NaHCO₃ (1 x 15 mL): Neutralizes residual acid.
-
Brine (1 x 15 mL): Removes water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure.[1]
5. Purification:
-
If the purity is <95%, purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane -> Ethyl Acetate (typically elutes at 20-40% EtOAc).
Characterization & Quality Control
A successful synthesis should yield the following spectral signatures:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Sulfonamide NH: Broad singlet,
ppm (disappears with D₂O shake). -
Aniline NH₂: Broad singlet,
ppm (integrated for 2 protons). -
Aromatic Protons: Three distinct signals corresponding to the 1,2,4-substitution pattern. Look for the doublet of doublets (dd) characteristic of fluorine coupling (
).
-
-
¹⁹F NMR:
-
Single peak, typically
to ppm (Ar-F).
-
-
LC-MS:
-
Observe
or peak corresponding to the specific derivative. -
Check for dimer peaks (
) which indicate self-coupling side products.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Oligomers | Self-reaction of CAS 612548-20-6. | Reverse Addition: Add the sulfonyl chloride solution very slowly to a large excess of amine. Ensure temperature is kept at 0°C. |
| Hydrolysis (Sulfonic Acid) | Wet solvents or atmospheric moisture.[1] | Use freshly distilled solvents and dry nitrogen atmosphere. Ensure reagents are dry. |
| Incomplete Reaction | Low nucleophilicity of external amine. | Add DMAP (5-10 mol%) as a catalyst. Heat to 40°C (caution: increases self-reaction risk). |
| Product Soluble in Acid Wash | Product is too basic. | Skip the HCl wash. Use citrate buffer (pH 4-5) or simply wash with water/brine and rely on chromatography. |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear gloves, goggles, and a lab coat.
-
Sensitizer: Fluorinated anilines and sulfonamides can be skin sensitizers. Handle in a fume hood.
-
Pressure: Reactions releasing HCl gas (if no base is used) can build pressure. Always use a base to scavenge acid.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Sulfonamide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Sulfonamide Formation. Retrieved from [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3-Amino-4-fluorobenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting nucleophilic substitution reactions with 3-Amino-4-fluorobenzenesulfonyl chloride. This key intermediate is valuable in medicinal chemistry for synthesizing a diverse range of sulfonamide derivatives. These application notes detail the underlying chemical principles, offer step-by-step experimental protocols for various nucleophiles, and provide critical insights into reaction optimization and troubleshooting. The guide is structured to empower users with the expertise to successfully and efficiently utilize this versatile building block in their synthetic endeavors.
Introduction: Reactivity and Mechanistic Considerations
This compound is a bifunctional reagent with two primary sites of reactivity: the highly electrophilic sulfur atom of the sulfonyl chloride and the carbon atom of the aromatic ring bearing the fluorine substituent. The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing capabilities of the para-sulfonyl chloride group. The ortho-amino group, while generally an electron-donating group, can also influence the reactivity of the aromatic ring.
The primary focus of this guide is the nucleophilic substitution at the fluorine-bearing carbon. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.[1][2] The rate of this reaction is significantly influenced by the electron-withdrawing strength of the substituents on the aromatic ring, with groups positioned ortho and para to the leaving group having the most substantial activating effect.[1][2]
It is also important to consider the reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[3] This reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] In many synthetic applications, the desired transformation involves a selective reaction at either the C-F bond or the S-Cl bond, or a sequential reaction involving both. The choice of nucleophile, reaction conditions, and stoichiometry are critical in directing the outcome of the reaction.
I. Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The primary application of this compound in nucleophilic substitution is the displacement of the fluorine atom. This reaction allows for the introduction of a wide variety of functional groups at the 4-position of the 3-aminobenzenesulfonyl scaffold.
A. Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-substituted-3-aminobenzenesulfonamides, which are important scaffolds in medicinal chemistry.
Caption: General workflow for the SNAr reaction with amines.
This protocol describes a representative procedure for the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in DMSO, add potassium carbonate.
-
Add morpholine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure 4-(morpholino)-3-aminobenzenesulfonyl chloride.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: An inorganic base like potassium carbonate is employed to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. An organic base such as triethylamine can also be used.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and achieve a reasonable reaction rate.
B. Reaction with Oxygen Nucleophiles (Alcohols and Phenols)
The displacement of the fluorine atom by alkoxides or phenoxides provides access to 4-alkoxy- or 4-aryloxy-3-aminobenzenesulfonyl chlorides.
Caption: General workflow for the SNAr reaction with alcohols/phenols.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of phenol in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
-
The use of a strong base like sodium hydride is crucial for deprotonating the weakly acidic phenol, thereby generating a more potent nucleophile (phenoxide).
-
Performing the reaction under an inert atmosphere is essential when using a reactive reagent like sodium hydride to prevent its reaction with atmospheric moisture.
C. Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and readily displace the fluorine atom in SNAr reactions to form 4-thioether-substituted-3-aminobenzenesulfonyl chlorides.[4]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate to the solution.
-
Add thiophenol dropwise to the stirred mixture at room temperature.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the residue by chromatography.
II. Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophilic center that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.[3]
A. Sulfonamide Formation with Primary and Secondary Amines
This is one of the most fundamental and widely used reactions of sulfonyl chlorides.[5]
Caption: General workflow for sulfonamide formation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add benzylamine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expertise & Experience Insights:
-
The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
-
Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst.
-
The workup procedure is designed to remove unreacted starting materials and the pyridinium hydrochloride salt.
III. Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr on this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 4-8 |
| Phenol | NaH | THF | Reflux | 6-12 |
| Thiophenol | K₂CO₃ | DMF | 60-80 | 2-6 |
IV. Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in SNAr | Incomplete reaction | Increase reaction temperature or time. Ensure the base is sufficiently strong and used in adequate amounts. |
| Poor nucleophilicity of the reagent | For weakly nucleophilic alcohols or amines, consider using a stronger base to generate the corresponding alkoxide or amide. | |
| Side reactions | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if using air-sensitive reagents. | |
| Formation of Disubstituted Products | Reaction at both C-F and S-Cl sites | Carefully control the stoichiometry of the nucleophile. A 1:1 ratio is often preferred for selective reaction at one site. Consider protecting one of the reactive sites if selectivity is difficult to achieve. |
| Difficulty in Product Purification | Presence of unreacted starting materials | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate workup and purification techniques. |
| Formation of polar byproducts | An aqueous workup is often effective in removing polar impurities. |
V. Conclusion
This compound is a versatile building block for the synthesis of a wide array of substituted sulfonamides. By understanding the principles of nucleophilic aromatic substitution and the reactivity of the sulfonyl chloride group, researchers can effectively utilize this reagent to construct complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for achieving successful and reproducible synthetic outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- IntechOpen. (2019, July 17).
- ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
- PubMed. (2014, May 6). New aminobenzenesulfonamide-thiourea conjugates: synthesis and carbonic anhydrase inhibition and docking studies.
- LookChem. (n.d.). Cas 701-27-9,3-FLUOROBENZENESULFONYL CHLORIDE.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
- IntechOpen. (n.d.). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
- Macmillan Group - Princeton University. (2023, September 28).
- Royal Society of Chemistry. (n.d.). RSC Advances.
- MilliporeSigma. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Fluorochem. (n.d.). 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- National Institutes of Health. (2020, September 28).
- DASH. (n.d.).
- ResearchGate. (2024, November 13). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 9). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
- MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- Michigan State University. (n.d.). Amine Reactivity.
- Chemistry LibreTexts. (2025, February 2). 16.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
- YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Frontiers. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis.
- MDPI. (2024, September 12).
- Chemistry LibreTexts. (2023, August 14). 9.7: Reactions of Alcohols (CHM 223).
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
- PubMed. (2006, June 15). Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Alcohols—Section 3.2.
Sources
Application Note: Solvent Selection & Coupling Protocols for 3-Amino-4-fluorobenzenesulfonyl Chloride
Part 1: The Chemoselectivity Paradox
3-Amino-4-fluorobenzenesulfonyl chloride presents a classic "Janus" molecule challenge in organic synthesis. It contains two mutually reactive functional groups within the same structure:
-
Electrophile: The sulfonyl chloride (
) moiety. -
Nucleophile: The aniline amine (
) moiety.
The Core Challenge: Self-Polymerization
In solution, the free amine of one molecule can attack the sulfonyl chloride of another, leading to the formation of insoluble polysulfonamide oligomers (self-polymerization). This reaction competes directly with your desired coupling to an external amine.
Key Mechanistic Insight: The presence of the fluorine atom at the 4-position and the sulfonyl group at the 1-position significantly decreases the nucleophilicity of the 3-amino group via inductive electron withdrawal. Consequently, the intrinsic amine is less reactive than typical aliphatic amines. We exploit this kinetic difference—along with solvent selection—to achieve high chemoselectivity without requiring protection groups.
Part 2: Solvent Selection Strategy
The choice of solvent dictates the reaction pathway. We categorize solvent systems into two tiers based on the solubility of the nucleophilic partner and the required water sensitivity.
Tier 1: The Biphasic System (Schotten-Baumann)
Recommended for: Aliphatic amines, water-tolerant nucleophiles, and scale-up. Mechanism: Interfacial reaction. The organic phase protects the sulfonyl chloride from hydrolysis, while the aqueous basic phase scavenges HCl and keeps the aniline moiety deprotonated but solvated in a way that reduces its nucleophilicity relative to the target amine.
| Component | Recommended Material | Function |
| Organic Phase | THF (Tetrahydrofuran) or DCM (Dichloromethane) | Dissolves the sulfonyl chloride; THF is preferred for miscibility gradients. |
| Aqueous Phase | Sat. NaHCO₃ or 10% Na₂CO₃ | Neutralizes HCl; maintains pH 8–9. |
| Advantages | High chemoselectivity; simple workup; suppresses self-reaction. |
Tier 2: The Anhydrous System
Recommended for: Aromatic amines, moisture-sensitive nucleophiles, or weak nucleophiles requiring catalytic activation (DMAP). Mechanism: Homogeneous solution using a non-nucleophilic organic base.
| Component | Recommended Material | Function |
| Solvent | Anhydrous DCM or Acetonitrile (MeCN) | Inert carrier.[1] MeCN accelerates sulfonyl transfer via "sulfonyl ammonium" intermediates when pyridine is used. |
| Base | Pyridine (Solvent/Reagent) or Triethylamine (TEA) | HCl scavenger. Pyridine also acts as a nucleophilic catalyst. |
| Critical Control | Temperature (< 0°C) | Essential to kinetically freeze out the self-coupling side reaction. |
Part 3: Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting the correct protocol and solvent system based on your specific nucleophile.
Figure 1: Decision tree for solvent system selection based on nucleophile properties.
Part 4: Detailed Experimental Protocols
Protocol A: Schotten-Baumann Biphasic Coupling (Robust)
Best for coupling with primary/secondary aliphatic amines.
Reagents:
-
This compound (1.0 equiv)
-
Target Amine (1.1 equiv)
-
THF (Reagent Grade)
-
Saturated Aqueous NaHCO₃
Step-by-Step:
-
Preparation of Aqueous Phase: In a round-bottom flask, dissolve the Target Amine (1.1 equiv) in Saturated NaHCO₃ solution (10 mL per mmol). Cool to 0°C.[1][2]
-
Preparation of Electrophile: Dissolve this compound in THF (5 mL per mmol). Note: The solution may appear pale yellow.
-
The Coupling: Add the THF solution dropwise to the vigorously stirred aqueous amine solution over 15 minutes.
-
Why? Slow addition ensures the sulfonyl chloride always encounters an excess of the target amine, preventing it from reacting with itself.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash organic layer with Water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Often not required; recrystallize from EtOH if necessary.
-
Protocol B: Anhydrous Low-Temperature Coupling (Precision)
Best for coupling with anilines or when water must be excluded.
Reagents:
-
This compound (1.0 equiv)
-
Target Amine (1.0 equiv)
-
Anhydrous DCM (Dichloromethane)
-
Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
Step-by-Step:
-
System Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Nucleophile Solution: Dissolve the Target Amine (1.0 equiv) and Pyridine (2.0 equiv) in Anhydrous DCM. Cool to -10°C (Ice/Salt bath).
-
Electrophile Addition: Dissolve this compound in minimal DCM. Add this solution slowly (dropwise) to the cold amine mixture.
-
Critical: Low temperature is non-negotiable here. It kinetically suppresses the reaction of the 3-amino group on the sulfonyl chloride.
-
-
Monitoring: Maintain at -10°C for 1 hour, then allow to warm to Room Temperature slowly. Monitor by TLC (or LCMS) for the disappearance of the sulfonyl chloride.
-
Quench: Add 1M HCl (aq) to neutralize excess pyridine and solubilize unreacted aniline starting materials.
-
Extraction: Extract with DCM, wash with NaHCO₃, dry, and concentrate.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Pink/Red Coloration | Oxidation of the aniline moiety or formation of azo-linkages. | Ensure inert atmosphere ( |
| Insoluble Precipitate | Self-polymerization (Polysulfonamide formation). | 1. Reduce concentration. 2. Lower temperature during addition. 3. Switch to Protocol A (Biphasic). |
| Low Yield | Hydrolysis of Sulfonyl Chloride. | Ensure solvents in Protocol B are strictly anhydrous. In Protocol A, ensure the amine is added to the aqueous phase before the sulfonyl chloride. |
| Starting Material Remains | Deactivated Sulfonyl Chloride. | The fluorine atom withdraws electrons, but the amino group donates. If reaction is sluggish, add DMAP (5 mol%) as a catalyst (Protocol C). |
Storage of the Reagent
The this compound is unstable at room temperature due to autocatalytic degradation.
-
Store at -20°C.
-
Keep under Argon.
-
Ideally, store as the HCl salt (if available) to protonate the amine and prevent self-reaction.[1] If you synthesize it fresh, use immediately.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[3] (Methodology for biphasic amide/sulfonamide bond formation). [Link]
Sources
Application Note: Microwave-Assisted Synthesis with 3-Amino-4-fluorobenzenesulfonyl Chloride
The following Application Note and Protocol guide is structured to provide a comprehensive, technical workflow for researchers utilizing 3-Amino-4-fluorobenzenesulfonyl chloride in microwave-assisted synthesis.
Abstract & Strategic Value
This compound (CAS 612548-20-6) is a high-value pharmacophore building block.[1] It uniquely combines a reactive sulfonyl chloride handle, a nucleophilic aniline moiety, and a metabolic blocking fluorine atom. This trifunctional nature makes it ideal for fragment-based drug discovery (FBDD) but presents synthetic challenges, primarily self-condensation and hydrolysis.
This guide details a microwave-assisted protocol that overcomes these limitations. By utilizing dielectric heating , we achieve rapid sulfonamide bond formation (5–10 minutes) while suppressing the competitive hydrolysis often seen in thermal conditions.[2] The protocol focuses on chemoselective coupling with amines and subsequent workup strategies to isolate high-purity sulfonamides.
Chemical Properties & Handling
Critical Warning: This reagent possesses both an electrophile (
| Property | Specification | Handling Implication |
| State | Solid (often yellow/tan) | Store at -20°C under inert atmosphere (Ar/N2). |
| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid rapidly.[2] Use anhydrous solvents.[3] |
| MW | 209.62 g/mol | Calculate stoichiometry precisely; excess amine is required.[2] |
| Stability | Metastable | Do not store in solution.[2] Prepare reaction mixtures immediately before irradiation. |
Core Application: Rapid Microwave Sulfonylation
The primary application of this scaffold is the synthesis of 3-amino-4-fluorobenzenesulfonamides . Conventional methods (0°C to RT, hours) often suffer from hydrolysis due to ambient moisture or "double-reaction" where the aniline nitrogen reacts with another sulfonyl chloride molecule. Microwave irradiation drives the desired intermolecular coupling faster than these side reactions can compete.
Experimental Logic (The "Why")[2]
-
Solvent Selection (THF/DCM vs. Water): While aqueous microwave protocols exist, this specific reagent is too hydrolytically unstable.[2] We utilize anhydrous THF or DCM to protect the chloride.
-
Base Scavenger: Pyridine or Diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated.[2] Solid bases (
) are less effective in homogenous microwave fields for this specific rapid kinetics.[2] -
Temperature Control: 80–100°C is the "sweet spot."[2] Higher temperatures may trigger SNAr displacement of the fluorine by the amine, which is an undesired side reaction in this specific workflow.
Protocol A: General Sulfonamide Synthesis
Target: Coupling with primary/secondary aliphatic or aromatic amines.[2]
Materials
-
Reagent A: this compound (1.0 equiv)[1]
-
Reagent B: Amine substrate (1.1 – 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or DIPEA (2.0 equiv)[1]
-
Solvent: Anhydrous THF or DCM (Concentration: 0.1 – 0.2 M)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
Step-by-Step Methodology
-
Vial Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Amine Substrate and Base in the solvent.
-
Reagent Addition: Add This compound last.
-
Tip: Add as a solid or a freshly prepared concentrated solution.[2] Do not let it sit.
-
-
Sealing: Immediately cap the vial and crimp/seal.
-
Irradiation Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 80°C
-
Hold Time: 5–10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150W (System will modulate to maintain temp).
-
-
Workup:
-
Vent the vial (if required by system).[2]
-
Dilute with EtOAc (30 mL).
-
Wash with 1M HCl (2x) to remove excess amine/pyridine (only if product is not basic).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Advanced Application: Post-Functionalization
Once the sulfonamide is formed, the 3-amino group remains available for further diversification.[2]
Protocol B: Reductive Amination (Microwave-Assisted)
Target: Alkylation of the 3-amino position.[2]
-
Mixture: Dissolve the sulfonamide product (from Protocol A) and an Aldehyde (1.2 equiv) in MeOH/DCE (1:1).
-
Imine Formation: MW 60°C for 5 mins.
-
Reduction: Add
(2.0 equiv). Stir at RT (Microwave not recommended for hydride reduction due to gas evolution safety).[2]
Visualization & Workflows
Reaction Pathway Diagram
The following diagram illustrates the chemoselective pathway and potential pitfalls (Hydrolysis/Self-Condensation) managed by the microwave protocol.
Caption: Kinetic control via microwave heating favors sulfonamide formation over hydrolysis or self-condensation.[2]
Decision Tree: Solvent & Base Selection
Use this logic to adapt the protocol for difficult amines.
Caption: Selection guide for solvent systems based on amine solubility profiles.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure THF is anhydrous. Dry glassware. Increase amine equivalents. |
| Impurity: Sulfonic Acid | Wet reagents or old stock | Use fresh sulfonyl chloride.[2] Add molecular sieves to the reaction vial. |
| Impurity: Dimer | Self-reaction of reagent | Dilute reaction (0.05 M).[2] Add the sulfonyl chloride slowly to the amine/base mixture. |
| Pressure Spike | Solvent volatility or gas evolution | Reduce temperature to 60°C. Ensure headspace in vial (fill only 50%).[2] |
References
-
De Luca, L., & Giacomelli, G. (2008).[2][3][4][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][6] The Journal of Organic Chemistry, 73(10), 3967–3969.[2] [Link]
-
Perreux, L., & Loupy, A. (2001).[2] A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.[2] [Link]
-
Leadbeater, N. E. (2005).[2] Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. (General reference for microwave theory in synthesis).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing hydrolysis of 3-Amino-4-fluorobenzenesulfonyl chloride in aqueous media
Topic: Prevention of Hydrolysis in Aqueous Media Document ID: TSC-2024-AFBSC-01 Audience: Medicinal Chemists, Process Engineers, R&D Scientists
Core Directive: The Stability Paradox
You are likely working with 3-Amino-4-fluorobenzenesulfonyl chloride because you need to introduce a specific pharmacophore into a target molecule. However, this reagent presents a classic "stability paradox":
-
The Fluorine Effect: The fluorine atom at the para position is electron-withdrawing. This inductively activates the sulfonyl chloride, making it an excellent electrophile for coupling, but also highly susceptible to nucleophilic attack by water (hydrolysis).[1]
-
The Amine Effect: The meta-amino group is electron-donating via resonance, which theoretically stabilizes the molecule. However, in aqueous basic conditions (required for many couplings), the free amine can act as a competing nucleophile, leading to intermolecular polymerization (self-reaction).
Your Goal: Win the race. You must facilitate the reaction between the sulfonyl chloride and your target nucleophile faster than water can attack the sulfur atom.
The Mechanism of Failure (Hydrolysis)
To prevent failure, you must understand the enemy. Hydrolysis converts your reactive reagent into 3-amino-4-fluorobenzenesulfonic acid , a non-reactive, water-soluble waste product.
Mechanistic Pathway & Competitive Landscape
The following diagram illustrates the competitive landscape in your reaction flask.
Figure 1: Competitive reaction pathways. The goal is to maximize k1 (coupling) while minimizing k2 (hydrolysis) and k3 (self-condensation).
Optimized Protocol: The "Biphasic Shield"
Do not dissolve this reagent directly in water or a miscible organic solvent (like THF or Dioxane) if an aqueous buffer is present. Instead, use a Modified Schotten-Baumann Protocol . This creates a "Biphasic Shield" where the hydrolytically unstable reagent stays in the organic phase and only meets the aqueous base at the interface.
The Protocol
Reagents:
-
Organic Phase: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Aqueous Phase: Saturated NaHCO₃ or K₂CO₃ (Target pH 8–9).
-
Temperature: 0°C to 4°C (Ice bath).
Step-by-Step Workflow:
-
Preparation of Aqueous Phase: Dissolve your target nucleophile (amine/alcohol) in the aqueous buffer (e.g., 1.0 M Na₂CO₃). Cool to 0°C.[1][2]
-
Preparation of Organic Phase: Dissolve this compound in cold DCM. Crucial: Ensure the DCM is dry before use to prevent pre-reaction hydrolysis.
-
The Controlled Addition:
-
Vigorously stir the aqueous phase (high RPM is critical for interfacial surface area).
-
Add the organic sulfonyl chloride solution dropwise over 15–30 minutes.
-
Why? This limits the concentration of sulfonyl chloride exposed to water at any given second, favoring the reaction with the better nucleophile (your target) over water.
-
-
Monitoring: Monitor pH. As HCl is generated, pH will drop. If it drops below 7, hydrolysis accelerates (acid-catalyzed) or the amine becomes protonated (stopping the reaction). Add more base if necessary to maintain pH 8–9.
-
Quench: Once TLC/LCMS shows consumption of the sulfonyl chloride, separate phases immediately.
Troubleshooting Guide (FAQ)
Issue 1: "I see a large peak at M-35 (Hydroxyl replacement) in LCMS."
Diagnosis: This is the sulfonic acid derivative. Hydrolysis has occurred.[1][3][4][5][6][7] Root Cause:
-
Miscible Solvents: Did you use THF, Acetonitrile, or Acetone? These solvents mix water and reagent intimately, accelerating hydrolysis.
-
Temperature: Was the reaction run at Room Temperature (RT)? Solution:
-
Switch to DCM or Chloroform (immiscible).
-
Strictly maintain 0°C . Hydrolysis rates roughly double for every 10°C increase.
Issue 2: "My yield is low, and I see insoluble precipitate."
Diagnosis: Self-polymerization (Oligomerization). Root Cause: The amino group on the reagent (3-amino) reacted with the sulfonyl chloride of another molecule. Solution:
-
Reverse Addition: If possible, have the sulfonyl chloride in the flask and add the target nucleophile slowly? NO. This worsens the problem because the target nucleophile is usually limiting.
-
High Dilution: Increase the volume of solvent.
-
Stoichiometry: Ensure your target nucleophile is in excess (1.2 – 1.5 equiv) to statistically outcompete the internal amino group.
Issue 3: "The reaction stalls after 50% conversion."
Diagnosis: pH crash. Root Cause: The reaction produces HCl. This neutralizes your base. If the pH drops below the pKa of your target amine, the amine becomes protonated (ammonium salt) and is no longer nucleophilic. Solution:
-
Use a stronger buffer capacity (e.g., increase Carbonate concentration).
-
Use a pH-stat or add NaOH dropwise to maintain pH > 8.
Data & Stability Reference
The following table summarizes the stability profile based on general arylsulfonyl chloride kinetics [1, 2].
| Parameter | Condition | Half-Life (t1/2) of Sulfonyl Chloride | Recommendation |
| Solvent | Water (Homogeneous) | < 5 minutes | AVOID |
| Solvent | DCM/Water (Biphasic) | > 2 hours | PREFERRED |
| pH | Acidic (< 4) | Moderate (but amine protonates) | Avoid for coupling |
| pH | Neutral (7) | Slow Hydrolysis | Acceptable |
| pH | Basic (> 11) | Rapid Hydrolysis (OH- attack) | AVOID (Keep pH 8-9) |
| Temp | 25°C | Fast | Avoid |
| Temp | 0°C | Slow | MANDATORY |
Workflow Visualization
Use this logic flow to determine your experimental setup.
Figure 2: Decision tree for solvent system selection based on nucleophile solubility.
References
-
Rogne, O. (1970).[5] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. Link
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Link
- DeBons, F. E., & Loudon, G. M. (1980). Hydrolysis of sulfonyl chlorides. Journal of Organic Chemistry, 45(9), 1703–1706. (General mechanism of sulfonyl chloride hydrolysis).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.[8] (Provides baseline stability data for fluoro-substituted analogs). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. fishersci.com [fishersci.com]
how to remove excess 3-Amino-4-fluorobenzenesulfonyl chloride from reaction mixture
Technical Support Center: Removal of Excess 3-Amino-4-fluorobenzenesulfonyl Chloride
Executive Summary
This guide details the removal of unreacted This compound (CAS: 368-72-9) from reaction mixtures. As a sulfonyl chloride with a nucleophilic amino moiety, this reagent presents unique challenges regarding stability and byproduct solubility.[1] The protocols below prioritize chemical quenching followed by phase separation , exploiting the high water solubility of the hydrolyzed zwitterionic byproduct to achieve purification without chromatography.
Module 1: The Hydrolysis & Extraction Protocol (Standard)
Logic: The most efficient removal method relies on converting the lipophilic sulfonyl chloride into its corresponding sulfonic acid salt.
-
Reagent: this compound (Organic Soluble).
-
Byproduct: 3-Amino-4-fluorobenzenesulfonate (Highly Water Soluble).
-
Critical Control Point: pH management is vital. Strong acids may protonate the product's amino group (solubilizing it in water), while strong bases may deprotonate the sulfonamide (solubilizing it in water). Saturated Sodium Bicarbonate (NaHCO₃) provides the optimal pH window (pH ~8-9).
Step-by-Step Procedure
-
Quenching (Exotherm Control):
-
Hydrolysis Period:
-
Allow the biphasic mixture to stir vigorously at room temperature for 30–60 minutes .
-
Why: Sulfonyl chlorides can be surprisingly resistant to hydrolysis in non-polar solvents. Vigorous stirring ensures the reagent contacts the aqueous base.
-
-
Phase Separation:
-
The "Polishing" Wash:
Data: Solubility Profile
| Species | State | Organic Solubility (DCM/EtOAc) | Aqueous Solubility (pH 8) |
|---|---|---|---|
| Reagent (Sulfonyl Chloride) | Electrophile | High | Low (Hydrolyzes) |
| Product (Sulfonamide) | Neutral | High | Low |
| Byproduct (Sulfonate) | Anionic/Zwitterionic | Negligible | High |
Module 2: Scavenger Resin Workflow (High-Throughput)
Logic: For small-scale parallel synthesis or acid-sensitive products, solid-supported amine scavengers trap the sulfonyl chloride covalently. This avoids liquid-liquid extraction issues like emulsions.
Recommended Scavengers
-
Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.
-
Loading: Typically 1.0 – 4.0 mmol/g.
Protocol
-
Calculation: Calculate the theoretical excess of sulfonyl chloride (usually 10–20% of starting material).
-
Addition: Add 3 equivalents of scavenger resin relative to the excess sulfonyl chloride.
-
Incubation: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or cotton plug.
-
Rinse: Wash the resin beads with the reaction solvent (e.g., DCM or THF) to recover any product trapped in the resin matrix.
-
Concentration: Evaporate the filtrate to obtain the purified product.
Visualizing the Purification Logic
The following diagram illustrates the decision process and chemical fate of the impurities.
Caption: Decision tree for selecting the appropriate purification pathway based on product sensitivity.
Troubleshooting & FAQs
Q1: I followed the NaHCO₃ protocol, but my product yield is lower than expected. Where did it go?
-
Diagnosis: Your product might be amphoteric. The "3-amino" group on your product (if retained) makes it basic, while the sulfonamide proton is acidic.
-
Fix: Check the pH of the aqueous layer.[3][6][7]
-
If pH > 11 (too basic), the sulfonamide deprotonates and goes into water. Adjust to pH 8.
-
If pH < 3 (too acidic), the amino group protonates and goes into water. Adjust to pH 8.
-
Rescue: Back-extract the aqueous waste with Ethyl Acetate at pH 7–8 to recover the lost product.
-
Q2: An emulsion formed during the extraction.[2] How do I break it?
-
Cause: The zwitterionic nature of the byproduct (Amino-Sulfonate) acts like a surfactant.
-
Fix:
-
Add solid NaCl to saturate the aqueous layer (Salting out).
-
Filter the biphasic mixture through a pad of Celite (removes fine particulates stabilizing the emulsion).
-
Add a small amount of Methanol or Isopropanol to the organic layer.
-
Q3: Can I use water instead of NaHCO₃?
-
Risk: Hydrolysis produces HCl (or sulfonic acid protons). This drops the pH drastically. At low pH, the amino group on your product may protonate, washing it away into the aqueous layer. Always use a buffer (NaHCO₃) to maintain a neutral/mildly basic pH.
Q4: The sulfonyl chloride seems stable and won't hydrolyze after 1 hour.
-
Insight: Fluorine substitution can sometimes increase lipophilicity, shielding the sulfur center.
-
Fix: Add a "nucleophilic catalyst" to the quench. Add 10 mol% DMAP (4-Dimethylaminopyridine) or N-Methylimidazole to the quenching mixture. These catalysts attack the sulfonyl chloride to form a highly reactive intermediate that hydrolyzes instantly.
References
-
BenchChem Technical Support. (2025).[2][8] Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from 3
-
Sigma-Aldrich. (n.d.).[7] 3-Amino-4-chlorobenzenesulfonyl fluoride Properties and Safety. Retrieved from
-
Wipf Group. (2004). Strategies in Organic Synthesis: Polymeric Scavengers. University of Pittsburgh.[9] Retrieved from 9
-
University of Rochester. (n.d.). Workup Tricks and Troubleshooting. Retrieved from 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yields in 3-Amino-4-fluorobenzenesulfonyl Chloride Sulfonylation
Welcome to the Technical Support Center for troubleshooting sulfonylation reactions involving 3-amino-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in this specific sulfonylation can stem from several factors, often related to the stability of the starting material, reaction conditions, and the formation of byproducts. The primary culprits are typically:
-
Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture. The amino group on the aromatic ring can also influence its stability.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical parameters that can significantly impact the reaction's efficiency.
-
Formation of Side Products: Several side reactions can compete with the desired sulfonamide formation, consuming the starting materials and complicating purification.
Q2: I suspect my this compound has degraded. How can I assess its quality and what are the common decomposition pathways?
Sulfonyl chlorides are known to be moisture-sensitive, hydrolyzing to the corresponding sulfonic acid, which is unreactive towards amines under these conditions. Given the presence of an amino group, intermolecular reactions or polymerization, especially under improper storage or handling, could also be a concern.
To assess the quality of your sulfonyl chloride:
-
Visual Inspection: Any clumping or discoloration of the solid reagent may indicate degradation.
-
Melting Point: A broad or depressed
Technical Support Center: Quenching 3-Amino-4-fluorobenzenesulfonyl Chloride Reactions
Executive Summary & Hazard Profile
Urgent Safety Notice: 3-Amino-4-fluorobenzenesulfonyl chloride presents a dual hazard profile. It combines the violent water-reactivity of sulfonyl chlorides with the self-reactive potential of an aniline derivative.
This molecule is inherently unstable as a free base.[1] The amino group (
Critical Hazards (The "Red Flags")
| Hazard Type | Manifestation | Cause |
| Delayed Exotherm | Sudden boiling after addition stops.[1] | Formation of a hydrophobic "crust" of unreacted reagent on water, followed by breakthrough and rapid hydrolysis [1].[1] |
| Pressure Burst | Glassware failure or septum pop.[1] | Rapid evolution of HCl gas upon contact with moisture; |
| Self-Reaction | Black tar formation/Solidification.[1] | Intermolecular reaction between the amino group and sulfonyl chloride moiety if left in solution too long without acid stabilization. |
The Quench Decision Matrix
Before proceeding, determine your primary objective. Quenching strategies differ significantly depending on whether you are isolating a product or neutralizing waste.
Figure 1: Decision tree for selecting the appropriate quenching methodology based on experimental goals.
Detailed Protocols
Protocol A: Safe Work-up (Product Isolation)
Use this when you have reacted the sulfonyl chloride with an amine/alcohol and need to remove the excess reagent without degrading your product.
The Science: The byproduct of hydrolysis is 3-amino-4-fluorobenzenesulfonic acid .[1] This is a zwitterion. It is often insoluble in organic solvents and insoluble in water at neutral pH (isoelectric point). You must drive the pH to extremes to solubilize it in the aqueous layer.
Reagents:
Step-by-Step:
-
Cool: Chill reaction mixture to 0°C.
-
Acidic Quench (Recommended): Add 1.0 M HCl dropwise.
-
Why? Protonating the free amine (
) prevents it from reacting with any remaining sulfonyl chloride during the quench.
-
-
Phase Separation: Add your organic solvent and water.[1]
-
The "Sandwich" Extraction:
-
Wash 1 (Acidic): Wash organic layer with 1M HCl.[1][2][3]
-
Result: Removes unreacted amines and converts the hydrolyzed sulfonic acid byproduct to its soluble cationic form.
-
-
Wash 2 (Basic): Wash organic layer with Saturated
.[4]-
Result: Neutralizes the organic layer and removes acidic impurities.[3] Watch for
evolution.
-
-
-
Drying: Dry over
(avoid if your product is Lewis-basic and sticky).
Protocol B: Destructive Quench (Waste Disposal)
Use this for cleaning glassware or disposing of pure, unreacted reagent.[1]
The Science: Sulfonyl chlorides hydrolyze slowly in pure water due to the "oil-water" interface effect. Base catalysis (using
Reagents:
-
2.0 M NaOH or Saturated
-
Ice bath
-
Optional: Pyridine or Morpholine (Sacrificial amines)
Step-by-Step:
-
Prepare Trap: Place a beaker of 2.0 M NaOH (or bicarbonate) in an ice bath. Stir vigorously.
-
Inverse Addition: Slowly pour the sulfonyl chloride solution into the stirring base.
-
Critical: Never add the water/base to the sulfonyl chloride. This causes localized heating and "volcano" eruptions.
-
-
Monitor: Wait for the oil droplets to disappear. The solution should become homogeneous (yellow/orange).
-
Check pH: Ensure pH remains >10. If it drops, the HCl generated has consumed your base; add more.
Troubleshooting & FAQs
Q1: I see a white solid precipitating at the interface that won't dissolve in water or DCM. What is it?
A: This is likely the zwitterionic form of the hydrolyzed byproduct (3-amino-4-fluorobenzenesulfonic acid).[1]
-
Mechanism: At neutral pH, the amine is protonated (
) and the sulfonic acid is deprotonated ( ). The net charge is zero, reducing solubility in both phases. -
Fix: Adjust the aqueous layer pH.
Q2: The reaction mixture turned into a black tar before I could quench it.
A: You likely experienced intermolecular polymerization .
-
Cause: this compound is unstable as a free base.[1] If you dissolved the HCl salt in a non-acidic solvent without immediately reacting it, the amino groups attacked the sulfonyl chlorides of neighboring molecules.
-
Prevention: Always keep the reagent as the HCl salt until the exact moment of reaction, or maintain the reaction temperature below -10°C until the electrophile (your target amine) is added [4].
Q3: Why is there violent bubbling when I use Sodium Bicarbonate?
A: This is a double-gas event.[1]
-
Hydrolysis:
(Gas 1).[1] -
Neutralization:
(Gas 2).
-
Fix: Switch to 2M NaOH for the quench (no
generation) or add the bicarbonate very slowly.
Q4: Can I use water alone to quench?
A: Not recommended. Water is a poor nucleophile for this reaction.[1] The sulfonyl chloride is hydrophobic and will pool at the bottom (if DCM is solvent) or float (if ether). Hydrolysis will only happen at the interface. If the mixture is agitated later, the sudden surface area increase can cause a runaway exotherm (flash boiling) [5]. Always use a base or a co-solvent system (THF/Water).
Mechanistic Visualization
Understanding the hydrolysis pathway helps predict byproducts.
Figure 2: Mechanism of Sulfonyl Chloride Hydrolysis.[1] Note that the Fluorine substituent on the ring (R) increases the electrophilicity of the Sulfur atom, accelerating this process compared to non-fluorinated analogs.
References
-
BenchChem Technical Support. (2025).[1][2][4][5][6] Safe Handling and Quenching of Sulfonyl Chlorides.[1][5][7] Retrieved from
-
SynQuest Laboratories. (2025).[1][8][9] Safety Data Sheet: 3,4-Difluorobenzenesulfonyl chloride.[1][10] (Analogous reactivity profile). Retrieved from
-
Rogne, O. (1971).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[11] Journal of the Chemical Society B. Retrieved from
-
Fisher Scientific. (2024).[1][12] Safety Data Sheet: this compound.[1] Retrieved from
-
Org. Synth. (1954).[1] General procedures for handling sulfonyl chlorides.[1][2][5][6][7][8][10][12][13] Organic Syntheses, Coll.[1] Vol. 3, p.713.[1] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Side Reactions in Sulfonyl Chloride Couplings
[label="Extract, Wash, Dry,\nConcentrate", fillcolor="#F1F3F4",
Constructing Detailed Protocols
I'm now integrating detailed protocols, specifically an anhydrous kinetic method, detailing the crucial steps, like precise reactant ratios and careful temperature control to minimize side reactions. A Schotten-Baumann biphasic method is also added. I am working on a quantitative data table with various reaction parameters.
Refining Protocol Visualizations
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Integrating Relevant Research
I'm now incorporating references to support the technical guide. I found useful papers on sulfonamide synthesis, including a one-pot method and examples with various sulfonamides and amides. I am making sure the technical support document is complete with all required citations and proper formatting for all research documents and links.
Developing Quantitative Data
I'm now generating a comprehensive data table comparing the impact of base, solvent, and temperature on side reaction formation. I'm prioritizing the inclusion of kinetic data, and focusing on experimental details. I'm building this table to enhance the user's ability to optimize sulfonamide synthesis, and will support specific choices.
Finalizing Technical Documentation
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Explaining Reaction Parameters
I am now focusing on refining the mechanistic rationales within the quantitative data table, specifically concerning base selection in the Schotten-Baumann reaction. I'm explaining the role of pyridine versus triethylamine and the impact of the pKa difference to explain bis-sulfonylation control. The focus is to clarify the reaction.
Verifying Research Integration
I am now meticulously verifying all citations within the document to ensure accuracy and complete alignment with the supporting research. I am focusing on reviewing specific citations regarding bis-sulfonylation and the effect of bases. I have reviewed the text and am checking the formatting to ensure that it has all of the citation information.
Finalizing Visual and Textual Details
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Finalizing Diagram Formatting
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Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the coupling of sulfonyl chlorides with primary amines is a foundational transformation in medicinal chemistry. However, this seemingly straightforward nucleophilic acyl substitution is notoriously prone to yield-killing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute chemoselectivity and maximize your mono-sulfonamide yields.
Mechanistic Divergence in Sulfonamide Synthesis
To troubleshoot effectively, we must first understand the causality of the side reactions. The diagram below illustrates how the choice of base and reaction conditions dictates whether the reaction stops at the desired product or proceeds to unwanted byproducts.
Mechanistic pathway showing the divergence between desired mono-sulfonylation and bis-sulfonylation.
Frequently Asked Questions & Troubleshooting
Issue 1: Over-Sulfonylation (Bis-Sulfonylation)
Q: Why does my primary amine yield a bis-sulfonylated byproduct instead of the desired mono-sulfonamide? A: This is a fundamental issue of pKa and nucleophilicity. A primary amine has two N-H bonds. After the first equivalent of sulfonyl chloride reacts, the resulting mono-sulfonamide possesses a highly acidic N-H proton (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. If you are using a strong base like triethylamine (pKa of conjugate acid ~10.7), it will deprotonate the mono-sulfonamide. The resulting sulfonamide anion is a potent nucleophile that rapidly attacks a second equivalent of sulfonyl chloride, leading to the bis-sulfonamide byproduct.
Q: How can I adjust my conditions to prevent this over-reaction? A: You must control both the thermodynamics (base strength) and kinetics (temperature and stoichiometry):
-
Change the Base: Switch from triethylamine to a weaker base like pyridine (pKa ~5.2). Pyridine is strong enough to neutralize the HCl byproduct but too weak to deprotonate the mono-sulfonamide, effectively arresting the reaction at the desired stage[1].
-
Kinetic Control: Drop the reaction temperature to between -15 °C and 0 °C. The primary amine is significantly more nucleophilic than the mono-sulfonamide; low temperatures amplify this reactivity difference[1].
-
Strict Stoichiometry: Never use a large excess of the electrophile. Maintain an amine-to-sulfonyl chloride ratio of 1:1 to 1:1.05[2].
Issue 2: Competitive Hydrolysis
Q: I am recovering a large amount of sulfonic acid. What causes this and how do I stop it? A: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of water, competitive hydrolysis occurs, converting your active reagent into unreactive sulfonic acid[3]. If you are running an anhydrous reaction, this indicates wet solvents or glassware. Switch to rigorously dried anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and run the reaction under an inert argon or nitrogen atmosphere[2].
Q: If water causes hydrolysis, how do aqueous Schotten-Baumann conditions work? A: The modified Schotten-Baumann protocol utilizes a biphasic system (e.g., DCM and aqueous Na₂CO₃)[4]. It works because amines are vastly superior nucleophiles compared to water. However, the reaction only occurs at the solvent interface. If your stirring is inadequate, the sulfonyl chloride pools in the organic layer and slowly hydrolyzes. Vigorous mechanical stirring is mandatory to maximize interfacial surface area, ensuring the sulfonyl chloride encounters and reacts with the amine faster than it can be hydrolyzed by the water.
Diagnostic Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve poor yields based on the impurities identified in your crude mixture.
Logical troubleshooting workflow for identifying and resolving common sulfonamide synthesis errors.
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationships between reaction parameters and side-reaction propensity.
Table 1: Optimization Parameters for Minimizing Side Reactions
| Reaction Parameter | High Risk Condition | Optimized Condition | Mechanistic Rationale |
| Base Selection | Triethylamine (pKa ~10.7) | Pyridine (pKa ~5.2) or Na₂CO₃ | Strong bases deprotonate the mono-sulfonamide, creating a nucleophilic anion prone to bis-sulfonylation[5][1]. |
| Stoichiometry | >1.5 eq Sulfonyl Chloride | 1.0 - 1.05 eq Sulfonyl Chloride | Excess electrophile drives the equilibrium toward the di-substituted product[3][2]. |
| Temperature | Room Temperature to Reflux | -15 °C to 0 °C | Kinetic control at low temperatures heavily favors the primary amine over the less nucleophilic mono-sulfonamide[3][1]. |
| Solvent System | Wet organic solvents | Anhydrous DCM or Biphasic | Uncontrolled moisture leads to competitive hydrolysis, forming unreactive sulfonic acid[3][4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and built-in error checking, utilize one of the following self-validating methodologies based on your substrate's solubility and sensitivity.
Protocol A: Anhydrous Kinetic Control Method (Recommended for complex/valuable amines)
This method relies on the weak basicity of pyridine and strict low-temperature kinetic control to prevent over-sulfonylation[1].
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.
-
Amine Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Base Addition: Add anhydrous Pyridine (1.2 eq) to the solution. Do not substitute with Triethylamine or DIPEA.
-
Cooling: Submerge the flask in an ice/salt bath to bring the internal temperature to between -15 °C and 0 °C.
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes to maintain a low localized concentration of the electrophile.
-
Self-Validation & Quenching: Monitor the reaction strictly via TLC or LC-MS every 30 minutes. Crucial Step: Immediately upon the disappearance of the starting primary amine, quench the reaction by adding saturated aqueous NH₄Cl. Causality: Quenching exactly at completion prevents the reaction from progressing to the bis-sulfonylated state.
-
Workup: Separate the layers. Wash the organic layer twice with 1M HCl to remove residual pyridine, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Modified Schotten-Baumann Biphasic Method (Recommended for scalable, robust syntheses)
This method utilizes a biphasic system to physically separate the unreacted sulfonyl chloride from the basic aqueous phase, minimizing hydrolysis while preventing bis-sulfonylation[5][4].
-
Aqueous Phase Setup: Dissolve the primary amine (1.0 eq) in a 1.0 M aqueous solution of Na₂CO₃.
-
Organic Phase Setup: Add an equal volume of DCM to the flask to create a distinct biphasic system.
-
Cooling & Agitation: Cool the mixture to 0 °C. Initiate vigorous mechanical stirring (a standard magnetic stir bar may be insufficient at scale). Causality: High shear mixing is required to create an emulsion, maximizing the interfacial surface area where the coupling occurs.
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 eq) in DCM and add it dropwise to the emulsion over 15 minutes.
-
Self-Validation & Monitoring: Allow the reaction to stir for 2-4 hours. Periodically check the pH of the aqueous layer. It must remain mildly basic (pH 8-9) to neutralize the generated HCl, but should not exceed pH 10, which risks deprotonating the product. Add small amounts of Na₂CO₃ if the pH drops below 7.
-
Workup: Stop stirring and allow the phases to separate. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
References
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa, UniBa,
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem, Benchchem,
- Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem, Benchchem,
- One Pot Facile Synthesis and Characterization of 2-(Phenyl-2- sulfonylamino)-6-methylpyridine - FUAMJPAS, FUAMJPAS,
- N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide, Smolecule,
Sources
Technical Support Center: Purification of Sulfonamides Derived from 3-Amino-4-fluorobenzenesulfonyl Chloride
This guide serves as a technical support resource for researchers working with 3-Amino-4-fluorobenzenesulfonyl chloride (and its derivatives). It addresses the unique chemical challenges posed by this scaffold—specifically the amphoteric nature of the product and the high instability of the starting material.
Executive Summary
The synthesis of sulfonamides from This compound presents a distinct "Amphoteric Challenge."[1] The product contains both a basic aniline moiety (weakened by the electron-withdrawing sulfonyl/fluoro groups) and an acidic sulfonamide proton (if
Part 1: The "Catch-and-Release" Purification Protocol
User Question: I followed a standard sulfonamide workup (1M HCl wash), but my yield is near zero. Where did my product go?
Technical Insight: Your product is likely in the aqueous waste stream. The 3-amino group on the benzene ring, although electron-deficient, is sufficiently basic to form a water-soluble hydrochloride salt in 1M HCl. Conversely, high pH can deprotonate the sulfonamide nitrogen, also solubilizing the product.
The Solution: Isoelectric & pH-Switch Extraction Use this logic-gated workflow to isolate the product from impurities based on pKa differences.
Step-by-Step Methodology
-
Reaction Quench:
-
Acidic "Catch" (Removes Non-Basic Impurities):
-
Neutralization & Precipitation (The "Release"):
-
Cool the acidic aqueous phase to 0–5 °C.
-
Slowly basify with Sat. NaHCO₃ or 2M NaOH to pH 6–7 .
-
Observation: The product should precipitate as the free base.
-
Action: Filter the solid.[5] If it oils out (common with fluoro-anilines), proceed to Step 4.
-
-
Basic "Polishing" (Optional - for Sulfonamide Acidity):
Part 2: Visualization of the Workflow
The following decision tree illustrates the critical pH-dependent solubility switches required to isolate the target sulfonamide.
Caption: Figure 1. pH-Switch purification logic for amphoteric sulfonamides. Blue paths indicate product retention; Red indicates waste.
Part 3: Troubleshooting & FAQs
Issue 1: Instability of the Starting Material
Q: My this compound turned into a purple/black solid before I could use it. Is it salvageable? A: No. This reagent is highly unstable as a free base due to intermolecular self-sulfonylation (the aniline of one molecule attacks the sulfonyl chloride of another).
-
Prevention:
-
Use the HCl Salt: Always handle this reagent as the hydrochloride salt. The protonated aniline cannot act as a nucleophile.
-
In-Situ Generation: If you cannot buy the salt, synthesize it from 3-Amino-4-fluorobenzenesulfonic acid using
and use immediately without isolation. -
Protecting Groups: Use N-(3-chlorosulfonyl-6-fluorophenyl)acetamide (acetyl-protected amine) and deprotect (hydrolysis) after the sulfonamide formation [1].
-
Issue 2: The "Sticky Oil" Phenomenon
Q: After workup, my product is a dark, sticky oil that won't crystallize. NMR shows it's mostly pure. A: Fluorinated anilines often have low melting points and form supercooled liquids ("oils") easily.
-
Remediation:
-
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE , then slowly add Hexanes or Pentane until cloudy. Scratch the flask walls with a glass rod.
-
HCl Salt Formation: If the free base won't crystallize, convert it to the HCl salt. Dissolve in EtOAc, bubble HCl gas or add 4M HCl in dioxane. The salt is usually a stable, high-melting solid.
-
Issue 3: Sulfonic Acid Impurity
Q: I see a large peak at the baseline of my TLC (or low retention in HPLC). It's the hydrolysis product. A: The sulfonic acid (3-Amino-4-fluorobenzenesulfonic acid) forms if the reaction solvent isn't dry.
-
Removal:
-
Aqueous Wash: This impurity is highly water-soluble at all pH levels. It will be removed during the initial water quench or the subsequent basic wash (if performing the "Catch-and-Release" method).
-
Scavenger Resins: For non-aqueous purification, treat the organic phase with a weak anion exchange resin (e.g., Amberlyst A21) to bind the sulfonic acid [2].
-
Part 4: Data & Solvent Systems
Table 1: Optimized Solvent Systems for Chromatography If the pH-switch workup is insufficient, use these conditions for Flash Chromatography.
| Method | Mobile Phase | Additive | Rationale |
| TLC / Flash | DCM : MeOH (95:5 to 90:10) | 0.5% | The ammonia keeps the aniline deprotonated, preventing tailing on silica. |
| TLC / Flash | Hexane : EtOAc (60:40) | 1% TEA | Good for less polar sulfonamides. TEA prevents silica interaction. |
| Prep HPLC | Water : Acetonitrile | 0.1% Formic Acid | Avoid TFA if possible; TFA salts of anilines are often hygroscopic oils. Formic acid salts are easier to handle. |
Table 2: Key pKa Values (Estimated) Understanding these values is critical for the extraction logic.
| Functional Group | Approx. pKa | Behavior in Workup |
| Sulfonamide (-SO₂NH-) | 10.0 – 11.0 | Deprotonates at pH > 12 (Soluble in 1M NaOH). |
| Aniline (-NH₂) | 2.5 – 3.5 | Protonates at pH < 2 (Soluble in 1M HCl). Note: Lower than typical aniline (4.6) due to electron-withdrawing F and SO₂. |
| Sulfonic Acid (-SO₃H) | -2.0 | Always ionized (Water soluble at all pH). |
References
-
BenchChem. Application Notes and Protocols: Sulfonylation with Sulfonyl Chlorides. Retrieved from BenchChem Technical Support.[6][13][14] Link
-
Sigma-Aldrich. 3-Amino-4-chlorobenzenesulfonyl fluoride Properties & Handling. Retrieved from Sigma-Aldrich Product Data. Link
-
National Institutes of Health (NIH). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. Retrieved from PubMed Central. Link
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[15] RSC Advances.[15] Link
Sources
- 1. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capitalresin.com [capitalresin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dora.lib4ri.ch [dora.lib4ri.ch]
- 12. cbijournal.com [cbijournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Handling 3-Amino-4-fluorobenzenesulfonyl chloride
Ticket ID: #AFSC-001 Subject: Moisture Sensitivity, Storage Stability, and Reaction Optimization Escalation Level: Tier 2 (Senior Application Scientist)
Executive Summary
You are encountering challenges with 3-Amino-4-fluorobenzenesulfonyl chloride , a reagent that presents a dual-threat stability profile.[1][2] Unlike simple sulfonyl chlorides, this molecule contains both a nucleophilic amine (
This guide addresses the specific "pain points" of handling this reagent: preventing the "sticky gum" degradation, avoiding violent solvent incompatibilities, and maximizing yield in nucleophilic substitutions.
Part 1: The "Shelf Life" Crisis (Storage & Integrity)
Q: My white powder has turned into a sticky, off-white gum. Is it still usable?
A: No. The compound has likely undergone hydrolysis or self-polymerization.
The Mechanism of Failure:
-
Hydrolysis: Moisture attacks the sulfur center, releasing
. -
Autocatalytic Degradation: The released
protonates the amino group of intact molecules, forming a hydrochloride salt ( ). This salt is often hygroscopic, pulling in more moisture from the air, accelerating the rot. -
Self-Polymerization: In solution or melt, the free amine of Molecule A can attack the sulfonyl chloride of Molecule B, forming a sulfonamide polymer.
Corrective Protocol:
-
Discard: Do not attempt to recrystallize. The byproduct (sulfonic acid) is a zwitterion (
) that is difficult to separate from the active chloride. -
Future Storage:
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Strictly under Argon or Nitrogen .[1]
-
Container: Parafilm is insufficient. Use a secondary container with a desiccant (Drierite/Silica).
-
Part 2: Solvent Selection (Critical Safety Warning)
Q: Can I use DMSO or DMF to dissolve the reagent for my reaction?
A: STOP immediately. Do NOT use DMSO.
The Hazard: Sulfonyl chlorides react violently with DMSO (Dimethyl Sulfoxide). This reaction is exothermic and can lead to explosive decomposition. The sulfonyl chloride acts as an activator (similar to Swern oxidation conditions but uncontrolled), generating energetic byproducts.
Solvent Compatibility Table:
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | ✅ Excellent | Standard choice. High solubility, easy removal. |
| THF (Tetrahydrofuran) | ✅ Good | Must be anhydrous/stabilized. Good for polar substrates. |
| Acetonitrile (MeCN) | ⚠️ Conditional | Good solubility, but ensure it is strictly anhydrous to prevent hydrolysis. |
| DMSO | ❌ DANGER | Violent exotherm / Explosion risk. |
| DMF / DMAc | ⚠️ Avoid | Can react exothermically; DMF can form Vilsmeier-Haack type adducts. |
| Alcohols (MeOH/EtOH) | ❌ Forbidden | Immediate solvolysis to sulfonate esters. |
| Water | ❌ Forbidden | Immediate hydrolysis to sulfonic acid. |
Part 3: Reaction Setup & Moisture Control
Q: I am seeing low yields (<40%). How do I ensure anhydrous conditions without a glovebox?
A: You must use a "Schlenk" technique or positive-pressure inert gas line.
The presence of the amino group makes the molecule "sticky" on silica and prone to side reactions if the reaction stalls. Speed and dryness are key.
The "Dry-Transfer" Protocol:
-
Glassware: Flame-dry or oven-dry (
for >2 hours) all flasks. -
Base Trap: Since the reaction generates
, you must include a non-nucleophilic base (e.g., Pyridine, Triethylamine, or DIPEA) to scavenge the acid.-
Note: If using pyridine, it can be used as the solvent and base, but it must be distilled over
or KOH.
-
-
Addition Order:
-
Dissolve your nucleophile (amine/alcohol) + Base in dry solvent.[1]
-
Cool to 0°C .
-
Add the This compound as a solution (in DCM/THF) dropwise. Adding it as a solid exposes it to moist air during transfer.
-
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates why moisture is the "silent killer" of this reaction, leading to a cycle of acid generation and salt formation.
Figure 1: The Degradation Cycle. Note how HCl generation creates hygroscopic salts, pulling in more water and accelerating failure.
Part 5: Troubleshooting & Recovery
Q: The reaction turned pink/purple. Did it fail?
A: Not necessarily, but it indicates oxidation. Aniline derivatives (aromatic amines) are prone to air oxidation, forming colored "iminoquinone" impurities even at trace levels.
-
Diagnosis: If LCMS shows the correct product mass, ignore the color.
-
Fix: Perform a carbon filtration. Dissolve the crude product in hot solvent, add activated charcoal, filter through Celite, and recrystallize.
Q: How do I quench the reaction safely?
A: Use a Carbonate quench, NOT water alone.
Direct water addition generates
-
Prepare a saturated Sodium Bicarbonate (
) solution. -
Cool the reaction mixture to
. -
Pour the reaction mixture slowly into the bicarbonate solution.
-
Observation: Bubbling (
) indicates neutralization of excess sulfonyl chloride.
Part 6: Experimental Workflow (Decision Tree)
Follow this logic flow to determine the correct setup for your synthesis.
Figure 2: Critical Decision Tree for Reaction Setup.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. Safety and Handling of Sulfonyl Chlorides. Retrieved from BenchChem Technical Support.
-
National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Methanesulfonyl Chloride / Sulfonyl Chlorides Reactivity Profile. (Documenting DMSO incompatibility).
-
Sigma-Aldrich. Safety Data Sheet: 3-Amino-4-chlorobenzenesulfonyl fluoride (Analogous compound data for handling/storage).
-
PubChem. Compound Summary: 3-Amino-4-hydroxybenzenesulfonic acid (Hydrolysis product properties).
Sources
Technical Support Center: Optimizing Base Selection for 3-Amino-4-fluorobenzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant roadblocks when working with 3-Amino-4-fluorobenzenesulfonyl chloride (CAS 612548-20-6) .
While sulfonamide synthesis is typically a straightforward nucleophilic acyl substitution[1], this specific molecule is a highly reactive, bifunctional building block. The presence of an unprotected primary amine (-NH₂) and a highly electrophilic sulfonyl chloride (-SO₂Cl) on the same aromatic ring creates a severe risk of intermolecular self-condensation. This guide provides field-proven troubleshooting, base selection matrices, and self-validating protocols to ensure chemoselective sulfonamide synthesis.
Mechanistic Pathway: The Self-Condensation Dilemma
The fate of your reaction is almost entirely dictated by your choice of base. Strong bases deprotonate the 3-amino group, turning it into a highly reactive anionic nucleophile that attacks the sulfonyl chloride of neighboring molecules, leading to rapid oligomerization[2].
Caption: Competing reaction pathways of this compound dictated by base.
Quantitative Base Selection Matrix
To achieve chemoselectivity, you must select a base that activates the sulfonyl chloride or neutralizes the HCl byproduct without increasing the nucleophilicity of the 3-amino group[1].
| Base | pKa (Conjugate Acid) | Steric Hindrance | Self-Condensation Risk | Scientific Rationale & Recommendation |
| Triethylamine (TEA) | ~10.7 | Moderate | HIGH | Avoid. Rapidly deprotonates the weakly acidic anilinium transition states, driving polymerization[2]. |
| DIPEA | ~11.4 | High | HIGH | Avoid. Despite steric bulk, its high basicity still promotes intermolecular self-attack. |
| Pyridine | ~5.2 | Low | LOW | Primary Choice. Acts as a nucleophilic catalyst to activate -SO₂Cl; too weak to deprotonate the 3-NH₂[2]. |
| Na₂CO₃ (Biphasic) | ~10.3 (in H₂O) | N/A | LOW | Excellent Alternative. Phase separation protects the organic-soluble sulfonyl chloride from base-catalyzed attack[3]. |
Troubleshooting Guides & FAQs
Q1: I am seeing a high molecular weight smear on my LCMS/TLC instead of my desired sulfonamide. What is happening? A: You are observing self-condensation (oligomerization/polymerization). Because your starting material contains both an electrophile and a nucleophile, molecules are reacting with each other. This is almost always caused by using an overly strong aliphatic base like TEA or DIPEA[2]. Switch to a weaker base like Pyridine, or use a biphasic Schotten-Baumann system to kinetically favor the desired cross-coupling[3].
Q2: How does the 4-fluoro substituent impact the reactivity compared to a standard aminobenzenesulfonyl chloride? A: The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I). This has two critical consequences:
-
It makes the sulfonyl chloride even more electrophilic and highly prone to rapid hydrolysis if moisture is present[1].
-
It lowers the pKa of the adjacent 3-amino group. While this makes the amine slightly less nucleophilic in its neutral state, it makes it much easier to deprotonate. Once deprotonated by a strong base, it becomes a highly reactive anionic nucleophile, leading to instant polymerization.
Q3: My target amine is a poor nucleophile (e.g., an electron-deficient aniline). Pyridine isn't driving the reaction to completion. What are my options? A: If Pyridine is insufficient for a weak target nucleophile, you face a kinetic trap: increasing base strength to activate the target amine will simultaneously polymerize your starting material. Solution: Protect the 3-amino group first (e.g., as a Boc or Fmoc carbamate) before forming the sulfonamide. Alternatively, use catalytic DMAP (4-Dimethylaminopyridine) in conjunction with Pyridine, but keep the reaction strictly at 0 °C and add the sulfonyl chloride via a syringe pump to keep its steady-state concentration extremely low.
Q4: How do I prevent hydrolysis while avoiding self-condensation? A: Hydrolysis is strictly caused by adventitious water[1]. When using Pyridine (Protocol A), ensure it is strictly anhydrous and use dry DCM as a co-solvent. If using Schotten-Baumann conditions (Protocol B), the reaction relies on the target amine being significantly more nucleophilic than water. Keep the temperature at 0 °C to suppress the competitive hydrolysis rate.
Self-Validating Experimental Protocols
Protocol A: Pyridine-Mediated Anhydrous Coupling (Recommended for Aliphatic Amines)
Causality: Pyridine acts as both the acid scavenger and a nucleophilic catalyst. Its weak basicity prevents the activation of the 3-amino group, ensuring chemoselectivity[2].
-
Reaction Setup: Dissolve the target amine (1.1 equiv) in anhydrous Pyridine (or a 1:1 mixture of anhydrous DCM and Pyridine for better solubility).
-
Temperature Control: Cool the mixture to 0 °C under an inert atmosphere (Nitrogen or Argon). Self-validation: The solution should remain clear; any fuming or cloudiness indicates moisture ingress.
-
Electrophile Addition: Dissolve this compound (1.0 equiv) in a minimum volume of anhydrous DCM. Add this dropwise to the amine solution over 15-30 minutes. Causality: Dropwise addition keeps the concentration of the bifunctional starting material low, statistically favoring reaction with the excess target amine over itself.
-
Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LCMS.
-
Workup: Quench with 1N HCl to pH 2-3. Causality: Acidification protonates Pyridine, making it highly water-soluble and easily removed in the aqueous wash, while the target sulfonamide remains in the organic layer[3]. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Caption: Step-by-step workflow for the Pyridine-mediated anhydrous sulfonamide coupling.
Protocol B: Modified Schotten-Baumann Biphasic Coupling
Causality: This method uses phase separation to protect the sulfonyl chloride. The inorganic base (Na₂CO₃) remains in the aqueous phase, neutralizing the generated HCl at the interface without directly deprotonating the organic-soluble 3-amino group[3].
-
Dissolve the target amine (1.0 equiv) in an organic solvent (e.g., EtOAc or DCM).
-
Prepare a 1M aqueous solution of Na₂CO₃ (1.5 equiv) and add it to the organic layer to create a biphasic mixture.
-
Cool the vigorously stirring biphasic mixture to 0 °C.
-
Add this compound (1.0 equiv) portion-wise or as a solution in DCM.
-
Stir vigorously for 2-4 hours. Self-validation: Vigorous stirring is mandatory to maximize the interfacial surface area where the reaction and neutralization occur; poor stirring will stall the reaction.
-
Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate.
References
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]
Sources
Technical Support Center: 3-Amino-4-fluorobenzenesulfonyl Chloride Stability & Storage
The following technical guide is structured as a specialized support resource for researchers working with 3-Amino-4-fluorobenzenesulfonyl chloride . It prioritizes chemical mechanistic understanding to justify stringent storage protocols.
Topic: Prevention of Degradation During Storage and Handling Audience: Medicinal Chemists, Process Chemists, and Inventory Managers Document Type: Technical Troubleshooting & Best Practice Guide
The "Dual-Threat" Chemistry: Why This Compound Degrades
Senior Scientist Insight:
this compound is chemically unique because it contains both a nucleophile (Amino group, -NH
In the solid state, the crystal lattice restricts molecular motion, keeping these groups apart. However, the moment the lattice is disrupted (by moisture, heat, or dissolution), two degradation pathways compete to destroy your reagent:
-
Hydrolysis (Moisture Attack): Water attacks the sulfur atom, displacing the chloride.[1] This generates sulfonic acid and HCl gas.[1] The HCl then protonates the amine, creating a sticky, acidic salt crust.
-
Self-Condensation (Intermolecular Polymerization): The amino group of Molecule A attacks the sulfonyl chloride of Molecule B. This creates a sulfonamide dimer/oligomer. This reaction is autocatalytic because the HCl byproduct can activate the sulfonyl group further or trap the amine as a salt, disrupting stoichiometry.
Degradation Pathways Diagram
Figure 1: The two primary degradation mechanisms. Note that both pathways release HCl, which can further destabilize the bulk material.
Critical Storage Protocols (The "Stasis" Strategy)
Q1: What are the absolute non-negotiable storage conditions?
A: You must maintain "Chemical Stasis" by freezing molecular motion and excluding water.
-
Temperature: Store at -20°C . While 4°C is acceptable for short-term (days), long-term stability requires freezing to inhibit the kinetic energy required for self-condensation [1].
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The container must be purged with inert gas after every use.
-
Container: Use amber glass vials with Teflon (PTFE) lined caps . Avoid standard polyethylene caps, as HCl vapors (if degradation starts) can permeate or embrittle plastics.
Q2: Why did my bottle develop a hard crust around the cap?
A: This is the "HCl Bloom." Small amounts of hydrolysis release HCl gas. This gas escapes the thread, reacts with atmospheric moisture, and corrodes the cap liner or deposits ammonium salts (if the amine reacts with the acid).
-
Corrective Action: If the crust is external, wipe it off. If the crust is inside the threads, the material has likely been compromised by moisture ingress. Perform a solubility check (see Section 4) before use.
Q3: Can I store it as a solution to save time?
A: NEVER. In solution, the molecules have free rotational freedom. The intermolecular reaction (amine attacking sulfonyl chloride) will occur within minutes to hours, depending on concentration and temperature [2].
-
Exception: If you must prepare it in advance, generate the hydrochloride salt immediately by adding anhydrous HCl in dioxane, but this alters the stoichiometry for your next reaction.
Handling & Usage (The "Wake-Up" Routine)
Q4: How do I safely weigh out the material without ruining the rest?
Protocol:
-
Equilibrate: Remove the bottle from the freezer and let it warm to room temperature (approx. 30-60 mins) inside a desiccator or a sealed bag.
-
Why? Opening a cold bottle condenses atmospheric moisture directly onto the reagent, triggering immediate hydrolysis [3].
-
-
Inert Environment: Ideally, weigh inside a glovebox. If not available, use an "inverted funnel" argon stream over the balance.
-
Speed: Minimize the time the cap is off.
-
Purge & Seal: Flood the headspace with Argon before recapping. Parafilm the cap for long-term storage.
Q5: Which solvents are compatible?
A: Use anhydrous, non-nucleophilic solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Forbidden: Water, Alcohols (Methanol, Ethanol), Amines (unless they are reactants).
-
Tip: If your solvent contains trace water, the sulfonyl chloride will scavenge it, producing acid that kills your yield. Always use molecular sieves in your solvent.
Troubleshooting & Diagnostics
Q6: How do I know if my reagent has gone bad?
Use the Solubility & Appearance Test . Do not rely solely on TLC, as the sulfonic acid byproduct often streaks or stays at the baseline.
| Observation | Diagnosis | Status |
| White/Off-white Crystalline Powder | Healthy Reagent | Pass |
| Yellow/Brown Discoloration | Oxidation or Polymerization | Caution (Purify) |
| Sticky/Clumped Solids | Hydrolysis (Hygroscopic Acid formation) | Fail |
| Insoluble in dry DCM | Polymerized Sulfonamide | Fail (Discard) |
| Fuming when opened | Significant HCl buildup | Hazard (Vent carefully) |
Q7: Can I purify degraded material?
A: It depends on the extent of damage.
-
Scenario A: Mild Hydrolysis (Sticky, acidic smell).
-
Rescue: Dissolve in dry DCM. The sulfonic acid byproduct is often less soluble in non-polar solvents or can be washed out with ice-cold 5% NaHCO3 (rapidly!) followed by immediate drying (MgSO4) and evaporation. Note: This is risky and can cause further hydrolysis.
-
-
Scenario B: Polymerization (Insoluble solids).
-
Rescue:Impossible. The sulfonamide bond is extremely stable. Filter the solution to remove the polymer and use the filtrate, but assay the concentration first.
-
Decision Tree: "Can I Use This Reagent?"
Figure 2: Rapid diagnostic workflow for assessing reagent quality before committing to a reaction.
References
-
BenchChem. Preventing decomposition of sulfonyl chloride during reaction. Retrieved from BenchChem Technical Support.[2]
-
National Institutes of Health (NIH). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides. PubMed.
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
-
Sigma-Aldrich. 3-Amino-4-chlorobenzenesulfonyl fluoride Product Detail & Handling.
-
Organic Syntheses. Benzenesulfonyl chloride Handling and Purification. Org.[3][4] Synth. 1921, 1, 21.
Sources
Technical Support Center: Purification of 3-Amino-4-fluorobenzenesulfonyl Chloride
Case ID: #REC-3A4F-SC Status: Active Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Emergency Brief: Stability & Reactivity Profile
Before discussing solvents, we must address the chemical nature of your target. 3-Amino-4-fluorobenzenesulfonyl chloride is a "suicidal" molecule.[1] It contains a nucleophilic amine (
Critical Risks:
-
Self-Polymerization: In the liquid phase or solution, the amine of one molecule will attack the sulfonyl chloride of another, forming insoluble sulfonamide oligomers (tars). This reaction accelerates with heat.
-
Hydrolysis: Like all sulfonyl chlorides, it hydrolyzes rapidly in the presence of moisture to form the sulfonic acid (water soluble, high melting point impurity).
The "Golden Rule":
-
If Free Base: Avoid heat. Do not perform a traditional hot-to-cold recrystallization unless absolutely necessary.[1] Use Cold Trituration or Precipitation .
-
If HCl Salt: This form is significantly more stable. It can be recrystallized using acidic/polar aprotic systems.
Solvent Compatibility Matrix
The following table categorizes solvents based on interaction with the
| Solvent Class | Status | Examples | Technical Rationale |
| Non-Polar Aromatic | Recommended | Toluene , Chlorobenzene | Excellent for dissolving the sulfonyl chloride backbone; low moisture affinity.[1] High boiling points allow thermal control (use with caution). |
| Halogenated | Recommended | DCM (Dichloromethane), Chloroform | Good solubility at low temperatures.[1] Ideal for "Cold Precipitation" workflows. |
| Aliphatic Hydrocarbons | Anti-Solvent | Heptane , Hexane, Cyclohexane | Product is generally insoluble.[1] Used to induce precipitation from Toluene or DCM. |
| Alcohols | FORBIDDEN | Methanol, Ethanol | Nucleophilic Attack: Will form sulfonate esters (ethyl 3-amino-4-fluorobenzenesulfonate) rapidly.[1] |
| Water | FORBIDDEN | Tap/DI Water | Hydrolysis: Destroys the |
| Ethers | Conditional | THF, MTBE | Use only if anhydrous.[1] THF can be difficult to remove; MTBE is a good alternative anti-solvent. |
| Polar Aprotic | Avoid | DMSO, DMF, DMAc | Hard to remove; can accelerate nucleophilic attack or decomposition.[1] |
Decision Logic: Selecting Your Workflow
Use the following logic tree to determine the correct purification method based on your material's state.
Figure 1: Decision matrix for purification workflows based on the protonation state of the amine.
Troubleshooting & FAQs
Q1: The product turns into a sticky oil (oils out) when I try to recrystallize from hot Toluene. Why?
-
Cause: The melting point of the fluorinated intermediate is likely depressed by impurities, or you are exceeding the "metastable limit" where the compound separates as a liquid phase before crystallizing.
-
Fix: Switch to Protocol A (Trituration) . Do not fully dissolve.[2] Grind the crude solid under cold Heptane/Toluene (9:1) to wash away surface impurities without melting the product.
Q2: My yield is low, and I see a white precipitate that doesn't melt.
-
Cause: Hydrolysis.[3][4] You likely used "wet" solvents. The white solid is the sulfonic acid derivative (zwitterion), which is insoluble in organics and has a very high melting point (>250°C).
-
Fix: Pre-dry all solvents over molecular sieves (3Å or 4Å). Ensure glassware is oven-dried.[1]
Q3: Can I use Ethanol if I keep it very cold?
-
Answer: No. Even at 0°C, the sulfonyl chloride is reactive enough to form the ethyl ester, especially with the catalytic effect of the amino group. Stick to DCM or Toluene.
Q4: How do I store the purified product?
-
Recommendation: Store under inert gas (Argon/Nitrogen) in a freezer (-20°C). If possible, convert it to the HCl salt by bubbling dry HCl gas through a solution in ether; the salt is shelf-stable.
Standard Operating Protocols (SOPs)
Protocol A: Cold Trituration (Recommended for Free Base)
Best for removing oily surface impurities without thermal stress.[1]
-
Preparation: Place crude solid in a round-bottom flask.
-
Solvent Addition: Add Heptane (10 mL per gram of solid).
-
Agitation: Sonicate or vigorously stir the slurry at Room Temperature (20-25°C).
-
Modifier: If the solid remains sticky, add Toluene dropwise (up to 10% volume) until the solid becomes free-flowing.
-
Filtration: Cool to 0°C. Filter the solid using a sintered glass funnel (avoid paper filters which retain moisture).
-
Drying: Vacuum dry at ambient temperature. Do not heat.
Protocol B: Low-Temperature Precipitation (For High Purity)
Best for removing insoluble byproducts.[1]
-
Dissolution: Dissolve crude product in Dichloromethane (DCM) (3-5 mL/g) at Room Temperature.
-
Induction: Slowly add Hexane or Heptane to the stirring DCM solution until a persistent cloudiness appears.
-
Crystallization: Place the flask in a freezer (-20°C) for 2-4 hours.
-
Collection: Filter the resulting crystals cold. Wash with pure Hexane.
References
-
Stability of Sulfonyl Chlorides
-
Purification of Fluorobenzenesulfonyl Chlorides
- Source: Google Patents (CN118184550B). "Preparation method of 3-fluorobenzenesulfonyl chloride."
- Relevance: Details the use of non-polar organic solvents and temperature control during purific
-
URL:[1]
-
Reactivity of Amino-Sulfonyl Chlorides
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Buy 4-(2-Aminoethyl)benzene-1-sulfonyl chloride [smolecule.com]
- 5. Home Page [chem.ualberta.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 3-Amino-4-fluorobenzenesulfonyl Chloride
Topic: 1H NMR Spectrum Analysis of 3-Amino-4-fluorobenzenesulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
This compound (CAS 86502-83-2) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and fluorinated bioactive scaffolds. Its reactivity, driven by the electrophilic sulfonyl chloride group (-SO₂Cl) and the nucleophilic amino group (-NH₂), presents unique stability challenges.[3]
This guide compares the pure product against its primary degradation pathway (hydrolysis to sulfonic acid) and structurally similar isomers.[1][2][3][4] It provides a self-validating NMR analysis protocol to ensure reagent quality before downstream synthesis.[2][3][4]
Structural Analysis & Theoretical Basis
To accurately interpret the NMR spectrum, one must understand the competing electronic effects of the substituents on the benzene ring.[3]
-
Sulfonyl Chloride (-SO₂Cl) at C1: A strong electron-withdrawing group (EWG).[2][3] It significantly deshields ortho protons (H2, H6), shifting them downfield.[2][3]
-
Amino Group (-NH₂) at C3: A strong electron-donating group (EDG) by resonance.[2][3] It shields ortho (H2, H4-F occupied) and para (H6) positions.[2][3]
-
Fluorine Atom (-F) at C4: A weak EWG by induction but EDG by resonance.[1][2][3][4] Crucially, ¹⁹F (spin ½) couples with protons, creating characteristic splitting patterns (J-coupling) essential for identification.[1][2][3]
Predicted Signal Logic (The "Fingerprint")
| Proton | Position | Electronic Environment | Predicted Shift (δ) | Multiplicity & Coupling |
| H2 | Ortho to SO₂Cl, Ortho to NH₂ | Competing effects: SO₂Cl deshields, NH₂ shields.[2][3] | 7.20 – 7.40 ppm | Doublet (d) JH-F(meta) ≈ 5–7 Hz |
| H5 | Ortho to F, Meta to NH₂ | Shielded by F and NH₂ (meta).[1][2][3] | 7.10 – 7.25 ppm | Doublet of Doublets (dd) JH-F(ortho) ≈ 8–10 Hz (Large) JH5-H6(ortho) ≈ 8 Hz |
| H6 | Ortho to SO₂Cl, Para to NH₂ | Strongly deshielded by SO₂Cl.[1][2][3] | 7.80 – 8.00 ppm | Doublet of Doublets (dd) JH5-H6(ortho) ≈ 8 Hz JH-F(meta) ≈ 5–6 Hz |
| NH₂ | Meta to SO₂Cl | Exchangeable protons.[1][2][3] | 4.00 – 6.00 ppm | Broad Singlet (br s) Shift varies with concentration/solvent.[1][2][3][4] |
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its most common "alternative" states: the hydrolyzed impurity and the regioisomer.[3]
Comparison A: Pure Product vs. Hydrolyzed Impurity (Sulfonic Acid)
The primary instability of sulfonyl chlorides is hydrolysis to sulfonic acid (R-SO₂Cl → R-SO₃H) upon exposure to atmospheric moisture.[3]
| Feature | Target: Sulfonyl Chloride (-SO₂Cl) | Impurity: Sulfonic Acid (-SO₃H) | Diagnostic Action |
| H6 Chemical Shift | ~7.9 ppm (Deshielded) | ~7.6 ppm (Upfield Shift) | Check H6: If the most downfield aromatic peak shifts upfield by ~0.3 ppm, hydrolysis has occurred.[1][2][3][5] |
| Solubility | Soluble in CDCl₃, DCM-d₂.[1][2][3][4] | Insoluble in CDCl₃; requires DMSO-d₆/D₂O.[2][3][4] | Solubility Test: If the sample leaves a residue in CDCl₃, it is likely the acid salt.[1][2][3] |
| Stability in DMSO | Unstable: Can react/hydrolyze over time.[1][2][3][4] | Stable: Standard solvent for acids.[1][2][3][4] | Time-Course: Run spectrum immediately in DMSO; new peaks appearing over 1h indicate instability. |
Comparison B: Regioisomer Differentiation
Distinguishing This compound from 4-Amino-3-fluorobenzenesulfonyl chloride .
-
Target (3-Amino-4-Fluoro): H5 is ortho to Fluorine.[2][3] Expect a large coupling constant (~9 Hz) for the most upfield aromatic proton.[2][3][4]
-
Isomer (4-Amino-3-Fluoro): The proton ortho to Fluorine is H2.[2][3] The coupling pattern will shift, and the NH₂ shielding effect will apply to different positions.[1][3]
Experimental Protocol (Self-Validating)
Objective: Obtain a pristine ¹H NMR spectrum without inducing hydrolysis during preparation.
Reagents & Equipment[2][3][4][6]
-
Solvent: CDCl₃ (Chloroform-d) is preferred for the chloride to avoid hydrolysis.[1][2][3] Note: CDCl₃ must be stored over molecular sieves to remove water.[1][2][3]
-
Internal Standard: TMS (Tetramethylsilane) for 0.00 ppm reference.[1][2][3][4][6]
-
Tube: 5mm NMR tube, oven-dried.
Step-by-Step Workflow
-
Preparation of Solvent: Ensure CDCl₃ is dry. If using a new bottle, add activated 4Å molecular sieves 24 hours prior.[2][3][4]
-
Sample Dissolution:
-
Acquisition:
-
Processing:
Visualization: Purity Assessment Logic
The following diagram illustrates the decision logic for assessing the quality of the reagent based on NMR data.
Caption: Logic flow for validating the identity and purity of this compound using 1H NMR.
Visualization: Structural Coupling Network
This diagram details the specific spin-spin interactions expected in the spectrum.
Caption: Spin-spin coupling network showing the dominant interaction between Fluorine-19 and the H5 aromatic proton.[3]
References
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [3]
-
ChemicalBook. 4-Fluorobenzenesulfonyl chloride 1H NMR Spectrum & Coupling Constants. Retrieved from [3]
-
Thermo Scientific Chemicals. 3-Chloro-4-fluorobenzenesulfonyl chloride Product Specifications and Safety Data. Retrieved from [3]
-
Royal Society of Chemistry. Kinetics of the reaction of benzenesulphonyl chloride with pyridines (Hydrolysis Mechanisms).[1][2][3][4] J. Chem. Soc.[2][3][4] B. Retrieved from
-
National Institutes of Health (PubChem). 4-Fluorobenzenesulfonyl chloride Spectral Data.[1][2][3][4] Retrieved from [3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR spectrum [chemicalbook.com]
Characteristic IR Peaks of 3-Amino-4-fluorobenzenesulfonyl chloride: A Comparative Integrity Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary
3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) is a highly reactive, electrophilic building block extensively used in medicinal chemistry for the synthesis of sulfonamide-based therapeutics. Due to the extreme moisture sensitivity of the sulfonyl chloride moiety, verifying the structural integrity of this reagent prior to synthesis is a critical quality control step.
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral profile of high-purity this compound against its primary degraded alternative (the hydrolyzed sulfonic acid) and a structural isomer. By understanding the causality behind these spectral shifts, researchers can utilize FT-IR as a rapid, self-validating system to prevent failed syntheses.
Mechanistic Grounding: Why FT-IR for Integrity Verification?
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural connectivity, it often requires dissolving the sample in deuterated solvents, which can inadvertently introduce trace moisture and trigger degradation. Attenuated Total Reflectance (ATR) FT-IR allows for the direct, non-destructive analysis of the solid powder in its native state.
The diagnostic power of FT-IR for this compound relies on the distinct vibrational modes of its three primary functional groups:
-
The Sulfonyl Chloride Group (-SO₂Cl): The highly electronegative chlorine atom pulls electron density away from the sulfur center, resulting in characteristic high-frequency asymmetric and symmetric S=O stretching vibrations typically observed at 1370–1335 cm⁻¹ and 1195–1168 cm⁻¹, respectively [1].
-
The Primary Amine (-NH₂): Because it is conjugated to an aromatic ring, the primary amine exhibits two sharp N-H stretching bands (asymmetric and symmetric) in the 3400–3250 cm⁻¹ region, along with a distinct N-H bending vibration near 1650–1580 cm⁻¹ [2].
-
The Aryl Fluoride (Ar-F): The C-F bond produces a strong, broad stretching absorption in the 1400–1000 cm⁻¹ fingerprint region [3].
The Causality of Degradation: When exposed to atmospheric moisture, the electrophilic sulfur is subjected to a nucleophilic attack by water, displacing the chloride ion to yield 3-Amino-4-fluorobenzenesulfonic acid and HCl gas. Spectroscopically, this causes the disappearance of the S-Cl stretch (~600 cm⁻¹) and shifts the S=O bands to lower wavenumbers (due to the loss of the electron-withdrawing chlorine). Furthermore, a massive, broad O-H stretch emerges, masking the sharp N-H amine peaks.
Figure 1: Chemical degradation pathway of this compound upon moisture exposure.
Comparative IR Spectral Data
To objectively evaluate reagent quality, compare your acquired spectrum against the benchmark data below. The table contrasts the high-purity product with its hydrolyzed degrader and a positional isomer (4-Amino-3-fluorobenzenesulfonyl chloride).
| Functional Group / Vibrational Mode | This compound (Intact Product) | 3-Amino-4-fluorobenzenesulfonic acid (Hydrolyzed Degrader) | 4-Amino-3-fluorobenzenesulfonyl chloride (Structural Isomer) |
| N-H Stretch (Primary Amine) | ~3450 & 3360 cm⁻¹ (Sharp, distinct doublets) | Masked by broad O-H stretch | ~3480 & 3390 cm⁻¹ (Shifted due to altered para-conjugation) |
| O-H Stretch (Acidic) | Absent | ~3500–2800 cm⁻¹ (Broad, intense) | Absent |
| S=O Asymmetric Stretch | ~1375 cm⁻¹ (Strong) | ~1345 cm⁻¹ (Shifted lower) | ~1370 cm⁻¹ (Strong) |
| S=O Symmetric Stretch | ~1185 cm⁻¹ (Strong) | ~1155 cm⁻¹ (Shifted lower) | ~1180 cm⁻¹ (Strong) |
| C-F Stretch | ~1240 cm⁻¹ | ~1240 cm⁻¹ | ~1260 cm⁻¹ |
| S-Cl Stretch | ~580 cm⁻¹ (Medium) | Absent | ~585 cm⁻¹ (Medium) |
Data Interpretation Note: The most immediate indicator of product failure is the presence of a broad band above 3000 cm⁻¹ (O-H stretch) and the downward shift of the S=O bands. If these are observed, the reagent must be discarded or repurposed, as it will fail to form sulfonamides in downstream coupling reactions.
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Because sulfonyl chlorides degrade rapidly in ambient air, the analytical protocol itself must prevent hydrolysis to be considered valid. The following step-by-step workflow utilizes an inert atmosphere to ensure the acquired spectrum reflects the true state of the bulk material, rather than degradation induced during sample prep.
Required Equipment
-
FT-IR Spectrometer equipped with a Diamond ATR accessory.
-
Nitrogen or Argon-filled glovebox (or a localized inert glovebag).
-
Anhydrous spatulas.
Step-by-Step Workflow
-
Instrument Purge: Ensure the FT-IR spectrometer and ATR compartment are continuously purged with dry nitrogen for at least 30 minutes prior to analysis to eliminate atmospheric water vapor interference.
-
Background Acquisition: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Inert Sample Transfer: Inside the glovebox, transfer approximately 5–10 mg of the solid this compound into a tightly sealed, anhydrous vial.
-
Sample Loading: Rapidly transfer the sample to the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact. Do not use solvents to cast a film, as trace water in solvents will induce immediate hydrolysis.
-
Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans).
-
Data Validation: Immediately inspect the 1375 cm⁻¹ and 1185 cm⁻¹ regions. If sharp peaks are present and the broad 3500–2800 cm⁻¹ region is flat (save for the sharp N-H doublets), the protocol is validated, and the reagent is intact.
Figure 2: Self-validating ATR-FTIR workflow for moisture-sensitive sulfonyl chlorides.
References
Comparative Guide: Purity Testing of 3-Amino-4-fluorobenzenesulfonyl Chloride
The following guide details the purity analysis of 3-Amino-4-fluorobenzenesulfonyl chloride , a highly reactive intermediate used in drug development. Due to its inherent instability, standard HPLC approaches often yield erroneous results. This guide contrasts the Standard Direct Injection Method with the Derivatization Method (Gold Standard) , providing a robust protocol for the latter.
Executive Summary
This compound is a bifunctional building block containing a nucleophilic aniline amine and an electrophilic sulfonyl chloride. This structure creates a high risk of self-polymerization and rapid hydrolysis to the corresponding sulfonic acid (3-Amino-4-fluorobenzenesulfonic acid) upon exposure to atmospheric moisture or aqueous mobile phases.
The Challenge: Direct Reversed-Phase HPLC (RP-HPLC) typically utilizes aqueous buffers. When the sulfonyl chloride is injected, it hydrolyzes on-column, leading to peak splitting, retention time shifts, and false quantification of the hydrolysis product as the main peak.
The Solution: This guide recommends a Pre-column Derivatization Method using a secondary amine (Diethylamine) to convert the unstable sulfonyl chloride into a stable sulfonamide prior to injection.
Part 1: Method Comparison Overview
| Feature | Method A: Direct RP-HPLC (Risky) | Method B: Pre-Column Derivatization (Recommended) |
| Principle | Direct injection of the chloride into an aqueous/organic mobile phase. | Reaction with Diethylamine (DEA) to form a stable Sulfonamide derivative. |
| Stability | Low: Analyte hydrolyzes during the run. | High: Derivative is stable for >24 hours. |
| Accuracy | Poor: Cannot distinguish between actual sulfonic acid impurity and in-situ generated acid. | High: "Freezes" the sample composition at the moment of preparation. |
| Artifacts | Common (Split peaks, broad tailing). | Rare (Sharp, symmetrical peaks). |
| Prep Time | Fast (< 5 mins). | Moderate (15 mins). |
| Use Case | Rough estimation of gross impurities (if non-aqueous MP used). | GMP Release testing, precise purity assay. |
Part 2: The "Gold Standard" Protocol (Derivatization)
This method converts the reactive sulfonyl chloride into 3-Amino-N,N-diethyl-4-fluorobenzenesulfonamide . This derivative is stable, UV-active, and chromatographically distinct from the hydrolysis product (sulfonic acid).
1. Chemical Mechanism
The sulfonyl chloride reacts rapidly with diethylamine (DEA) to form the sulfonamide. Excess DEA acts as a base to neutralize the HCl byproduct.
Figure 1: Reaction pathway. The derivatization (solid line) competes with hydrolysis (dashed line).
2. Reagents & Preparation
-
Derivatizing Reagent: 10% Diethylamine (DEA) in anhydrous Acetonitrile (ACN).
-
Quenching Solution: 10% Acetic Acid in Water.
-
Diluent: 50:50 ACN:Water.
3. Step-by-Step Workflow
-
Blank Preparation: Add 1.0 mL of Derivatizing Reagent to a vial. Wait 10 mins. Add 0.5 mL Quenching Solution. Dilute to 5 mL with Diluent.
-
Sample Preparation:
-
Weigh ~10 mg of This compound into a dry 20 mL volumetric flask.
-
Immediately add 5 mL of Derivatizing Reagent (Do not use water yet!).
-
Sonicate for 2 minutes to ensure complete dissolution and reaction.
-
Let stand at room temperature for 10 minutes.
-
Add 2 mL of Quenching Solution (neutralizes excess DEA).
-
Fill to volume with Diluent.
-
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B 2-15 min: 10% -> 90% B 15-20 min: 90% B |
| Detection | UV @ 254 nm (Reference 360 nm) |
| Injection Vol | 5 µL |
| Column Temp | 30°C |
Part 3: Data Interpretation & Validation
Chromatographic Profile
-
Peak 1 (tR ~ 2.5 min): 3-Amino-4-fluorobenzenesulfonic acid . This represents the original impurity in the sample (hydrolysis product). It does not interact with DEA.
-
Peak 2 (tR ~ 8.0 min): Derivatized Sulfonamide . This corresponds to the active Sulfonyl Chloride content.
-
Peak 3 (tR ~ 12.0 min): Bis-sulfone dimer (Potential self-reaction impurity).
Calculation:
Self-Validating System (System Suitability)
To ensure the method is working:
-
Forced Hydrolysis Check: Intentionally add water to a small amount of sample before adding DEA. Inject this.
-
Result: The Derivative peak should disappear, and the Sulfonic Acid peak (early eluting) should massively increase. This confirms you are separating the active species from its degradation product.
-
-
Reagent Blank: Inject the derivatizing reagent alone. Ensure no interfering peaks appear at the retention time of the derivative.
Part 4: The Alternative (Direct Method)
Warning: This method is only suitable for rapid screening of "fresh" reaction mixtures and is not recommended for Certificate of Analysis (CoA) generation.
-
Mobile Phase: Must be Non-Aqueous or High Organic .
-
Example: Normal Phase (Hexane/Ethanol) or Reversed Phase with 90% ACN isocratic.
-
-
Risk: Even trace water in the mobile phase (e.g., hygroscopic ACN) will cause the chloride peak to broaden or split ("saddle peak") as it reacts while traveling through the column.
-
Why avoid: It typically underestimates purity by 2-5% due to on-column degradation.
References
- Kishida Chemical. (n.d.). 3-Amino-4-fluorobenzenesulfonyl fluoride Safety Data Sheet. (Analogous compound handling).
- Valia, K. H., et al. (2011). "The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides." Journal of Organic Chemistry.
-
Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis. (Foundation for the amine derivatization protocol).[1]
Sources
Comparative Guide: Mass Spectrometry Profiling of 3-Amino-4-fluorobenzenesulfonyl Chloride
Part 1: Executive Summary & Strategic Context
In the high-stakes arena of drug development, 3-Amino-4-fluorobenzenesulfonyl chloride (3A4F-BSC) serves as a critical electrophilic scaffold for synthesizing sulfonamide-based pharmacophores. Unlike its simpler analogs, the presence of both an electron-withdrawing fluorine and an electron-donating amino group on the benzene ring creates a unique "push-pull" electronic environment.
This guide objectively compares the mass spectrometry (MS) fragmentation "performance"—defined here as ionization stability, fragment specificity, and structural diagnostic utility—of 3A4F-BSC against its primary structural alternatives: 4-Fluorobenzenesulfonyl chloride (4F-BSC) and Benzenesulfonyl chloride (BSC) .
Key Findings:
-
Diagnostic Specificity: 3A4F-BSC exhibits a unique "Aniline Retention" pathway, producing a stable aryl cation at m/z 110 , distinct from the m/z 95 of 4F-BSC.
-
Lability Index: The amino group significantly destabilizes the S-Cl bond compared to BSC, leading to a lower relative abundance of the molecular ion (
) and necessitating softer ionization or derivatization for accurate quantitation. -
Protocol Recommendation: Direct EI-MS is suitable for qualitative ID, but derivatization with a secondary amine is required for quantitative "performance" to prevent thermal hydrolysis in the source.
Part 2: Technical Deep Dive – Fragmentation Mechanics
To understand the mass spectral behavior of 3A4F-BSC, we must analyze the competing forces of the substituents during Electron Ionization (EI) at 70 eV.
The Comparative Framework
We compare the target molecule against two standards to isolate the effects of the amino and fluoro substituents.
| Compound | Structure | MW (Monoisotopic) | Key Electronic Feature |
| 3A4F-BSC (Target) | 3-NH | 209.0 | Push-Pull (NH |
| 4F-BSC (Analog A) | 4-F-Ph-SO | 194.0 | Inductive withdrawal (F) destabilizes cation |
| BSC (Analog B) | Ph-SO | 176.0 | Baseline aromatic stability |
Fragmentation Pathways[1][2][3][4][5]
The fragmentation of sulfonyl chlorides is dominated by the weakness of the S-Cl bond and the stability of the extruded SO
Pathway A: The Sulfonyl Cleavage (Primary)
The molecular ion
-
3A4F-BSC: m/z 209
m/z 174 (Sulfonyl cation) -
4F-BSC: m/z 194
m/z 159
Pathway B: Desulfonylation (Secondary)
The sulfonyl cation is metastable and rapidly ejects neutral sulfur dioxide (
-
3A4F-BSC: m/z 174
m/z 110 (3-amino-4-fluorophenyl cation) -
4F-BSC: m/z 159
m/z 95 (4-fluorophenyl cation)
Critical Insight: The amino group in 3A4F-BSC provides resonance stabilization to the aryl cation (m/z 110), making this peak significantly more intense relative to the parent ion than the corresponding m/z 95 in 4F-BSC. This makes m/z 110 the Base Peak (100% relative abundance) in most EI spectra of this compound.
Pathway C: The "Aniline" Signature (Tertiary)
Aryl cations with amino substituents often eliminate neutral HCN (hydrogen cyanide, 27 Da) or H
-
3A4F-BSC: m/z 110
m/z 83 (Fluoro-cyclopentadienyl cation derivative) -
Note: 4F-BSC (m/z 95) cannot lose HCN, instead losing C
H (26 Da) to m/z 69. This divergence is the definitive diagnostic fingerprint.
Part 3: Visualizing the Mechanism
The following diagram illustrates the fragmentation logic, contrasting the Target (3A4F-BSC) with Analog A (4F-BSC).
Caption: Comparative fragmentation tree highlighting the divergence in tertiary fragmentation (HCN loss vs C2H2 loss) driven by the amino substituent.
Part 4: Experimental Data & Performance Comparison
Predicted Ion Abundance Table (EI, 70 eV)
This table synthesizes data from standard sulfonyl chloride behaviors [1] and substituted aniline fragmentation patterns [2].
| m/z | Ion Identity | Relative Abundance (3A4F-BSC) | Relative Abundance (4F-BSC) | Diagnostic Value |
| 209 | Molecular Ion | Low (<15%) | N/A | Confirms MW (Target) |
| 194 | Molecular Ion | N/A | Medium (~25%) | Confirms MW (Analog) |
| 174 | Sulfonyl Cation | Medium (30-50%) | N/A | Loss of Cl confirmation |
| 159 | Sulfonyl Cation | N/A | Medium (40%) | Loss of Cl confirmation |
| 110 | Aryl Cation | High (100%) | N/A | Primary Diagnostic |
| 95 | Aryl Cation | N/A | High (100%) | Analog Diagnostic |
| 83 | [Aryl - HCN] | Medium (20-40%) | < 5% | Amino Specificity |
Performance Analysis
Stability: 3A4F-BSC is thermally labile. In the heated source of a GC-MS (typically 200°C+), the S-Cl bond is prone to homolytic cleavage before ionization.
-
Observation: You may see elevated background noise or "tailing" peaks compared to 4F-BSC.
-
Solution: Use a "Cold On-Column" injection or lower the source temperature to 150°C if possible.
Selectivity: The m/z 83 fragment is a high-confidence marker. If you analyze a mixture containing both the target and the 4-fluoro analog, monitoring the 110 > 83 transition (in MS/MS) provides 100% specificity for the amino-derivative, whereas the 4-fluoro analog will show 95 > 69 .
Part 5: Validated Experimental Protocols
Protocol A: Direct GC-MS Identification (Qualitative)
Use this for rapid purity checks of the raw material.
-
Sample Prep: Dissolve 1 mg of 3A4F-BSC in 1 mL of anhydrous Dichloromethane (DCM). Note: Avoid Methanol/Ethanol as they will react to form sulfonates.
-
Instrument: Agilent 5977 (or equivalent) Single Quadrupole.
-
Inlet: Splitless, 200°C. (Keep cooler than standard 250°C to prevent degradation).
-
Column: DB-5ms (30m x 0.25mm).
-
Gradient: 50°C (1 min hold)
15°C/min 280°C. -
MS Source: EI mode, 70 eV, 230°C.
-
Data Check: Look for m/z 209 (weak) and m/z 110 (base). If m/z 209 is absent, check for m/z 190 (Hydrolysis product: Sulfonic acid - OH) indicating wet solvent.
Protocol B: Derivatization for Quantification (Quantitative)
Use this for rigorous stability studies or impurity profiling. This converts the unstable chloride into a stable sulfonamide.
-
Reagent: Prepare 0.5 M Diethylamine in DCM.
-
Reaction: Mix 100 µL Sample Solution + 100 µL Reagent. Vortex for 30 seconds.
-
Quench: Add 500 µL 0.1 M HCl (to neutralize excess amine).
-
Extraction: Extract the organic layer (DCM).
-
Analysis: Analyze the resulting N,N-diethyl-3-amino-4-fluorobenzenesulfonamide.
-
Shift: The molecular ion will shift to m/z 246 .
-
Benefit: This peak is stable, sharp, and allows for linear calibration curves (
).
-
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Fluorobenzenesulfonyl chloride." NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Comparative Reactivity Guide: 3-Amino-4-fluorobenzenesulfonyl chloride vs. 4-Fluorobenzenesulfonyl chloride
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold building involving sulfonyl chlorides. While standard sulfonyl chlorides are straightforward electrophiles, introducing unprotected nucleophilic moieties onto the same aromatic ring drastically alters the reactivity landscape.
This guide provides an objective, data-driven comparison between a standard electrophile, 4-fluorobenzenesulfonyl chloride , and its bifunctional counterpart, 3-Amino-4-fluorobenzenesulfonyl chloride . We will dissect the mechanistic causality behind their divergent behaviors and provide self-validating experimental protocols to ensure high-fidelity sulfonamide synthesis.
Mechanistic & Electronic Profiling
The Standard Electrophile: 4-Fluorobenzenesulfonyl chloride
This molecule represents a classic, monofunctional electrophile. The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) that slightly increases the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride 1. Concurrently, its resonance-donating effect (+R) provides structural stability. The net result is a robust, shelf-stable reagent that undergoes clean, predictable nucleophilic substitution with amines and alcohols to form stable sulfonamides 2.
The Bifunctional Challenge: this compound
The introduction of a primary amine at the meta-position transforms the molecule into a highly reactive, bifunctional system. The amine acts as a strong nucleophile, while the sulfonyl chloride remains a hard electrophile. This dual nature triggers rapid self-condensation (step-growth polymerization) if the free base is generated [[3]]().
Causality of Polymerization: The lone pair on the nitrogen of one molecule attacks the electron-deficient sulfur of another, forming a sulfonamide dimer. This dimer still possesses a reactive -NH₂ at one terminus and an -SO₂Cl at the other, leading to continuous polymerization into insoluble poly-sulfonamides 4. To mitigate this, the reagent must be synthesized and stored as a hydrochloride salt, which protonates the amine (-NH₃⁺), neutralizing its nucleophilicity until the exact moment of reaction 5.
Reactivity pathways illustrating standard sulfonylation vs. bifunctional self-condensation risks.
Quantitative Data & Property Comparison
To successfully utilize these reagents, their physical and structural differences must dictate your handling procedures.
| Property | 4-Fluorobenzenesulfonyl chloride | This compound |
| CAS Number | 349-88-2 2 | 612548-20-6 6 |
| Molecular Formula | C₆H₄ClFO₂S [[1]]() | C₆H₅ClFNO₂S |
| Molecular Weight | 194.61 g/mol 1 | 209.62 g/mol |
| Reactivity Profile | Monofunctional electrophile | Bifunctional (Electrophile + Nucleophile) |
| Physical State | White to pale yellow powder/liquid | Off-white to brown solid (as HCl salt) |
| Melting Point | 29-31 °C 2 | N/A (Decomposes/Polymerizes as free base) |
| Stability & Storage | Stable; Room temp or 4°C, dry | Unstable; -20°C, strictly dry, stored as salt |
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations (such as unwanted polymerization) are caught immediately.
Protocol A: Standard Sulfonylation (4-Fluorobenzenesulfonyl chloride)
Causality: Because this reagent lacks a nucleophilic handle, standard Schotten-Baumann or anhydrous conditions work flawlessly. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
-
Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Add pyridine (2.0 eq).
-
Addition: Cool the mixture to 0 °C. Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise (if melted) or in small solid portions.
-
Validation Checkpoint 1 (Thermal): Monitor the reaction temperature. A mild exotherm (temperature rising by 2-5 °C) indicates successful initiation of the sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 2 (Analytical): Perform TLC (Hexane/Ethyl Acetate). The complete disappearance of the high-Rf sulfonyl chloride spot and the appearance of a single, lower-Rf product spot validates reaction completion.
-
Workup: Quench with 1N HCl to remove pyridine. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Controlled Sulfonylation (this compound)
Causality: To prevent the free -NH₂ group of the reagent from attacking its own -SO₂Cl group, kinetic control is mandatory. The reagent must be added as an HCl salt to a large excess of the target nucleophile at low temperatures. This ensures the intermolecular reaction with the target amine outcompetes self-condensation 3.
-
Preparation: Dissolve the target amine (2.5 eq, excess is critical) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Thermal Control: Chill the reaction flask strictly to -5 °C to 0 °C using an ice/brine bath.
-
Addition: Slowly add this compound hydrochloride (1.0 eq) in small solid portions over 30 minutes.
-
Validation Checkpoint 1 (Thermal): Maintain strict internal temperature monitoring. If the internal temperature exceeds 5 °C, pause the addition immediately. Elevated temperatures exponentially increase the rate of self-condensation.
-
Reaction: Stir at 0 °C for 1 hour. Do not allow it to warm to room temperature until the sulfonyl chloride is fully consumed.
-
Validation Checkpoint 2 (Analytical): Perform TLC. A successful reaction yields a distinct intermediate-polarity product spot. Failure State: The appearance of a heavy, insoluble baseline streak indicates catastrophic self-condensation (polymerization) 4.
-
Workup: Wash rapidly with cold saturated NaHCO₃, followed by cold brine. Crucial: Avoid strong acidic washes (like 1N HCl) during workup to prevent unwanted protonation and water-solubilization of your newly formed aniline-containing product.
Self-validating workflow for the controlled sulfonylation of bifunctional sulfonyl chlorides.
References
-
PubChem - 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 URL: [Link]
-
Study.com - Polymerization of p-aminobenzenesulfonyl chloride URL:[Link]
Sources
- 1. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]
- 3. 2-Amino-benzenesulfonyl chloride|CAS 109061-25-8 [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. 4-Aminobenzene-1-sulfonyl chloride hydrochloride | 78798-60-4 | Benchchem [benchchem.com]
- 6. 4431-74-7|3-Aminobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
A Researcher's Guide to Structural Verification of 3-Amino-4-Fluorobenzenesulfonyl Chloride Derivatives: Comparing NMR, HRMS, and FT-IR Workflows
Executive Summary
For drug development professionals and synthetic chemists, 3-amino-4-fluorobenzenesulfonyl chloride (CAS: 612548-20-6) is a highly valuable building block used to synthesize complex sulfonamides and target specific biological pathways1[1]. However, its bifunctional nature presents a severe analytical challenge. This guide objectively compares the performance of Multinuclear NMR, LC-HRMS, and FT-IR spectroscopy for verifying the structure of its derivatives, providing self-validating experimental protocols to ensure absolute scientific integrity.
The Chemical Challenge: Causality Behind Derivatization
Direct structural verification of this compound in solution is analytically flawed. The molecule contains both a highly electrophilic sulfonyl chloride group (-SO₂Cl) and a nucleophilic primary amine (-NH₂). If analyzed directly, the compound rapidly undergoes intermolecular self-condensation (polymerization) or hydrolyzes into an inactive sulfonic acid upon exposure to trace atmospheric moisture.
The Solution: To accurately verify the structural integrity of this core, it must be trapped in situ via derivatization. Reacting the building block with a standard secondary amine (e.g., piperidine) yields a highly stable sulfonamide derivative 2[2]. This quenches the electrophile, prevents polymerization, and allows for rigorous, artifact-free analytical comparison.
Workflow for stabilizing and verifying this compound derivatives.
Objective Comparison of Analytical Alternatives
No single analytical technique provides a complete structural picture. The table below compares the performance of the three primary methodologies used to characterize these sulfonamide derivatives 3[3].
Table 1: Performance Comparison of Analytical Workflows
| Analytical Technique | Primary Utility | Sensitivity | Structural Specificity | Key Advantage | Limitation |
| Multinuclear NMR | Regiochemistry & Connectivity | Moderate (µg-mg) | Very High | Unambiguous 1,2,4-substitution confirmation via | Lower throughput; requires stable, highly pure samples |
| LC-HRMS (ESI-TOF) | Exact Mass & Purity | Very High (ng-pg) | Moderate | Differentiates sulfonamide from hydrolyzed sulfonic acid | Cannot distinguish between positional isomers |
| FT-IR Spectroscopy | Functional Group ID | Moderate (mg) | Low | Rapid confirmation of | Lacks detailed atomic connectivity data |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail how to synthesize and verify the derivative while embedding internal quality checks.
Protocol A: In Situ Derivatization (The Chemical Trap)
-
Preparation: Dissolve 50 mg of this compound in 2 mL of strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction: Dropwise, add 1.5 equivalents of piperidine followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) at 0°C.
-
Self-Validation (TLC Monitoring): Stir for 30 minutes. Spot the reaction mixture against the starting material on a silica TLC plate. The complete disappearance of the highly mobile sulfonyl chloride spot validates that polymerization has been circumvented and the trap was successful.
-
Isolation: Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate under vacuum to yield the stable piperidine sulfonamide.
Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality & Self-Validation: The use of DMSO-
-
Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL of DMSO-
containing the internal standard. -
Acquisition: Acquire the ¹H spectrum (minimum 16 scans) and the ¹⁹F spectrum (minimum 32 scans) on a 400 MHz or higher spectrometer.
-
Interpretation: Analyze the aromatic splitting. The fluorine at C4 will split the adjacent C5 proton, resulting in a characteristic
coupling of ~8.0 Hz 4[4].
Protocol C: LC-HRMS (ESI-TOF)
Causality & Self-Validation: Sulfonyl chlorides degrade rapidly on LC columns. By analyzing the sulfonamide derivative in ESI+ mode, we leverage the basicity of the 3-amino group for superior ionization. The system is self-validating via the continuous infusion of a lock-mass (e.g., Leucine Enkephalin). If the lock-mass deviates by >2 ppm, the calibration has drifted, and the exact mass of the analyte cannot be trusted.
-
Sample Prep: Prepare a 1 µg/mL solution in LC-MS grade MeCN/H₂O (50:50).
-
Injection: Inject 2 µL into an LC-ESI-TOF system utilizing a C18 reverse-phase column.
-
Acquisition: Run a gradient from 5% to 95% MeCN over 10 minutes, monitoring the exact mass in positive ion mode. Calculate the mass error (
).
Protocol D: FT-IR Spectroscopy
Causality & Self-Validation: FT-IR provides orthogonal confirmation of functional group interconversion 5[5]. The protocol requires a pre-run background scan of the empty ATR crystal. If residual peaks (e.g., water vapor or previous samples) are detected in the background, the crystal must be re-cleaned, ensuring the final spectrum is exclusively representative of the derivative.
-
Background: Collect a 16-scan background spectrum on an ATR-FTIR spectrometer.
-
Measurement: Place 2 mg of the solid derivative onto the diamond crystal, apply pressure, and acquire 16 scans.
Data Interpretation & Expected Results
When utilizing the piperidine derivatization strategy, the following analytical signals serve as the definitive fingerprint for structural verification.
Table 2: Expected Analytical Data for 3-Amino-4-fluoro-N-piperidylbenzenesulfonamide
| Technique | Signal / Value | Assignment | Diagnostic Significance |
| ¹H NMR | ~7.30 ppm (dd, | Aromatic C5-H | Confirms proton adjacent to fluorine |
| ¹⁹F NMR | ~ -115 to -120 ppm (s) | Aromatic C4-F | Validates intact C-F bond post-derivatization |
| LC-HRMS | Exact Mass | Rules out sulfonic acid hydrolysis product | |
| FT-IR | 1330 cm⁻¹, 1150 cm⁻¹ | Asym/Sym | Confirms successful sulfonamide formation |
Decision Matrix for Structural Verification
To synthesize the data from the comparative techniques, researchers should follow this logical decision tree to validate their compounds.
Self-validating decision tree for the structural verification of sulfonamide derivatives.
References
- Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)
- Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: BenchChem URL
- Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL
- Title: Sulfonyl Chlorides and Sulfonamides Source: MilliporeSigma URL
- Title: 4-Fluorobenzenesulfonyl chloride 1H NMR spectrum Source: ChemicalBook URL
Sources
Technical Guide: LC-MS Identification of Impurities in 3-Amino-4-fluorobenzenesulfonyl Chloride
Executive Summary: The Instability Challenge
3-Amino-4-fluorobenzenesulfonyl chloride (3-AFBSC) is a critical reactive intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. However, its analysis presents a unique paradox: the high reactivity that makes it valuable also makes it inherently unstable during analysis.
The Core Problem: Sulfonyl chlorides are moisture-sensitive.[1] Upon exposure to atmospheric humidity or protic solvents (in LC mobile phases), 3-AFBSC rapidly hydrolyzes to 3-amino-4-fluorobenzenesulfonic acid .
-
GC-MS often fails due to thermal instability and the non-volatility of the sulfonic acid degradation product.
-
HPLC-UV lacks the specificity to distinguish between regioisomers or quantify trace genotoxic impurities (PGIs) without co-elution issues.
This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior modality for this analysis, specifically utilizing a Derivatization-Based Approach to stabilize the analyte, ensuring accurate purity profiling and impurity identification.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against traditional methods for 3-AFBSC analysis.
| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV |
| Analyte Stability | High (with derivatization) | Low (Thermal degradation in injector) | Medium (Hydrolysis on-column) |
| Impurity ID | Excellent (Mass spectral fingerprinting) | Good (Only for volatile impurities) | Poor (Retention time only) |
| Hydrolysis Product | Direct Detection (Sulfonic acid is polar) | Undetectable (Requires derivatization) | Detectable (But poor peak shape) |
| Sensitivity (LOD) | Trace Level (< 1 ppm) | ppm Level | > 100 ppm |
| Suitability | Genotoxic Impurity (PGI) Screening | Residual Solvent Analysis | Routine Assay/QC |
Expert Insight: While GC-MS is standard for alkyl chlorides, aryl sulfonyl chlorides like 3-AFBSC often decompose to SO₂ and chlorobenzenes in the GC inlet, leading to false impurity profiles [1]. LC-MS avoids this thermal stress.[2]
Theoretical Impurity Profile
Before establishing the method, we must define the "Target List" of impurities based on the synthesis of 3-AFBSC (typically via chlorosulfonation of 3-fluoroaniline).
-
Impurity A (Hydrolysis Product): 3-Amino-4-fluorobenzenesulfonic acid.
-
Origin: Moisture contact.
-
Detection: Negative ESI Mode (M-H)⁻.
-
-
Impurity B (Starting Material): 3-Fluoroaniline.
-
Origin: Incomplete reaction.
-
Detection: Positive ESI Mode (M+H)⁺.
-
-
Impurity C (Side Reaction): Bis(3-amino-4-fluorophenyl) sulfone.
-
Origin: Friedel-Crafts sulfonylation side reaction.
-
Detection: Positive ESI Mode.
-
Strategic Analytical Workflow
To accurately analyze this compound, we employ a "Dual-Path" strategy. We cannot inject the raw chloride directly into the LC-MS for assay because it will degrade during the run.
Diagram 1: Analytical Decision Matrix
Caption: Dual-path workflow distinguishing between derivatization for assay and direct analysis for degradants.
Experimental Protocol: The "Quench" Method
This protocol uses in-situ derivatization to convert the unstable sulfonyl chloride into a stable sulfonamide. This is the only way to validate the purity of the active species [2].
Reagents
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (High nucleophilicity, forms stable sulfonamides).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Quench Buffer: Ammonium Acetate (10mM).[3]
Step-by-Step Methodology
Step 1: Derivatization (For Assay & Chloride Purity)
-
Preparation: Weigh 10 mg of 3-AFBSC into a dry volumetric flask.
-
Reaction: Immediately add 1.0 mL of 0.5M Diethylamine in MeCN .
-
Mechanism: The amine reacts rapidly with the sulfonyl chloride to form 3-amino-4-fluoro-N,N-diethylbenzenesulfonamide.
-
Note: This reaction is instantaneous and exothermic.
-
-
Stabilization: Allow to stand for 5 minutes.
-
Dilution: Dilute to volume with 50:50 MeCN:Water.
-
Analysis: Inject into LC-MS (Positive Mode). The peak area of the diethyl-sulfonamide derivative corresponds to the active chloride content.
Step 2: Direct Analysis (For Hydrolyzed Impurity A)
-
Preparation: Weigh 10 mg of sample.
-
Dissolution: Dissolve in 90:10 Water:MeCN.
-
Note: This forces any remaining chloride to hydrolyze, but since we are looking for the pre-existing sulfonic acid, we use a gradient that separates the highly polar acid early.
-
-
Analysis: Inject into LC-MS (Negative Mode). Quantify the Sulfonic Acid peak (m/z ~190).
Diagram 2: Chemistry of the Analysis
Caption: Chemical pathways: Hydrolysis leads to Impurity A; Derivatization creates the stable analytical target.
LC-MS Instrument Parameters (Recommended)
To achieve separation between the polar acid and the non-polar starting materials, a Reverse Phase (RP) method is standard.
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm). Phenyl phases offer better selectivity for aromatic isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-1 min: 5% B (Retain polar Sulfonic Acid).
-
1-8 min: 5% -> 95% B.
-
8-10 min: 95% B (Elute Sulfone dimers).
-
-
Mass Spectrometry:
Data Interpretation & Validation
When validating this method, ensure the following criteria are met (self-validating system):
-
Derivatization Efficiency: The "Active Chloride" peak should disappear completely in the "Direct Analysis" run (converted to acid), and the "Acid" peak should be minimal in the "Derivatization" run (unless it was present in the solid).
-
Mass Accuracy: Use High-Resolution MS (Q-TOF or Orbitrap) if distinguishing between isobaric impurities. For 3-AFBSC, the chlorine isotope pattern (
/ ratio of 3:1) is a critical confirmation tool for the active compound [3].
References
-
Jin, B., et al. (2019).[6] Simultaneous Determination of Sulfonate Ester Impurities by LC-APCI-MS/MS. Journal of Analytical Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). In situ identification and quantification of genotoxic sulfonyl chloride impurity via LC-MS/MS. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Choosing the Right Technique for Labile Compounds. Retrieved from [Link]
Sources
- 1. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
19F NMR Chemical Shift Analysis: 3-Amino-4-fluorobenzenesulfonyl Chloride vs. Alternative Building Blocks
Executive Summary
In modern drug discovery, fluorinated benzenesulfonyl chlorides are indispensable bifunctional building blocks used to synthesize sulfonamide-based therapeutics. While traditional analytical methods (like HPLC or LC-MS) require physical sampling and can disturb reaction equilibria, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, highly sensitive Process Analytical Technology (PAT) for real-time kinetic tracking[1].
Because the ¹⁹F nucleus possesses a 100% natural isotopic abundance, a spin of ½, and a wide chemical shift dispersion (~800 ppm), it acts as an exquisite "internal spy"[1]. This guide objectively compares the ¹⁹F NMR performance and chemical utility of 3-Amino-4-fluorobenzenesulfonyl chloride against two common alternatives: 4-Fluorobenzenesulfonyl chloride and 4-Fluoro-3-nitrobenzenesulfonyl chloride.
Mechanistic Insights: Causality Behind ¹⁹F NMR Shifts
To utilize ¹⁹F NMR effectively, researchers must understand the causality behind the chemical shifts (
-
Electron-Withdrawing Groups (Deshielding): The sulfonyl chloride (-SO₂Cl) group is strongly electron-withdrawing via both induction and resonance. It pulls electron density away from the fluorine nucleus, deshielding it and shifting the ¹⁹F signal downfield (to a less negative ppm value).
-
Electron-Donating Groups (Shielding): The amino (-NH₂) group is a strong
-electron donor. It pushes electron density into the aromatic ring, heavily shielding the adjacent ortho-fluorine and shifting the ¹⁹F signal upfield (to a more negative ppm value).
When this compound is converted into a sulfonamide (-SO₂NR₂), the electron-withdrawing power of the para-substituent decreases slightly. This subtle electronic change propagates through the aromatic system, resulting in a distinct 2–5 ppm upfield shift in the ¹⁹F NMR spectrum, allowing for perfect baseline resolution between the starting material and the product.
Product Comparison: Performance & Electronic Environments
The table below summarizes the quantitative ¹⁹F NMR data and downstream utility of the target compound versus its primary alternatives. Shifts are referenced empirically to trichlorofluoromethane (CFCl₃) at 0 ppm in CDCl₃[2].
| Compound | Substituted Groups | Net Electronic Effect on Fluorine | Approx. ¹⁹F NMR Shift (ppm) | Primary Drug Discovery Application |
| 4-Fluorobenzenesulfonyl chloride | -SO₂Cl (para) | Strongly Deshielded | -100.8[2] | General sulfonamide synthesis; protein surface modification. |
| This compound | -SO₂Cl (para), -NH₂ (ortho) | Shielded ( | -118.0 to -121.0 | Synthesis of bifunctional kinase inhibitors; orthogonal cross-coupling[3]. |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | -SO₂Cl (para), -NO₂ (ortho) | Highly Deshielded | -92.0 to -95.0 | S_NAr-ready electrophilic building blocks; rapid amine scavenging. |
Performance Verdict: While 4-fluorobenzenesulfonyl chloride is a standard workhorse, This compound provides superior synthetic orthogonality. The presence of the free amino group allows for subsequent functionalization (e.g., Buchwald-Hartwig amination or amide coupling) after the sulfonamide is formed. Furthermore, its highly shielded ¹⁹F signal (~ -120 ppm) ensures it does not overlap with common trifluoromethyl (-CF₃) containing solvents or reagents (which typically resonate around -60 to -70 ppm).
Experimental Protocol: ¹⁹F NMR-Monitored Sulfonylation Workflow
To ensure scientific integrity, the following protocol describes a self-validating system for tracking the sulfonylation of this compound. By utilizing an internal standard, researchers can verify mass balance; if the sum of the product and reactant integrals does not equal the internal standard, a side reaction (such as hydrolysis to the sulfonic acid) has occurred[4].
Materials Required
-
Electrophile: this compound (0.1 mmol)
-
Nucleophile: Target aliphatic or aromatic amine (0.12 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.2 mmol)
-
Solvent: CDCl₃ (0.6 mL, anhydrous)
-
Internal Standard:
-Trifluorotoluene (0.05 mmol, ≈ -63.0 ppm)
Step-by-Step Methodology
-
Sample Preparation: In a dry, argon-purged 5 mm NMR tube, dissolve this compound and the internal standard in 0.5 mL of anhydrous CDCl₃.
-
Baseline Acquisition: Insert the tube into the NMR spectrometer (e.g., 376 MHz for ¹⁹F). Acquire a baseline ¹⁹F NMR spectrum using a standard single-pulse sequence with proton decoupling (zgig or equivalent). Ensure the relaxation delay (D1) is set to at least 3–5 seconds to allow for quantitative integration.
-
In Situ Initiation: Eject the NMR tube. Rapidly inject the amine nucleophile and DIPEA (pre-dissolved in 0.1 mL CDCl₃) into the tube. Cap tightly, invert three times to mix, and immediately re-insert into the spectrometer.
-
Kinetic Tracking: Set up a pseudo-2D NMR experiment (arrayed acquisition) to acquire a ¹⁹F spectrum every 2 minutes for 1 hour.
-
Data Processing: Integrate the disappearing starting material peak (~ -120 ppm) and the appearing sulfonamide product peak (~ -124 ppm) relative to the static internal standard peak (-63.0 ppm).
Data Visualization: Reaction & Signal Tracking
The following diagram illustrates the logical workflow of the in situ ¹⁹F NMR kinetic tracking, highlighting the chemical shift transitions caused by the reaction.
19F NMR-monitored in situ sulfonylation workflow for kinetic tracking.
Conclusion
For researchers developing complex, multi-functional therapeutics, This compound offers distinct advantages over simpler alternatives like 4-fluorobenzenesulfonyl chloride. The strongly shielding ortho-amino group provides a highly resolved ¹⁹F NMR signal that is easily tracked during sulfonamide formation. By utilizing the self-validating ¹⁹F NMR protocol outlined above, chemists can optimize reaction conditions, detect moisture-driven hydrolysis in real-time, and confidently advance their drug discovery pipelines without the bottlenecks of traditional chromatographic sampling.
References
-
Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia.[Link]
-
ACS Publications. "Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode." Organic Process Research & Development.[Link]
-
Figshare / ACS. "Supporting Information: 19F NMR Chemical Shifts of Fluorinated Benzenesulfonyl Chlorides." Figshare Repository. [Link]
Sources
elemental analysis data for 3-Amino-4-fluorobenzenesulfonyl chloride
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the purity and structural integrity of halogenated sulfonyl chlorides.
The Analytical Challenge: Halogenated Sulfonyl Chlorides
3-Amino-4-fluorobenzenesulfonyl chloride (CAS: 175205-81-9) is a highly reactive, bifunctional building block critical to the synthesis of sulfonamide-based therapeutics. However, its sulfonyl chloride moiety is notoriously susceptible to atmospheric moisture. Upon exposure, it undergoes rapid hydrolysis, yielding 3-amino-4-fluorobenzenesulfonic acid and releasing hydrogen chloride (HCl) gas.
For drug development professionals, sourcing high-purity, anhydrously handled material is paramount. Standard commercial grades often suffer from partial hydrolysis during storage or transit, which drastically alters reaction stoichiometry and introduces acidic impurities that can poison downstream metal-catalyzed couplings.
Traditional CHNS-O elemental analysis is insufficient for this compound. The presence of both fluorine and chlorine complicates combustion, and standard analyzers cannot differentiate between halogen species. To objectively compare our Ultra-Dry High-Purity Grade against a Standard Commercial Grade , we must employ a dual-pathway analytical approach: Modified CHNS-O analysis coupled with.
Experimental Methodologies: A Self-Validating Protocol
As a self-validating system, this workflow utilizes two independent analytical techniques that both quantify total sulfur. The overlap in sulfur quantification serves as an internal cross-validation checkpoint. If the sulfur mass fraction deviates by >0.2% between the two methods, the combustion efficiency is flagged, ensuring absolute trustworthiness in the data.
Protocol A: Modified CHNS-O Analysis (V2O5 Catalysis)
Standard combustion of fluorinated compounds can generate highly corrosive hydrofluoric acid (HF), which damages the quartz reactor and skews oxygen data. We modify the standard to mitigate this [2].
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into a high-purity tin capsule using a microbalance.
-
Catalyst Addition (Causality): Add ~10 mg of Vanadium Pentoxide (
) directly to the capsule. acts as a highly efficient oxygen donor and catalyst. It ensures the complete conversion of complex sulfur into and binds fluorine to prevent the formation of reactor-degrading HF gas. -
Dynamic Combustion: Drop the capsule into the oxidation reactor heated to 1020°C under a dynamic oxygen pulse.
-
Reduction & Separation: Pass the gaseous effluent through a copper reduction column to remove excess oxygen and reduce nitrogen oxides to
. Separate the gases ( , , , ) via a packed GC column. -
Detection & Validation: Quantify using a Thermal Conductivity Detector (TCD). Calibrate the system using Methionine as a standard (K-factor method).
Protocol B: Automated Combustion Ion Chromatography (CIC)
To accurately quantify and differentiate fluorine and chlorine, we utilize , the gold standard for halogen determination in complex matrices [3].
-
Sample Introduction: Load 5.0 mg of the sample into a ceramic combustion boat.
-
Pyrohydrolysis (Causality): Combust the sample at 1050°C in an argon/oxygen atmosphere while introducing a continuous ultra-pure water stream. The water stream is strictly required for pyrohydrolytic combustion; it converts organically bound halogens directly into their hydrogenous forms (HF, HCl) rather than elemental halogens (
), which are highly volatile and difficult to trap. -
Oxidative Absorption (Causality): Route the effluent gases into an absorber module containing a 50 ppm
solution. The peroxide ensures that all sulfur species are fully oxidized to stable sulfate ( ) for accurate chromatographic separation. -
IC Separation: Inject the absorbed solution into an Ion Chromatograph equipped with a Metrosep A Supp column, using a carbonate/bicarbonate eluent. Detect ions via sequential suppressed conductivity.
-
Validation: Run the certified polymer standard ERM-EC681k (spiked with known Cl, Br, and S) concurrently to verify recovery rates (acceptable range: 97–103%).
Workflow Visualization
Parallel workflow combining CHNS-O and CIC to detect sulfonyl chloride hydrolysis accurately.
Comparative Elemental Data: High-Purity vs. Commercial Alternatives
The theoretical elemental composition of intact this compound (
-
Product A: Ultra-Dry High-Purity Grade (Stored under argon, handled in a glovebox).
-
Product B: Standard Commercial Grade (Sourced from a bulk catalog, stored under ambient atmosphere for 6 months).
When the sulfonyl chloride hydrolyzes into sulfonic acid (
| Element | Theoretical % (Intact) | Product A (High-Purity) | Product B (Commercial Grade) | Analytical Method Used |
| Carbon (C) | 34.38% | 34.41% | 34.85% | CHNS-O |
| Hydrogen (H) | 2.40% | 2.42% | 2.51% | CHNS-O |
| Nitrogen (N) | 6.68% | 6.65% | 6.78% | CHNS-O |
| Sulfur (S) | 15.31% | 15.28% | 15.52% | CHNS-O & CIC (Validated) |
| Oxygen (O) | 15.26% | 15.35% | 16.74% ⚠️ | CHNS-O |
| Fluorine (F) | 9.06% | 9.01% | 9.18% | CIC |
| Chlorine (Cl) | 16.91% | 16.85% | 14.37% ⚠️ | CIC |
Data Interpretation
The data objectively demonstrates the superiority of the Ultra-Dry High-Purity Grade (Product A). Its elemental profile deviates by less than 0.1% from the theoretical values, confirming an intact sulfonyl chloride moiety.
Conversely, Product B exhibits a severe deviation: Chlorine has dropped by ~2.5%, while Oxygen has increased by ~1.5%. This specific stoichiometric shift indicates that approximately 15% of the commercial bulk has hydrolyzed into 3-amino-4-fluorobenzenesulfonic acid. Using Product B in a synthetic workflow would result in a 15% loss in coupling yield and the introduction of strongly acidic byproducts, requiring aggressive chromatographic purification of the final API.
Conclusion
For reactive intermediates like this compound, standard certificates of analysis (often relying solely on HPLC-UV) can mask the true extent of hydrolysis, as the sulfonic acid byproduct often co-elutes or exhibits identical chromophoric behavior. By deploying a self-validating elemental analysis matrix combining
References
-
Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International.[Link][1]
-
FLASH 2000 Series: CHNS Analyzer. Università degli Studi di Padova (UNIPD).[Link][2]
Sources
Safety Operating Guide
3-Amino-4-fluorobenzenesulfonyl Chloride: Operational Disposal Guide
Topic: 3-Amino-4-fluorobenzenesulfonyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1][2] Content Type: Operational Safety & Disposal Guide.
Executive Summary
This compound is a highly reactive, corrosive electrophile used primarily as a derivatizing agent and intermediate in medicinal chemistry.[1][2] Its disposal requires strict adherence to pre-disposal stabilization (quenching) protocols.[1][2][3]
CRITICAL WARNING: Do not dispose of this compound directly into aqueous waste streams or trash.[1][2] The sulfonyl chloride moiety is water-reactive , generating exothermic heat, hydrochloric acid (HCl) gas, and the corresponding sulfonic acid upon contact with moisture.[1][2] Direct disposal can cause container pressurization, rupture, and acid release.[2]
Physicochemical Hazard Profile
Understanding the chemical behavior of this compound is the foundation of a safe disposal plan.[2]
| Property | Description | Operational Implication |
| Reactivity | Water-Reactive (Hydrolysis) | Must be quenched before entering the waste stream.[1][2] Reacts with water to form HCl and 3-amino-4-fluorobenzenesulfonic acid.[1][2] |
| Corrosivity | Skin Corr.[2][4][5][6] 1B / Eye Dam. 1 | Causes severe skin burns and eye damage.[1][2][4] Full PPE (nitrile + neoprene gloves, face shield) is mandatory.[2] |
| Physical State | Solid (typically crystalline) | Dust hazard.[1][2] Weighing and handling must occur in a chemical fume hood.[2] |
| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/Nitrogen).[2] Degrades to acidic sludge if exposed to air.[1][2] |
Pre-Disposal Stabilization (Quenching Protocol)
The Chemistry of Quenching
The objective is to hydrolyze the sulfonyl chloride (
Step-by-Step Quenching Procedure
Reagents Required:
-
Sodium Carbonate (
) or Sodium Hydroxide ( ) (10% aqueous solution).[2] -
Solvent (if the material is solid): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
Protocol:
-
Preparation: Set up a 3-neck round-bottom flask in a fume hood. Add the alkaline solution (10%
or 2.5 M ).[2] Use at least 5 molar equivalents of base relative to the sulfonyl chloride to ensure full neutralization.[2] -
Temperature Control: Place the flask in an ice bath. The hydrolysis is exothermic; maintaining the temperature below 20°C prevents runaway heating and spattering.[2]
-
Dissolution (Optional but Recommended): If the this compound is solid, dissolve it in a minimal amount of non-protic solvent (e.g., DCM or THF) to facilitate controlled addition.[1][2]
-
Addition: Slowly add the sulfonyl chloride solution to the stirring alkaline solution dropwise.
-
Completion: Allow the mixture to stir for 30–60 minutes after addition. Remove the ice bath and let it warm to room temperature.
-
Verification: Check the pH of the aqueous layer.[1][2][7][8] It should remain basic (pH > 9).[1][2] If acidic, add more base.[2]
Disposal Decision Logic
Visualizing the workflow ensures that no step is missed during the critical transition from "Reagent" to "Waste."[2]
Figure 1: Decision matrix for the safe disposal of sulfonyl chloride reagents. The green path (Quenching) is the preferred method for laboratory-scale quantities.[1][2]
Waste Categorization & Labeling
Once quenched, the material is no longer water-reactive, but it still requires proper classification.[1][2]
| Waste Stream | Composition | Labeling Codes (RCRA/GHS) |
| Aqueous Waste | Water, Sodium 3-amino-4-fluorobenzenesulfonate, NaCl/NaF, Excess Base.[1][2] | Non-Hazardous Aqueous (if pH adjusted to 5-9) OR Corrosive Basic (if pH > 12.5).[1][2] |
| Organic Waste | DCM/THF (if used), trace organic impurities.[1][2] | Halogenated Organic Solvent . |
| Solid Waste (Unquenched) | Pure this compound (e.g., contaminated solids, spill debris).[1][2] | Hazardous Waste: Corrosive, Water Reactive. (RCRA D002, D003).[1][2] |
Note on RCRA Compliance: While specific RCRA P or U lists may not explicitly name this exact CAS, the unquenched waste exhibits characteristics of Corrosivity (D002) and potentially Reactivity (D003) .[1][2] Always label the primary hazard as "Sulfonyl Chloride - Water Reactive."[1][2]
Spill Management (Accidental Release)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The hydrolysis releases HCl gas.[1][2] Clear the area immediately.
-
PPE: Don double nitrile gloves, lab coat, and a full-face respirator (with acid gas cartridges) if outside a hood.[1][2]
-
Dry Containment: DO NOT USE WATER. Cover the spill with a dry, inert absorbent (Vermiculite, Dry Sand, or Calcium Carbonate).[1][2]
-
Why? Calcium carbonate will begin to neutralize the acidity without adding water that accelerates the reaction.[2]
-
-
Cleanup: Scoop the absorbed material into a dry container.[1][2] Do not seal tightly (risk of off-gassing).[2] Label as "Hazardous Waste - Sulfonyl Chloride Debris."[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2733669, 3-Amino-4-chlorobenzenesulfonyl fluoride. Retrieved from [Link](Note: Cited as closest structural analog for hazard data).[1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]
-
Imperial College London. (2020).[1][2] Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from [Link][1][2]
Sources
- 1. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epfl.ch [epfl.ch]
- 8. rubingroup.org [rubingroup.org]
Personal Protective Equipment & Handling Guide: 3-Amino-4-fluorobenzenesulfonyl Chloride
Strategic Overview: The Dual-Hazard Profile
3-Amino-4-fluorobenzenesulfonyl chloride is a bifunctional intermediate used frequently in the synthesis of sulfonamide-based pharmacophores. Its utility in drug development stems from its high reactivity; however, this same reactivity dictates its hazard profile.
As a Senior Application Scientist, I categorize this compound as a Dual-Hazard Entity :
-
The Sulfonyl Chloride Motif: violently reactive with moisture, generating hydrochloric acid (HCl) gas and sulfonic acids.[1] This causes immediate, irreversible tissue corrosion.
-
The Aromatic Amine Motif: introduces potential for sensitization and systemic toxicity upon absorption.
Field Insight: Do not treat this merely as "another acid chloride." The presence of the amino group can accelerate decomposition if stored improperly (self-condensation), and the fluoride substituent increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.
Hazard Architecture & Causality
Understanding why we take precautions ensures compliance.
| Hazard Class | Mechanism of Action | Critical Consequence |
| Skin Corrosion (Cat 1B) | Electrophilic attack on tissue proteins + Hydrolysis to HCl on moist skin. | Chemical burns occur within seconds; often painless initially due to nerve damage. |
| Water Reactivity | Exothermic release of hot, corrosive gas.[1] Risk of vessel over-pressurization. | |
| Eye Damage (Cat 1) | Rapid corneal opacification via acid hydrolysis. | Permanent blindness if not rinsed immediately (seconds matter). |
| Sensitization | Aromatic amine metabolism. | Potential for allergic dermatitis or respiratory sensitization after repeated low-dose exposure. |
The PPE Fortress (Personal Protective Equipment)
Standard "lab safety" is insufficient. You must employ a barrier strategy designed for permeation resistance and vapor exclusion .[2]
PPE Matrix[1]
| Protection Zone | Recommendation | The "Why" (Scientific Rationale) |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Standard nitrile degrades rapidly against sulfonyl chlorides. Laminates offer >480 min breakthrough time.[3] |
| Hand Protection (Dexterity) | Double-gloving: Nitrile (Outer) over Laminate (Inner) | Laminate gloves reduce dexterity. Wearing nitrile on top secures the fit and provides a sacrificial outer layer. |
| Eye/Face | Chemical Splash Goggles + 8-inch Face Shield | Safety glasses allow vapors to bypass side shields. The face shield protects the neck/chin from projectile hydrolysis. |
| Respiratory | Fume Hood (Mandatory) | HCl gas evolves instantly upon contact with ambient moisture. Respirators are a backup, not a primary control. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquid spills, holding corrosives against the skin. Tyvek repels splashes. |
Field Proven Insight: Always check your gloves for "pinholes" by inflating them with air before use. A microscopic defect is a direct channel for acid burns.
Operational Protocol: The Safe Handling Workflow
This protocol minimizes moisture exposure and prevents "runaway" hydrolysis.
Phase 1: Preparation & Weighing
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Vessel Prep: Oven-dry all glassware overnight. Moisture is the enemy.
-
Weighing: Do not weigh on an open bench. Use a portable balance inside the hood or transfer pre-tared closed vials.
Phase 2: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or DMF).
-
Addition Order: Dissolve the amine/nucleophile and base (e.g., Pyridine, TEA) first. Add the sulfonyl chloride last as a solution.[1]
-
Reasoning: Adding solid sulfonyl chloride directly to a basic solution can create localized hot spots, leading to violent decomposition.
-
-
Temperature Control: Maintain the reaction at 0°C during addition.
-
Reasoning: The reaction with amines is exothermic. Lower temperature suppresses side reactions (hydrolysis) and controls HCl off-gassing.
-
Phase 3: Quenching (Critical Step)
NEVER add water directly to the neat chemical.
-
Prepare a saturated Sodium Bicarbonate (
) solution or 1M NaOH. -
Cool the quench solution to 0°C.
-
Slowly add the reaction mixture into the quench solution (Inverse Quench).
-
Observation: Expect vigorous bubbling (
evolution).[1] Do not cap the vessel until gas evolution ceases.
Visualization: Safe Handling Logic Flow
Caption: Operational logic flow for handling sulfonyl chlorides, emphasizing the critical inverse quenching step to prevent thermal runaway.
Emergency Response & Disposal
Spill Management (Dry Method)
If the solid powder spills inside the hood:
-
Do NOT use wet paper towels. This will generate HCl gas clouds.
-
Cover spill with dry sand, vermiculite, or calcium carbonate .
-
Scoop into a wide-mouth jar.
-
Neutralize in the jar by slowly adding dilute NaOH in a fume hood.
Exposure First Aid[4][5][6]
-
Skin: Immediate drenching (Safety Shower) for 15 minutes .[2][4][5] Do not use "neutralizing creams" initially; water volume is key to washing away the acid and heat.
-
Eyes: Eyewash station for 15 minutes .[2][6][4][5][7][8] Hold eyelids open forcefully.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (delayed pulmonary edema risk).
Disposal Strategy
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Labeling: Clearly mark tag with "Sulfonyl Chloride - Corrosive - Water Reactive."
-
Pre-treatment: Ideally, quench all reaction residues before placing them in the waste drum to prevent pressure buildup in the waste container.
References
-
University of San Francisco . (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
Northwestern University Research Safety . (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. eskosafety.com [eskosafety.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. gz-supplies.com [gz-supplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
